Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bicyclo[1.1.1]pentanylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c6-7-5-1-4(2-5)3-5;;/h4,7H,1-3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIFIPVVZLEAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403746-38-2 | |
| Record name | BICYCLO[1.1.1]PENTAN-1-YLHYDRAZINE DIHYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride: A Technical Guide for Drug Discovery Professionals
CAS Number: 1403746-38-2
Introduction: The Rise of Saturated Bioisosteres in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic replacement of common aromatic moieties with saturated, three-dimensional scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The bicyclo[1.1.1]pentane (BCP) core, a highly strained and rigid carbocycle, has garnered significant attention as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3] Its unique geometry and electronic properties can lead to significant improvements in aqueous solubility, metabolic stability, and cell permeability, while reducing non-specific protein binding.[2][4] This guide provides an in-depth technical overview of Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride, a versatile building block for the incorporation of the BCP motif into novel pharmaceutical candidates.
The hydrazine functionality offers a reactive handle for further synthetic transformations, enabling the construction of a diverse array of heterocyclic systems and other complex molecular architectures.[5] The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1403746-38-2 | [5][7][8] |
| Molecular Formula | C₅H₁₂Cl₂N₂ | [5][8] |
| Molecular Weight | 171.07 g/mol | [8] |
| Appearance | Yellow to off-white solid | [5] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in polar solvents | [5] |
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that begins with the construction of the highly strained [1.1.1]propellane core. This reactive intermediate is then functionalized to introduce the hydrazine moiety, which is subsequently converted to the dihydrochloride salt.
Overall Synthetic Pathway
Caption: Synthetic route to this compound.
Step 1: Synthesis of [1.1.1]Propellane
The synthesis of the key intermediate, [1.1.1]propellane, is achieved through the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium.[7] This reaction proceeds via a 1,3-elimination mechanism.
Experimental Protocol:
-
A solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in diethyl ether is cooled to -78 °C under an inert atmosphere.
-
Methyllithium (in diethyl ether) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional hour.
-
The volatile [1.1.1]propellane is then isolated by vacuum transfer to a cold trap.
Causality: The use of a strong, non-nucleophilic base like methyllithium is crucial for promoting the 1,3-elimination to form the highly strained propellane without significant side reactions. The low temperature is necessary to control the reactivity of the organolithium reagent and maintain the stability of the propellane product.
Step 2: Hydrohydrazination of [1.1.1]Propellane
The central C1-C3 bond of [1.1.1]propellane is highly reactive towards radical addition. A manganese-catalyzed hydrohydrazination reaction is employed to introduce a protected hydrazine group at one of the bridgehead positions.[7][9]
Experimental Protocol:
-
To a solution of [1.1.1]propellane in a suitable solvent (e.g., THF), di-tert-butyl azodicarboxylate and phenylsilane are added.
-
A catalytic amount of tris(dipivaloylmethanato)manganese(III) (Mn(dpm)₃) is added to initiate the reaction.
-
The reaction is stirred at room temperature until completion, typically monitored by GC-MS or TLC.
-
The resulting di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is purified by column chromatography.
Causality: The manganese catalyst facilitates the generation of a silyl radical from phenylsilane, which then adds to the di-tert-butyl azodicarboxylate. The resulting nitrogen-centered radical adds to the propellane, breaking the central bond and forming a bicyclo[1.1.1]pentyl radical. This radical is then trapped by a hydrogen atom from phenylsilane to yield the product and regenerate the silyl radical, completing the catalytic cycle. The bulky tert-butoxycarbonyl (Boc) protecting groups prevent over-alkylation and other side reactions of the hydrazine moiety.
Step 3: Deprotection and Salt Formation
The final step involves the removal of the Boc protecting groups and the formation of the dihydrochloride salt. This is achieved by treating the protected hydrazine with a strong acid.
Experimental Protocol:
-
The purified di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is dissolved in a suitable solvent such as ethyl acetate or dioxane.
-
An excess of a solution of hydrogen chloride in dioxane (e.g., 4M) is added to the solution.
-
The reaction mixture is stirred at room temperature, leading to the precipitation of this compound as a solid.
-
The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Causality: The strong acidic conditions cleave the acid-labile Boc protecting groups, liberating the free hydrazine. The use of excess hydrochloric acid ensures the protonation of both nitrogen atoms of the hydrazine moiety, leading to the formation of the stable dihydrochloride salt.
Applications in Drug Discovery
The this compound scaffold is a valuable building block for medicinal chemists seeking to improve the drug-like properties of their lead compounds.
-
Scaffold Hopping and Bioisosteric Replacement: The BCP core can effectively mimic the spatial arrangement of a para-substituted phenyl ring, allowing for "scaffold hopping" to escape from flatland and explore novel chemical space.[1][2] This can lead to improved solubility, reduced metabolic liability associated with aromatic rings, and potentially novel intellectual property.
-
Introduction of 3D Character: The rigid, three-dimensional nature of the BCP moiety can enhance binding affinity and selectivity by providing a more defined orientation of substituents for interaction with biological targets.[2]
-
Versatile Synthetic Handle: The hydrazine group can be readily transformed into a variety of other functional groups and heterocyclic systems, such as pyrazoles, triazoles, and pyridazines, which are common motifs in bioactive molecules.[5]
Caption: Workflow for lead optimization using BCP bioisosteres.
Safety and Handling
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane: This is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Methyllithium: This is a pyrophoric reagent and must be handled under a strict inert atmosphere (e.g., argon or nitrogen). All glassware must be flame-dried before use. Syringes and needles used for transfer must be dry.
-
[1.1.1]Propellane: This is a highly strained and reactive molecule. Solutions of propellane should be handled with care and stored at low temperatures.
-
Hydrazine Derivatives: Hydrazine and its derivatives are potentially toxic and should be handled in a fume hood with appropriate PPE.[5]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel drug candidates. The incorporation of the BCP moiety offers a proven strategy for improving the physicochemical and pharmacokinetic properties of molecules. The synthetic route outlined in this guide, which proceeds through the highly reactive [1.1.1]propellane intermediate, is scalable and provides access to this important scaffold. As the drive to escape from "flatland" in medicinal chemistry continues, the use of three-dimensional bioisosteres like the BCP core will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents [patents.google.com]
- 5. CAS 1403746-38-2: Bicyclo[1.1.1]pentan-1-ylhydrazinedihydr… [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | 98577-44-7 | FD34480 [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of Strained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel chemical matter with improved physicochemical and pharmacokinetic properties is relentless. Saturated, three-dimensional scaffolds have garnered significant attention as bioisosteric replacements for traditional aromatic and tert-butyl groups, offering a pathway to escape "flatland" and explore new, patentable chemical space.[1][2] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable motif.[3] Its rigid, rod-like structure can mimic the geometry of a para-substituted phenyl ring while often conferring enhanced aqueous solubility, metabolic stability, and membrane permeability.[1][4] This guide provides an in-depth technical overview of bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride, a key intermediate for accessing the synthetically versatile bicyclo[1.1.1]pentan-1-amine. We will delve into its chemical properties, a validated scalable synthesis, and its critical role in the generation of next-generation pharmaceutical agents.
Physicochemical Properties and Molecular Data
This compound is a salt, typically appearing as a solid.[5] The dihydrochloride form enhances its stability and solubility in polar solvents, which is advantageous for subsequent chemical transformations.[5]
| Property | Value | Source |
| Molecular Formula | C₅H₁₂Cl₂N₂ | [6][7] |
| Molecular Weight | 171.07 g/mol | [6][7] |
| CAS Number | 1403746-38-2 | [5][7] |
| IUPAC Name | This compound | [7] |
| SMILES | Cl.Cl.NNC12CC(C1)C2 | [7] |
Synthetic Pathway: A Scalable Approach via Hydrohydrazination
The development of a scalable and safe synthesis of BCP-containing building blocks has been a significant focus of process chemistry research. Early routes were often multi-step and low-yielding. A breakthrough came with the development of a manganese-catalyzed hydrohydrazination of [1.1.1]propellane, which provides a direct and efficient route to the bicyclo[1.1.1]pentan-1-ylhydrazine core.[8][9][10] This method represents a substantial improvement in terms of yield, safety, and cost-effectiveness.[10]
The overall synthetic workflow can be visualized as a two-stage process: first, the formation of a protected hydrazine intermediate, followed by deprotection to yield the target dihydrochloride salt.
References
- 1. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 1403746-38-2: Bicyclo[1.1.1]pentan-1-ylhydrazinedihydr… [cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. {bicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride 97% | CAS: 1403746-38-2 | AChemBlock [achemblock.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride
Introduction: The Rising Prominence of Bicyclo[1.1.1]pentane Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is relentless. Among the most promising of these emerging motifs is the bicyclo[1.1.1]pentane (BCP) core. This highly strained, three-dimensional structure has garnered significant attention as a bioisostere for commonly employed aromatic rings, such as para-substituted phenyl groups. The replacement of flat, aromatic moieties with the rigid, non-planar BCP scaffold can lead to significant improvements in key drug-like properties, including enhanced metabolic stability, increased aqueous solubility, and improved membrane permeability.[1] Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride serves as a crucial building block for the introduction of the BCP motif, providing a versatile handle for further chemical elaboration in the synthesis of complex pharmaceutical agents. This guide provides an in-depth, technically-focused protocol for the synthesis of this valuable compound, grounded in established scientific literature.
Synthetic Strategy: A Multi-Step Approach from a Strained Precursor
The synthesis of this compound is a multi-step process that commences with the preparation of the highly strained and reactive intermediate, [1.1.1]propellane. This is followed by a manganese-catalyzed hydrohydrazination reaction to introduce the protected hydrazine functionality, and concludes with a deprotection and salt formation step to yield the final target compound.
Figure 1: Overall synthetic workflow for this compound.
Part I: Synthesis of the Key Intermediate, [1.1.1]Propellane
The journey to our target molecule begins with the synthesis of [1.1.1]propellane, a fascinating and highly strained hydrocarbon. Its unique reactivity, stemming from the inverted tetrahedral geometry of the bridgehead carbons, makes it an ideal precursor for the construction of BCP derivatives.
Step 1: Preparation of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
The synthesis of [1.1.1]propellane starts from the commercially available 3-chloro-2-(chloromethyl)propene, which undergoes a dibromocyclopropanation reaction to yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[2]
Experimental Protocol:
A detailed procedure for this transformation can be found in Organic Syntheses.[2] In a representative protocol, 3-chloro-2-(chloromethyl)propene is reacted with bromoform in the presence of a phase-transfer catalyst (such as dibenzo-18-crown-6) and a strong aqueous base (e.g., 50% sodium hydroxide solution). The reaction is typically vigorous and requires careful temperature control.
Step 2: Conversion to [1.1.1]Propellane
The subsequent step involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with an organolithium reagent, typically methyllithium, in an ethereal solvent to generate [1.1.1]propellane in solution.[3]
Experimental Protocol:
A solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in diethyl ether is cooled to a low temperature (e.g., -78 °C), and a solution of methyllithium in diethyl ether is added dropwise. The reaction mixture is stirred at low temperature before being allowed to warm, yielding a solution of [1.1.1]propellane. It is crucial to note that [1.1.1]propellane is highly volatile and reactive, and is therefore typically used in solution without isolation.[4]
Part II: Manganese-Catalyzed Hydrohydrazination
The core of this synthesis lies in the innovative manganese-catalyzed hydrohydrazination of [1.1.1]propellane. This reaction efficiently introduces the hydrazine moiety onto the BCP scaffold in a protected form.[5][6]
Reaction Mechanism: A Hydrogen Atom Transfer (HAT) Process
The mechanism of this transformation is proposed to proceed via a manganese-hydride-mediated hydrogen atom transfer (HAT) pathway.[7] The manganese catalyst reacts with a silane, such as phenylsilane, to generate a manganese-hydride species. This species then donates a hydrogen atom to the central bond of [1.1.1]propellane, leading to the formation of a bicyclo[1.1.1]pentyl radical. This radical then adds to the di-tert-butyl azodicarboxylate (DBAD) to form the protected hydrazine product.
Figure 2: Simplified mechanistic pathway of the manganese-catalyzed hydrohydrazination.
Experimental Protocol: Synthesis of Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate
A scalable procedure for this reaction has been reported in the literature.[5][6]
Materials and Reagents:
| Reagent | Molar Equiv. |
| [1.1.1]Propellane (in solution) | 1.0 |
| Di-tert-butyl azodicarboxylate (DBAD) | 1.1 |
| Phenylsilane (PhSiH3) | 1.2 |
| Manganese(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Mn(dpm)3) | 0.02 |
| Dichloromethane (DCM) | - |
| Isopropanol (IPA) | - |
Procedure:
-
To a solution of di-tert-butyl azodicarboxylate and Mn(dpm)3 in a mixture of dichloromethane and isopropanol at 0 °C, a solution of [1.1.1]propellane in pentane is added.
-
Phenylsilane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C for a specified period (e.g., 1 hour) and then allowed to warm to room temperature.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate as a solid.
Part III: Deprotection and Salt Formation
The final stage of the synthesis involves the removal of the two tert-butoxycarbonyl (Boc) protecting groups from the hydrazine moiety, followed by the formation of the dihydrochloride salt.
Experimental Protocol: Synthesis of this compound
The deprotection of the Boc groups is typically achieved under acidic conditions.
Procedure:
-
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is dissolved in a suitable solvent such as ethyl acetate.
-
A solution of hydrogen chloride in a solvent like 1,4-dioxane (e.g., 4 M HCl in dioxane) is added to the solution at room temperature.
-
The reaction mixture is stirred for several hours, during which the deprotected product precipitates as the dihydrochloride salt.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., ethyl acetate or diethyl ether), and dried under vacuum to afford this compound.
Safety Considerations
-
[1.1.1]Propellane: This is a highly strained and reactive compound. It should be handled in solution and at low temperatures. Avoid isolation of the pure substance.[8]
-
Hydrazine Derivatives: Hydrazine and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[1][9][10][11]
-
Organolithium Reagents: Methyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate syringe and cannula techniques.
Conclusion
The synthesis of this compound, while involving the handling of reactive intermediates, is a well-established and scalable process. The key manganese-catalyzed hydrohydrazination reaction provides an efficient means of introducing the hydrazine functionality onto the BCP core. This versatile building block will undoubtedly continue to play a significant role in the development of novel therapeutics with improved pharmacological profiles.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Concerning the Synthesis of [1.1.1]Propellane | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective synthesis of chiral BCPs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01631E [pubs.rsc.org]
- 8. aksci.com [aksci.com]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. apps.dtic.mil [apps.dtic.mil]
A Spectroscopic and Synthetic Guide to Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride for Advanced Drug Discovery
Introduction: The Emergence of Bicyclo[1.1.1]pentane Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling three-dimensional bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups. Its rigid, cage-like structure provides a unique vector for substituents, while often enhancing aqueous solubility, metabolic stability, and offering an escape from the "flatland" of traditional aromatic scaffolds.[1] Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is a key building block, providing a reactive hydrazine handle for the introduction of the BCP motif into a wide array of potential therapeutic agents. This guide provides an in-depth analysis of the spectral characteristics and synthesis of this important intermediate, tailored for researchers and scientists in drug development.
Molecular Structure and Nomenclature
This compound is a salt of the parent hydrazine derivative. The bicyclic core is highly strained, yet remarkably stable.[2] The hydrazine moiety is attached to one of the two bridgehead carbons. The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.[3]
References
- 1. EP0987238A1 - Liquid-crystalline compounds having bicyclo 1.1.1]pentane structure, liquid-crystal composition, and liquid-crystal display element - Google Patents [patents.google.com]
- 2. PubChemLite - [3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride (C7H12F2N2) [pubchemlite.lcsb.uni.lu]
- 3. {bicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride 97% | CAS: 1403746-38-2 | AChemBlock [achemblock.com]
A Technical Guide to Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride: A Rising Star in Bioisosteric Replacement
Introduction: The Bicyclo[1.1.1]pentane Motif as a Superior Bioisostere
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is relentless. The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling three-dimensional, saturated bioisostere for commonly used planar aromatic rings, such as the para-substituted phenyl group, as well as for bulky tert-butyl groups and linear alkynes.[1][2][3] The unique strained cage structure of the BCP moiety imparts significant advantages over its traditional counterparts. Notably, the replacement of a phenyl ring with a BCP scaffold can lead to marked improvements in key physicochemical properties, including enhanced aqueous solubility, greater metabolic stability, and a reduction in non-specific binding, all while maintaining or even improving biological activity.[4][5][6] These benefits stem from the BCP's sp³-rich character, which disrupts π-π stacking interactions often associated with aromatic rings and presents a different metabolic profile to cytochrome P450 enzymes.[4]
This guide provides an in-depth technical overview of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride, a key building block that provides a synthetic handle—the hydrazine group—for the further elaboration of BCP-containing molecules. We will delve into its synthesis, detailed physicochemical properties, spectroscopic characterization, and reactivity, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable compound in their discovery programs.
Synthesis of this compound
The most scalable and well-documented synthesis of this compound proceeds from the highly strained [1.1.1]propellane. The synthetic pathway involves a manganese-catalyzed hydrohydrazination reaction, followed by deprotection of the resulting protected hydrazine.[7][8] This method represents a significant improvement in terms of scalability, yield, and safety over earlier synthetic routes.
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol: Synthesis from a Protected Precursor
The following protocol is adapted from the scalable synthesis reported by Bunker et al.[9][10]
Step 1: Synthesis of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate
This initial step involves the hydrohydrazination of [1.1.1]propellane. A solution of [1.1.1]propellane is reacted with di-tert-butyl azodicarboxylate and a silane reducing agent, catalyzed by a manganese (III) complex. This reaction proceeds via a radical mechanism to furnish the Boc-protected BCP hydrazine.
Step 2: Deprotection to this compound
-
To a solution of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate (11.03 g, 36.97 mmol) in ethyl acetate, add a 4M solution of HCl in dioxane (277 mL, 1.10 mol) at room temperature.
-
Stir the reaction mixture. The product will precipitate out of the solution as a solid.
-
Collect the solid by filtration.
-
To ensure the formation of the desired salt form and remove any excess HCl, the solid can be triturated in a mixture of heptane and ethyl acetate (3:1).
-
Filter the solid and dry under vacuum to yield this compound as a white to off-white solid (yields are typically high, ~95%).[10]
Physicochemical Properties
The dihydrochloride salt form of Bicyclo[1.1.1]pentan-1-ylhydrazine enhances its stability and solubility in polar solvents, making it a convenient building block for further chemical transformations.[11]
| Property | Value | Source |
| Molecular Formula | C₅H₁₂Cl₂N₂ | [11] |
| Molecular Weight | 171.07 g/mol | [11] |
| Appearance | White to off-white solid | [10][12] |
| Melting Point | 205 °C (with decomposition) | [10] |
| Solubility | The dihydrochloride form is expected to be freely soluble in water and other polar solvents.[11] | [11] |
| Thermal Stability | Differential Scanning Calorimetry (DSC) reveals a high thermal potential of -1528 J/g with an onset temperature of 111 °C, indicating that caution should be exercised upon heating.[10] | [10] |
Spectroscopic Characterization
The unique, highly symmetric, and strained structure of the BCP core gives rise to a distinct spectroscopic signature. The following data is based on the characterization reported by Bunker et al.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (600 MHz, DMSO-d₆, δ):
-
9.36 (br. s., 3H): This broad singlet corresponds to the three protons of the -NH₃⁺ group.
-
4.94 - 7.59 (m, 1H): This multiplet is attributed to the proton of the second nitrogen atom (-NH-). The broadness and variable chemical shift are due to exchange and coupling.
-
2.43 (s, 1H): This sharp singlet is the characteristic signal of the lone bridgehead proton (γ-CH).
-
1.81 (s, 6H): This singlet represents the six equivalent methylene protons (β-CH₂) of the BCP cage. The equivalence of these protons is a hallmark of the BCP's high symmetry.
-
-
¹³C NMR (151 MHz, DMSO-d₆, δ):
-
54.80 (br. s., 1C): The bridgehead carbon atom attached to the hydrazine moiety (C-N). The signal is broadened due to the quadrupolar effects of the adjacent nitrogen atoms.
-
50.23 (s, 3C): The three equivalent methylene carbons (β-CH₂) of the BCP cage.
-
22.35 (s, 1C): The bridgehead carbon atom at the opposite end of the cage (γ-CH).
-
Infrared (IR) Spectroscopy
-
IR (cm⁻¹): 3391 (w, br), 3221 (w), 2911 (vs, br), 2704 (m), 1583 (m), 1531 (m), 1295 (m), 1232 (m), 1200 (m), 860 (m).
-
The broad absorptions in the 2700-3400 cm⁻¹ range are characteristic of N-H stretching vibrations in the protonated hydrazine group. The very strong and broad peak around 2911 cm⁻¹ is typical for ammonium salts. The peaks at 1583 and 1531 cm⁻¹ likely correspond to N-H bending modes.
-
Mass Spectrometry (MS)
-
HRMS (TOF/ESI, m/z): [M+H]⁺ Calculated for C₅H₁₁N₂: 99.0917; Found: 99.0916.
-
This high-resolution mass spectrometry data corresponds to the mass of the free base, which is observed after the loss of the two HCl molecules in the mass spectrometer. The excellent agreement between the calculated and found masses confirms the elemental composition of the molecule.
-
Reactivity and Synthetic Applications
The hydrazine moiety of Bicyclo[1.1.1]pentan-1-ylhydrazine is a versatile functional group for constructing a variety of more complex molecules, particularly nitrogen-containing heterocycles. The dihydrochloride salt can be used directly in some reactions or, more commonly, neutralized in situ or converted to the free base prior to reaction.
A primary application of this compound is in the synthesis of BCP-substituted pyrazoles, which are themselves important pharmacophores.[9][13]
Reaction Workflow: Pyrazole Synthesis
Caption: General scheme for the synthesis of BCP-pyrazoles.
Detailed Experimental Protocol: Synthesis of a 4-Iodo-1-(bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole
The following protocol is an example of a condensation/iodination sequence starting from Bicyclo[1.1.1]pentan-1-ylhydrazine, as reported by Zarate and coworkers.[9]
-
Preparation of the Free Base: this compound is neutralized using a suitable base (e.g., NaOH or NaHCO₃) in an appropriate solvent system and the free base is extracted into an organic solvent.
-
Condensation and Cyclization: The free base (Bicyclo[1.1.1]pentan-1-ylhydrazine) is reacted with a 1,3-dicarbonyl equivalent, such as 1,1,3,3-tetramethoxypropane, in a solvent like ethanol. This reaction forms the pyrazole ring.
-
Iodination: An iodinating agent, such as N-iodosuccinimide (NIS), is then added to the reaction mixture to install an iodine atom at the 4-position of the pyrazole ring.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield the desired 4-iodo-1-(bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole.
This iodinated pyrazole serves as a versatile intermediate for further functionalization via cross-coupling reactions.
Handling and Storage
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[14] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. The compound should be stored in a tightly sealed container in a cool, dry place.[13]
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is scalable, and its physicochemical properties, particularly those imparted by the BCP core, offer significant advantages for the development of drug candidates with improved pharmacokinetic profiles. The readily reactive hydrazine handle provides a gateway to a wide array of complex BCP-containing molecules, most notably pyrazoles and other heterocycles. This guide has provided a comprehensive overview of its synthesis, properties, and reactivity, intended to empower researchers to fully exploit the potential of this unique three-dimensional scaffold.
References
- 1. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 3. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scite.ai [scite.ai]
- 6. 5341-61-7 CAS | HYDRAZINE DIHYDROCHLORIDE | Inorganic Salts | Article No. 04080 [lobachemie.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Stability Landscape of Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise and Challenge of a Unique Scaffold
The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling bioisostere for aryl and tert-butyl groups in modern drug discovery. Its rigid, three-dimensional structure can confer remarkable improvements in physicochemical properties, such as enhanced solubility and metabolic stability.[1][2][3] Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride, a key building block, provides a gateway to a diverse range of novel chemical entities. However, the inherent strain of the BCP cage coupled with the reactive nature of the hydrazine functional group presents unique challenges in terms of stability and storage.
This technical guide provides a comprehensive overview of the stability considerations for this compound. We will delve into the theoretical underpinnings of its stability, potential degradation pathways, recommended storage and handling protocols, and robust analytical methods for assessing its integrity. This document is intended to serve as a practical resource for scientists working with this valuable, yet sensitive, compound.
Understanding the Inherent Stability Factors
The stability of this compound is a tale of two moieties: the highly strained but surprisingly robust BCP cage and the nucleophilic, redox-sensitive hydrazine group, stabilized as a dihydrochloride salt.
The Bicyclo[1.1.1]pentane Cage: A Stable Paradox
The BCP core is characterized by significant ring strain, estimated to be around 68 kcal/mol.[4] Despite this high strain energy, many BCP derivatives exhibit remarkable thermal stability, in some cases up to 250-300°C.[4] This robustness is attributed to the distribution of strain across the cage structure. However, it is crucial to recognize that certain BCP compounds have demonstrated high-energy decomposition upon thermal analysis and sensitivity to impact.[5] The introduction of substituents can further influence the strain and overall stability of the cage.[6]
The Hydrazine Dihydrochloride Moiety: A Point of Reactivity
The hydrazine functional group is inherently reactive and susceptible to oxidation.[7] The formation of the dihydrochloride salt significantly mitigates this reactivity by protonating the lone pairs on the nitrogen atoms, rendering them less nucleophilic and less prone to oxidation. Hydrazine and its salts are known to be more stable under acidic conditions.[3]
However, several factors can still compromise the stability of the hydrazine moiety:
-
Hygroscopicity: Hydrazine salts, including the dihydrochloride, are often hygroscopic.[8][9][10] Absorption of moisture can lead to the partial dissolution of the salt and create an environment conducive to degradation.
-
Oxidation: Despite the salt formation, the hydrazine group can still be oxidized, particularly in the presence of atmospheric oxygen, metal ions (which can act as catalysts), and under neutral or alkaline conditions.[3][7]
-
Thermal Decomposition: At elevated temperatures, hydrazine salts can decompose, typically yielding nitrogen, ammonia, and hydrogen chloride.[7][11]
Potential Degradation Pathways
Based on the chemistry of the BCP and hydrazine moieties, several degradation pathways can be postulated for this compound. A visual representation of these potential pathways is provided below.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, strict adherence to proper storage and handling procedures is paramount.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[12][13] | While the BCP cage is thermally robust, excessive heat can promote the decomposition of the hydrazine moiety.[11] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To minimize oxidative degradation from atmospheric oxygen.[7] |
| Container | Tightly closed, opaque container[11] | Prevents exposure to moisture and light, which can catalyze degradation. |
| Moisture | Store in a dry, well-ventilated area[11] | The compound is hygroscopic; moisture absorption can lead to hydrolysis and other degradation pathways.[14] |
Handling Procedures
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and metals that can catalyze decomposition.[11][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[8]
-
Cleaning Spills: In case of a spill, sweep up the solid material, place it in a suitable container for disposal, and provide adequate ventilation.[11]
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve forced degradation studies and the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Objective: To intentionally degrade the sample under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Calibrated oven
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw aliquots at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw aliquots at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature.
-
Withdraw aliquots at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C).
-
After a defined period, remove the sample, allow it to cool, and prepare a solution for HPLC analysis.
-
-
Control Samples: Prepare control samples (unstressed) by diluting the stock solution with the appropriate solvent and analyze them alongside the stressed samples.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS) for peak identification.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase (Example):
-
A gradient elution is often necessary to separate the parent compound from its degradants.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
Method Validation:
-
Specificity: Demonstrate that the method can resolve the parent peak from all degradation peaks.
-
Linearity: Establish a linear relationship between the concentration and the detector response.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
The workflow for a comprehensive stability assessment is illustrated below.
Caption: Workflow for a comprehensive stability assessment of the compound.
Conclusion: Ensuring Quality and Reproducibility
This compound is a powerful tool in the arsenal of medicinal chemists. Its unique structural features offer the potential to design next-generation therapeutics with improved properties. However, realizing this potential requires a thorough understanding and careful management of its stability.
By implementing the storage, handling, and analytical protocols outlined in this guide, researchers can ensure the quality and integrity of their material, leading to more reliable and reproducible experimental outcomes. A proactive approach to stability assessment is not merely a matter of good laboratory practice; it is a critical component of successful drug discovery and development.
References
- 1. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. arxada.com [arxada.com]
- 8. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 9. Buy Hydrazine hydrochloride | 2644-70-4 [smolecule.com]
- 10. Hydrazine Hydrochloride|High-Purity Reagent [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 14. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical three-dimensional bioisostere for para-substituted benzene rings in modern drug discovery.[1][2] Its unique structural and electronic properties can confer improved metabolic stability, enhanced solubility, and better membrane permeability upon parent molecules.[1] A key intermediate for the incorporation of this valuable scaffold is bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride[3], a versatile building block for further chemical modifications. This guide provides a detailed exploration of the primary starting materials and synthetic pathways leading to this important compound, with a focus on the pivotal role of [1.1.1]propellane.
The Central Precursor: [1.1.1]Propellane
The synthesis of most bicyclo[1.1.1]pentane derivatives, including the target hydrazine, originates from the highly strained and reactive molecule, [1.1.1]propellane.[2][4][5] This hydrocarbon, with the formula C₅H₆, possesses a unique structure of three fused three-membered rings sharing a central carbon-carbon bond.[6] The significant strain energy of this central bond, estimated at 102 kcal/mol, makes it susceptible to facile cleavage by radicals and nucleophiles, providing a gateway to a diverse array of 1,3-disubstituted BCPs.[6][7]
Synthesis of [1.1.1]Propellane
The practical synthesis of [1.1.1]propellane has been a subject of considerable research, with the Szeimies route being a widely adopted method.[2][6] This approach, while effective, involves the use of organolithium reagents and requires careful control of reaction conditions.[2]
A common starting material for the Szeimies synthesis is 3-chloro-2-(chloromethyl)propene. The key steps in a representative synthesis of [1.1.1]propellane are outlined below:
Experimental Protocol: Synthesis of [1.1.1]Propellane (Szeimies Route)
-
Dibromocarbene Addition: 3-chloro-2-(chloromethyl)propene is reacted with a source of dibromocarbene, typically generated from bromoform and a strong base, to yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[8]
-
Reductive Cyclization: The resulting dibromocyclopropane is then treated with an organolithium reagent, such as methyllithium, at low temperatures.[6][8] This step induces a series of intramolecular nucleophilic displacements, ultimately forming the strained [1.1.1]propellane.
-
Isolation: Due to its volatility and reactivity, [1.1.1]propellane is typically not isolated in a pure form but is kept as a solution in an inert solvent, such as diethyl ether, at low temperatures for immediate use in subsequent reactions.[6][8]
Recent advancements have focused on developing more scalable and safer methods for generating [1.1.1]propellane. Continuous flow synthesis has emerged as a promising alternative, allowing for the on-demand generation of propellane solutions, thereby mitigating the hazards associated with its storage.[9][10] Furthermore, storable feedstocks, such as α-cyclodextrin encapsulated BCP derivatives, have been developed to provide a bench-stable source of [1.1.1]propellane.[1][2]
From [1.1.1]Propellane to this compound
The most direct and scalable route to this compound from [1.1.1]propellane involves a manganese-catalyzed hydrohydrazination reaction.[11][12][13] This method offers significant advantages in terms of yield, safety, and cost-effectiveness over previous multi-step approaches.[11][12][13]
The overall transformation can be visualized as a two-step process:
-
Hydrohydrazination: [1.1.1]Propellane is reacted with di-tert-butyl azodicarboxylate in the presence of a manganese(III) catalyst and a silane reducing agent to form a protected hydrazine intermediate.
-
Deprotection: The resulting di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is then deprotected using acidic conditions to yield the target bicyclo[1.1.1]pentan-1-ylhydrazine as its dihydrochloride salt.
Mechanistic Considerations
The key hydrohydrazination step is believed to proceed through a radical mechanism. The manganese catalyst facilitates the formation of a nitrogen-centered radical from the azodicarboxylate, which then adds to the central bond of [1.1.1]propellane. The resulting BCP-centered radical is subsequently trapped by the silane to afford the protected hydrazine product.
Diagram: Synthetic Pathway to this compound
Caption: Synthetic route from [1.1.1]propellane.
Experimental Protocol: Scalable Synthesis of this compound
Step 1: Synthesis of Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate [11][12][14]
-
To a solution of [1.1.1]propellane in an appropriate solvent (e.g., a mixture of pentane and ether), di-tert-butyl azodicarboxylate and phenylsilane are added.
-
A catalytic amount of Manganese(III) tris(dipivaloylmethanate) (Mn(dpm)₃) is then introduced to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which can be monitored by techniques such as LC/MS.
-
Upon completion, the reaction mixture is worked up and the crude product is purified, typically by column chromatography, to yield the protected hydrazine intermediate.
Step 2: Synthesis of this compound [11][12][14]
-
The purified di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is dissolved in a suitable solvent, such as ethyl acetate.
-
An excess of a strong acid, typically a solution of hydrogen chloride in dioxane (4M), is added to the solution at room temperature.[14]
-
The reaction mixture is stirred until the deprotection is complete, which is usually indicated by the precipitation of the dihydrochloride salt.
-
The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford this compound as a solid.[3]
Table 1: Representative Reaction Parameters and Yields
| Step | Key Reagents | Catalyst | Solvent | Temperature | Typical Yield |
| 1 | [1.1.1]Propellane, Di-tert-butyl azodicarboxylate, Phenylsilane | Mn(dpm)₃ | Pentane/Ether | Room Temp. | ~70-80% |
| 2 | Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate | - | Ethyl Acetate | Room Temp. | >95% |
Alternative Starting Materials and Synthetic Strategies
While the hydrohydrazination of [1.1.1]propellane represents the most direct route, other precursors and methods have been explored for the synthesis of BCP amines and, by extension, hydrazines.
-
From 1-Azido-3-iodobicyclo[1.1.1]pentane: An alternative pathway involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane. This intermediate can be synthesized from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The reduction of the azide to the amine, followed by conversion to the hydrazine, presents a viable, albeit longer, synthetic sequence.
-
From Bicyclo[1.1.1]pentan-1-amine: In principle, bicyclo[1.1.1]pentan-1-ylhydrazine could be prepared from bicyclo[1.1.1]pentan-1-amine. However, the synthesis of the amine itself often proceeds through the hydrazine intermediate, making this a less direct approach.[11][12] Various methods for the synthesis of bicyclo[1.1.1]pentan-1-amine have been reported, including the Schmidt reaction, Hofmann rearrangement, and strain-release amination.[15][16]
Diagram: Conceptual Overview of Synthetic Approaches
Caption: Comparison of synthetic strategies.
Conclusion
The synthesis of this compound is most efficiently achieved through the use of [1.1.1]propellane as the primary starting material. The manganese-catalyzed hydrohydrazination of [1.1.1]propellane provides a scalable and direct route to a protected hydrazine intermediate, which can be readily deprotected to afford the target compound. While alternative synthetic pathways exist, they are generally more circuitous. For researchers and drug development professionals seeking to incorporate the BCP scaffold into their molecules, a thorough understanding of the synthesis and handling of [1.1.1]propellane is paramount. The continued development of safe and scalable methods for the production of this key precursor will undoubtedly facilitate the broader application of BCP-containing building blocks in medicinal chemistry.
References
- 1. A Storable Feedstock for Preparation of [1.1.1]Propellane - SYNFORM - Thieme Chemistry [thieme.de]
- 2. thieme.de [thieme.de]
- 3. CAS 1403746-38-2: Bicyclo[1.1.1]pentan-1-ylhydrazinedihydr… [cymitquimica.com]
- 4. BJOC - Insertion of [1.1.1]propellane into aromatic disulfides [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 7. Three-Component Reaction Gives Substituted Bicyclo[1.1.1]pentanes - ChemistryViews [chemistryviews.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives [researchrepository.ucd.ie]
- 10. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Three-Dimensional Scaffold: A Technical Guide to the Discovery and History of Bicyclo[1.1.1]pentane Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has transitioned from a chemical curiosity to a cornerstone in modern medicinal chemistry, offering a robust, three-dimensional bioisosteric replacement for planar aromatic rings. This guide provides an in-depth exploration of the discovery and historical development of a key functionalized BCP derivative: bicyclo[1.1.1]pentane hydrazine. We will traverse the initial synthesis of the parent hydrocarbon, the pivotal role of [1.1.1]propellane, and the evolution of synthetic methodologies that have enabled access to BCP hydrazines and their subsequent conversion to valuable amine derivatives. This paper will detail key synthetic protocols, the underlying chemical principles, and the impact of these developments on drug discovery.
Introduction: The Allure of the Third Dimension in Medicinal Chemistry
For decades, medicinal chemists have grappled with the "flatland" of drug-like molecules, a landscape dominated by planar aromatic and heteroaromatic rings. While these moieties are integral to the structure and function of many successful drugs, they can also contribute to undesirable physicochemical properties, such as poor solubility and metabolic instability.[1][2] The concept of "escaping from flatland" has driven the exploration of three-dimensional, saturated scaffolds that can mimic the spatial arrangement of substituents on an aromatic ring while offering improved drug-like properties.[1][3]
Among the most successful of these three-dimensional bioisosteres is the bicyclo[1.1.1]pentane (BCP) core.[4][5][6] This highly strained yet remarkably stable carbocycle presents a rigid, linear arrangement of its bridgehead substituents, effectively mimicking the para-substitution pattern of a phenyl ring.[7] The introduction of BCP moieties into drug candidates has been shown to enhance solubility, improve metabolic stability, and increase passive permeability.[2][5][8] This guide focuses on a critical class of functionalized BCPs, the hydrazine derivatives, which serve as versatile intermediates for the synthesis of BCP-containing pharmacophores.
A Historical Perspective: From Chemical Curiosity to a Key Building Block
The journey of the BCP scaffold began in 1964 when Kenneth B. Wiberg and his group first reported the synthesis of the parent hydrocarbon, bicyclo[1.1.1]pentane.[3][6][7] For many years, due to its significant ring strain (66.6 kcal mol⁻¹) and the synthetic hurdles it presented, the BCP framework was largely considered a subject of academic curiosity.[3][6][7]
A paradigm shift occurred in 1982 with the synthesis of [1.1.1]propellane by Wiberg and Walker.[3] This exceptionally strained molecule, featuring inverted bridgehead carbons, proved to be a versatile and reactive precursor for a wide range of 1,3-disubstituted BCP derivatives.[3][9][10][11] The strain-release reactivity of the central bond in [1.1.1]propellane opened the door for various addition reactions, laying the groundwork for the development of functionalized BCPs.[11]
The potential of BCPs in medicinal chemistry was first hinted at in 1996 by Pellicciari and colleagues, who synthesized a BCP analogue of a glutamate receptor antagonist.[3][7] However, it was a 2012 report from Stepan and coworkers that truly catalyzed the widespread adoption of the BCP scaffold as a phenyl ring bioisostere.[3] They demonstrated that replacing a phenyl ring with a BCP moiety in a γ-secretase inhibitor led to significant improvements in the compound's pharmacokinetic profile.[2] This seminal work ignited a surge of interest in the synthesis and application of BCP derivatives in drug discovery.[6][12]
The Advent of Bicyclo[1.1.1]pentane Hydrazines: A Gateway to Amines
The installation of a nitrogen-containing functional group at the bridgehead position of the BCP core is of paramount importance for its use in drug discovery, as the amino group is a common feature in bioactive molecules. Early approaches to bicyclo[1.1.1]pentylamines (BCPAs) were often multi-step and lacked efficiency.[13] The development of methods to synthesize BCP hydrazine derivatives provided a more direct and scalable route to these valuable building blocks.
Manganese-Catalyzed Hydrohydrazination: A Scalable Breakthrough
A significant advancement in the synthesis of BCP hydrazines was reported by Bunker and colleagues in 2011.[10][13][14] They developed a manganese-catalyzed hydrohydrazination of [1.1.1]propellane. This method marked a substantial improvement in terms of scalability, yield, safety, and cost-effectiveness over previous routes to 1-bicyclo[1.1.1]pentylamine.[10][14]
The reaction involves the treatment of [1.1.1]propellane with di-tert-butyl azodicarboxylate in the presence of a manganese(III) catalyst and a silane reducing agent. The resulting di-Boc-protected BCP hydrazine can then be readily deprotected and reduced to afford the corresponding primary amine.[10][14]
Experimental Protocol: Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via Hydrohydrazination [10][14]
-
Reaction Setup: To a solution of di-tert-butyl azodicarboxylate (DBAD) and a catalytic amount of Mn(dpm)₃ in an appropriate solvent, add phenylsilane.
-
Addition of [1.1.1]propellane: Slowly add a solution of [1.1.1]propellane to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Workup and Purification: Quench the reaction and perform an extractive workup. Purify the crude product by column chromatography to obtain di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate.
-
Deprotection and Reduction: Treat the purified hydrazine derivative with a strong acid (e.g., HCl) to remove the Boc protecting groups, followed by a reduction step (e.g., catalytic hydrogenation) to yield 1-bicyclo[1.1.1]pentylamine.
Radical Multicomponent Carboamination
Further expanding the synthetic toolkit, Uchiyama's group developed a radical multicomponent carboamination of [1.1.1]propellane.[5][13] This innovative approach allows for the simultaneous introduction of a carbon-based substituent and an amino group (derived from a hydrazine precursor) onto the BCP scaffold in a single step.
The reaction proceeds through a radical-mediated mechanism where an initial carbon-centered radical adds to [1.1.1]propellane, generating a BCP-centered radical. This intermediate is then trapped by a hydrazine derivative, such as di-tert-butyl azodicarboxylate, to form the carboaminated product.[5][13]
Synthetic Pathways and Methodologies
The synthesis of BCP hydrazine derivatives and their subsequent conversion to amines primarily relies on the unique reactivity of [1.1.1]propellane. Below is a diagrammatic representation of the key synthetic transformations.
Figure 1: Key synthetic route to 1-bicyclo[1.1.1]pentylamine from [1.1.1]propellane via a hydrazine intermediate.
Data Summary of Key Synthetic Transformations
| Reaction Step | Key Reagents | Catalyst | Typical Yield | Reference |
| Hydrohydrazination | [1.1.1]Propellane, Di-tert-butyl azodicarboxylate, Phenylsilane | Mn(dpm)₃ | Good to Excellent | [10][14] |
| Deprotection | Di-Boc-BCP-Hydrazine, HCl | - | High | [10][14] |
| Reduction | BCP-Hydrazine, H₂ | Pt catalyst | High | [10] |
| Carboamination | [1.1.1]Propellane, Alkyl Halide, Hydrazine derivative | Fe(Pc) | Moderate to Good | [5] |
Conclusion and Future Outlook
The discovery and development of synthetic routes to bicyclo[1.1.1]pentane hydrazine derivatives have been instrumental in unlocking the full potential of the BCP scaffold in medicinal chemistry. These hydrazine intermediates provide a reliable and scalable pathway to the corresponding primary amines, which are crucial building blocks for the synthesis of novel drug candidates. The historical progression from the initial synthesis of the parent BCP hydrocarbon to the sophisticated catalytic methods available today underscores the ingenuity and perseverance of the chemical research community.
As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the importance of versatile building blocks like BCP hydrazines will undoubtedly increase. Future research in this area may focus on the development of enantioselective methods for the synthesis of chiral BCP derivatives and the exploration of novel reactivity to further expand the chemical space accessible from these unique scaffolds. The continued evolution of BCP chemistry promises to provide medicinal chemists with an ever-expanding toolkit to design the next generation of therapeutic agents.
References
- 1. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 2. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis and Handling of Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical component in modern medicinal chemistry, serving as a bioisostere for para-substituted phenyl rings to enhance the physicochemical properties of drug candidates.[1][2] Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is a key building block for introducing this unique, rigid scaffold. However, its safe and effective use in a research and development setting necessitates a thorough understanding of its chemical properties, potential hazards, and appropriate handling procedures. This guide provides a comprehensive overview of the safety, handling, and stability of this compound, drawing from available safety data and established principles for managing hydrazine derivatives and hygroscopic materials.
The Bicyclo[1.1.1]pentane Scaffold in Drug Discovery: A Paradigm Shift
The quest for novel chemical matter with improved drug-like properties has led to an increased focus on three-dimensional molecular scaffolds.[3] The bicyclo[1.1.1]pentane (BCP) core, a highly strained yet remarkably stable cage structure, has garnered significant attention as a bioisosteric replacement for the ubiquitous phenyl ring.[1][4] This substitution can lead to significant improvements in metabolic stability, aqueous solubility, and membrane permeability, while maintaining or even enhancing biological activity.[2] The synthesis of BCP-containing compounds often relies on key intermediates like Bicyclo[1.1.1]pentan-1-ylhydrazine, making a comprehensive understanding of their properties and handling paramount for drug development professionals.
Hazard Identification and Classification
This compound is a chemical intermediate for which detailed toxicological data is not yet available.[3][5] However, based on the known hazards of the hydrazine functional group and information from supplier Safety Data Sheets (SDS) for the compound and its analogs, a cautious approach is warranted.
GHS Hazard Classification (Anticipated):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[3] |
Note: This classification is based on data for a structurally related compound, (3-Fluorobicyclo[1.1.1]pentan-1-yl)hydrazine dihydrochloride, and general knowledge of hydrazine derivatives. The user should always consult the most recent SDS for the specific product being handled.
The primary hazards are associated with the hydrazine moiety. Hydrazines as a class are known to be toxic and potentially carcinogenic.[6] Exposure can cause irritation to the skin, eyes, and respiratory tract.[6] Ingestion can be harmful.[3]
Physicochemical Properties and Stability
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 1403746-38-2 | [5] |
| Molecular Formula | C₅H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 171.07 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Hygroscopicity | Hygroscopic | [7] |
| Stability | Stable under recommended storage conditions. | [7] |
| Incompatibilities | Strong oxidizing agents. | [3] |
| Decomposition | Thermal decomposition can release irritating and toxic gases and vapors, such as nitrogen oxides, hydrogen chloride, and carbon oxides. | [8] |
The dihydrochloride salt form generally enhances stability and solubility in polar solvents compared to the free base.[1] However, the compound's hygroscopic nature necessitates stringent control of the handling environment to prevent degradation and ensure the integrity of experimental results.[7]
Core Handling and Storage Protocols
Given its hazardous and sensitive nature, this compound must be handled with appropriate engineering controls and personal protective equipment (PPE).
Engineering Controls and Personal Protective Equipment (PPE)
A risk-based approach should be employed to determine the necessary level of containment and protection.
Caption: Recommended engineering controls and PPE for handling this compound.
Step-by-Step Handling Protocol:
-
Work Area Preparation: All manipulations should be conducted in a well-ventilated chemical fume hood. For operations where exposure to moisture must be strictly avoided, a nitrogen or argon-filled glovebox is recommended.[7]
-
Personal Protective Equipment: At a minimum, wear a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. A face shield should be considered for splash hazards. If there is a risk of generating dust, a respirator with an appropriate cartridge should be used.
-
Dispensing:
-
Due to its hygroscopic nature, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[7]
-
If working outside a glovebox, briefly purge the container headspace with an inert gas (e.g., argon or nitrogen) before and after dispensing.
-
Use a clean, dry spatula for transferring the solid.
-
Minimize the time the container is open to the atmosphere.
-
-
Waste Disposal: Dispose of contaminated waste in a sealed, labeled container according to institutional and local regulations for hazardous chemical waste.
-
Decontamination: Clean any spills promptly with an appropriate absorbent material and decontaminate the work surface.
Storage
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as argon.[7]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Some suppliers recommend refrigerated storage (2-8°C).[7]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Reactivity and Synthetic Considerations
This compound serves as a precursor to the free hydrazine, which can then be used in various synthetic transformations.
Caption: Synthetic pathways from this compound.
The dihydrochloride salt is generally unreactive. To engage in subsequent reactions, it must first be neutralized to the free base. This is typically achieved by treatment with a suitable base, such as sodium bicarbonate, sodium acetate, or triethylamine, in an appropriate solvent.[9] The choice of base and solvent will depend on the specific requirements of the downstream reaction.
A significant application of the parent hydrazine is its reduction to 1-bicyclo[1.1.1]pentylamine, a highly valuable building block in medicinal chemistry.[10] This reduction can be accomplished using reagents such as Raney nickel.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.
Conclusion
This compound is a valuable and enabling reagent for the incorporation of the BCP scaffold into drug candidates. While it presents manageable hazards, its hygroscopic nature and the general toxicity of hydrazines demand a high level of care in its handling and storage. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and understanding the chemical's reactivity and stability, researchers can safely and effectively leverage this important building block in their drug discovery efforts. Further toxicological and stability studies would be beneficial to provide a more complete safety profile for this compound.
References
- 1. CAS 1403746-38-2: Bicyclo[1.1.1]pentan-1-ylhydrazinedihydr… [cymitquimica.com]
- 2. Bicyclo(1.1.1)pentan-1-ylhydrazine dihydrochloride | C5H12Cl2N2 | CID 121231077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Derivatization of Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride
<
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the derivatization of bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride. This unique building block is of significant interest due to the advantageous physicochemical properties conferred by the bicyclo[1.1.1]pentane (BCP) motif, which serves as a three-dimensional, non-classical bioisostere for phenyl rings, tert-butyl groups, and alkynes.[1][2] We present detailed, field-proven protocols for common and impactful derivatization strategies, including acylation, sulfonylation, and reductive amination. The causality behind experimental choices, potential pitfalls, and optimization strategies are discussed to ensure reproducible and efficient synthesis of novel BCP-containing molecules for drug discovery pipelines.
Introduction: The Strategic Value of the Bicyclo[1.1.1]pentane (BCP) Motif
The imperative to "escape from flatland" in medicinal chemistry has driven the adoption of three-dimensional (3D) scaffolds to improve the drug-like properties of lead compounds.[3] The bicyclo[1.1.1]pentane (BCP) cage is a prime example of a saturated bioisostere that can replace traditional aromatic rings.[4] This substitution often leads to significant enhancements in key ADME (absorption, distribution, metabolism, and excretion) properties, including:
-
Improved Solubility: The rigid, saturated nature of the BCP core disrupts π-π stacking, often leading to better aqueous solubility compared to their planar aromatic counterparts.[1]
-
Enhanced Metabolic Stability: BCPs are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which frequently target aromatic rings.[1][5]
-
Novel Chemical Space: The unique 3D vectoral projection of substituents from the BCP core allows for the exploration of new binding interactions within protein targets.[1][6]
Bicyclo[1.1.1]pentan-1-ylhydrazine serves as a versatile synthetic handle, enabling the introduction of the BCP moiety into a wide array of molecular architectures through the formation of stable hydrazides, sulfonohydrazides, and alkylated hydrazine derivatives.
Synthesis of the Starting Material
The scalable synthesis of bicyclo[1.1.1]pentan-1-ylhydrazine has been a critical enabler for its widespread use. A notable method involves the manganese-catalyzed hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate, followed by deprotection.[7][8][9] This route avoids hazardous intermediates and is amenable to large-scale production.[10] The dihydrochloride salt is typically the commercially available and bench-stable form of this reagent.[11]
Core Derivatization Protocols
The following protocols are designed to be robust and adaptable. It is crucial to recognize that the reactivity of the hydrazine moiety can be modulated by the choice of base, solvent, and temperature. The dihydrochloride salt must be neutralized in situ or prior to reaction.
Acylation: Formation of BCP-Hydrazides
Acylation of the terminal nitrogen of bicyclo[1.1.1]pentan-1-ylhydrazine with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) is a fundamental transformation for creating stable amide-like linkages.
Causality and Experimental Rationale: The choice of coupling reagent is critical. Standard peptide coupling reagents like HATU or HOBt/EDC are highly effective for coupling with free carboxylic acids, minimizing side reactions and operating under mild conditions. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the dihydrochloride salt without competing in the acylation reaction.
Protocol 2.1.1: Acylation with a Carboxylic Acid using HATU
// Nodes Start [label="Combine BCP-hydrazine·2HCl,\nCarboxylic Acid (1.0 eq),\nand HATU (1.1 eq) in DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; AddBase [label="Add DIPEA (3.0 eq)\ndropwise", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Warm [label="Warm to RT,\nStir for 2-16 h", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor by\nLC-MS/TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Water/EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Isolate BCP-Hydrazide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Cool [arrowhead=normal, color="#5F6368"]; Cool -> AddBase [arrowhead=normal, color="#5F6368"]; AddBase -> Warm [arrowhead=normal, color="#5F6368"]; Warm -> Monitor [arrowhead=normal, color="#5F6368"]; Monitor -> Workup [label="Complete", arrowhead=normal, color="#5F6368"]; Workup -> Purify [arrowhead=normal, color="#5F6368"]; Purify -> End [arrowhead=normal, color="#5F6368"]; } dot Caption: Workflow for HATU-mediated acylation of BCP-hydrazine.
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the carboxylic acid (1.0 eq), and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. The initial two equivalents neutralize the dihydrochloride salt, and the third equivalent acts as the base for the coupling reaction.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired BCP-hydrazide.
Trustworthiness Note: Partial acylation can occur if insufficient base or coupling reagent is used.[12][13] Ensure accurate quantification of reagents. The use of 3.0 equivalents of DIPEA is critical for complete neutralization and to drive the reaction to completion.
Sulfonylation: Synthesis of BCP-Sulfonohydrazides
Reacting BCP-hydrazine with sulfonyl chlorides provides access to sulfonohydrazides, a functional group of interest in medicinal chemistry. This reaction is typically rapid and high-yielding.
Causality and Experimental Rationale: The reaction proceeds via nucleophilic attack of the hydrazine onto the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct and the starting dihydrochloride salt. Pyridine can often serve as both the base and the solvent. The reaction is often exothermic, necessitating controlled addition of the sulfonyl chloride at a reduced temperature.
Protocol 2.2.1: Sulfonylation with a Sulfonyl Chloride
// Nodes Start [label="Suspend BCP-hydrazine·2HCl\nin Pyridine or CH₂Cl₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; AddBase [label="Add Triethylamine (3.0 eq)\n(if using CH₂Cl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSulfonyl [label="Add Sulfonyl Chloride (1.05 eq)\ndropwise", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stir [label="Stir at 0 °C to RT\nfor 1-4 h", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor by\nLC-MS/TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Quench with Water,\nExtract with EtOAc", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by Column\nChromatography or Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Isolate BCP-Sulfonohydrazide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Cool [arrowhead=normal, color="#5F6368"]; Cool -> AddBase [arrowhead=normal, color="#5F6368"]; AddBase -> AddSulfonyl [arrowhead=normal, color="#5F6368"]; Start -> Cool [style=invis]; // for alignment Cool -> AddSulfonyl [style=invis]; // for alignment if CH2Cl2 is not used Start -> AddSulfonyl [label="If using Pyridine", style=dashed, arrowhead=normal, color="#5F6368", constraint=false]; AddSulfonyl -> Stir [arrowhead=normal, color="#5F6368"]; Stir -> Monitor [arrowhead=normal, color="#5F6368"]; Monitor -> Workup [label="Complete", arrowhead=normal, color="#5F6368"]; Workup -> Purify [arrowhead=normal, color="#5F6368"]; Purify -> End [arrowhead=normal, color="#5F6368"]; } dot Caption: Workflow for sulfonylation of BCP-hydrazine.
Materials:
-
This compound
-
Sulfonyl chloride of interest (1.05 eq)
-
Pyridine or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)
-
Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM (or pyridine) in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
If using DCM, add TEA (3.0 eq). Stir for 10 minutes.
-
Prepare a solution of the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled, stirred hydrazine suspension over 15-20 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.[14]
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization.
Trustworthiness Note: Di-sulfonylation can occur if excess sulfonyl chloride is used or if the reaction temperature is not controlled.[14] Slow, controlled addition of the sulfonyl chloride at 0 °C is key to achieving mono-sulfonylation.
Reductive Amination: Formation of Alkylated BCP-Hydrazines
Reductive amination provides a direct route to N-alkylated BCP-hydrazines through the reaction with an aldehyde or ketone. The process involves the initial formation of a hydrazone intermediate, which is then reduced in situ.[15]
Causality and Experimental Rationale: The reaction is a two-step, one-pot process. Hydrazone formation is typically acid-catalyzed and reversible.[15] The subsequent reduction of the C=N bond is achieved using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred as it is less toxic and selective for the protonated iminium/hydrazonium species, minimizing the reduction of the starting aldehyde/ketone.[16]
Protocol 2.3.1: Reductive Amination with an Aldehyde using STAB
// Nodes Start [label="Combine BCP-hydrazine·2HCl,\nAldehyde (1.0 eq), and TEA (2.2 eq)\nin DCE or THF", fillcolor="#F1F3F4", fontcolor="#202124"]; StirInitial [label="Stir at RT for 30-60 min\n(Hydrazone formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddReducer [label="Add NaBH(OAc)₃ (1.5 eq)\nportion-wise", fillcolor="#4285F4", fontcolor="#FFFFFF"]; StirFinal [label="Stir at RT\nfor 4-24 h", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor by\nLC-MS/TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Quench with sat. NaHCO₃,\nExtract with EtOAc", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Isolate Alkylated BCP-Hydrazine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> StirInitial [arrowhead=normal, color="#5F6368"]; StirInitial -> AddReducer [arrowhead=normal, color="#5F6368"]; AddReducer -> StirFinal [arrowhead=normal, color="#5F6368"]; StirFinal -> Monitor [arrowhead=normal, color="#5F6368"]; Monitor -> Workup [label="Complete", arrowhead=normal, color="#5F6368"]; Workup -> Purify [arrowhead=normal, color="#5F6368"]; Purify -> End [arrowhead=normal, color="#5F6368"]; } dot Caption: Workflow for reductive amination of BCP-hydrazine.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated NaHCO₃ (aq), Water, Brine
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and anhydrous DCE.
-
Add TEA (2.2 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the hydrazone intermediate and neutralize the salt.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Gas evolution (hydrogen) may be observed.
-
Continue stirring at room temperature for 4-24 hours.
-
Monitor the reaction for the disappearance of the hydrazone intermediate and the appearance of the product by LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography.
Trustworthiness Note: The quality and reactivity of the reducing agent are paramount. Ensure STAB is handled under anhydrous conditions as it is moisture-sensitive. Over-reduction is generally not an issue with STAB, but if stronger reducing agents are used, cleavage of the N-N bond could become a competing pathway.
Data Summary and Characterization
The successful synthesis of derivatives should be confirmed by standard analytical techniques.
| Derivative Type | General Structure | Expected ¹H NMR Signals for BCP Core | Expected ¹³C NMR Signals for BCP Core |
| BCP-Hydrazide | BCP-NH-NH-C(=O)-R | δ ~2.4-2.5 (s, 1H, bridgehead CH), δ ~2.0-2.1 (s, 6H, CH₂) | δ ~54 (C-N), δ ~52 (3x CH₂), δ ~22 (bridgehead CH) |
| BCP-Sulfonohydrazide | BCP-NH-NH-S(=O)₂-R | δ ~2.4-2.6 (s, 1H, bridgehead CH), δ ~1.9-2.1 (s, 6H, CH₂) | δ ~55 (C-N), δ ~51 (3x CH₂), δ ~21 (bridgehead CH) |
| Alkylated BCP-Hydrazine | BCP-NH-NH-CH₂-R | δ ~2.3-2.4 (s, 1H, bridgehead CH), δ ~1.9-2.0 (s, 6H, CH₂) | δ ~56 (C-N), δ ~52 (3x CH₂), δ ~23 (bridgehead CH) |
Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and the nature of the 'R' group.[17] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Conclusion
This compound is a powerful and versatile building block for introducing the BCP scaffold into drug candidates. The protocols detailed herein for acylation, sulfonylation, and reductive amination provide reliable and robust methods for its derivatization. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these procedures to synthesize novel molecules with potentially superior pharmacological profiles. The continued exploration of BCP-containing chemical space promises to yield new therapeutic agents that successfully "escape flatland."[3]
References
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1403746-38-2|{bicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride|BLD Pharm [bldpharm.com]
- 12. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 13. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: Leveraging Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride in Modern Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry with Bicyclo[1.1.1]pentane Scaffolds
In the relentless pursuit of novel therapeutics with improved efficacy and developability, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates. The bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable motif in this endeavor. Its rigid, rod-like structure serves as an effective bioisostere for commonly used, yet often problematic, aromatic rings like para-substituted phenyl groups. The strategic replacement of a planar phenyl ring with a saturated, 3D BCP scaffold can lead to significant improvements in a compound's physicochemical properties, including enhanced solubility, greater metabolic stability, and improved permeability, without compromising, and in some cases even enhancing, biological activity.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride, a versatile building block for introducing the BCP moiety into lead compounds. We will explore the rationale behind its use, present its key physicochemical properties, and provide detailed protocols for its application in the synthesis of novel drug candidates.
The Bicyclo[1.1.1]pentane Advantage: A Paradigm Shift in Bioisosterism
The utility of the BCP scaffold as a phenyl ring bioisostere was compellingly demonstrated in 2012 by Stepan and coworkers in their work on a γ-secretase inhibitor.[1] Since then, the application of BCPs in drug discovery has expanded rapidly. The key advantages of replacing a phenyl ring with a BCP core are multifaceted:
-
Enhanced Solubility: The introduction of a saturated, non-planar BCP scaffold disrupts the crystal lattice packing that can plague flat, aromatic compounds, often leading to a significant increase in aqueous solubility.
-
Improved Metabolic Stability: Aromatic rings are frequently susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated C-H bonds of the BCP core are generally more resistant to such metabolic transformations, resulting in improved metabolic stability and a longer in vivo half-life.
-
Increased sp³ Character: A higher fraction of sp³-hybridized carbons in a molecule is often correlated with better clinical success. Replacing an sp²-rich phenyl ring with an sp³-rich BCP core can improve a compound's developability profile.
-
Novel Chemical Space: The unique 3D geometry of the BCP scaffold allows for the exploration of novel chemical space and can lead to new interactions with biological targets, potentially improving potency and selectivity.
This compound is a particularly useful building block as the hydrazine moiety provides a reactive handle for conjugation to a variety of molecules, most notably through the formation of stable hydrazone linkages with aldehydes and ketones.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1403746-38-2 | CymitQuimica[2] |
| Molecular Formula | C₅H₁₂Cl₂N₂ | CymitQuimica[2] |
| Molecular Weight | 171.07 g/mol | CymitQuimica[2] |
| Appearance | Yellow solid | CymitQuimica[2] |
| Purity | ≥95% | CymitQuimica[2] |
| Solubility | Soluble in polar solvents | CymitQuimica[2] |
Comparative Physicochemical Properties: BCP vs. Phenyl Analogues
To illustrate the impact of replacing a phenyl ring with a BCP core, the following table presents a comparison of the physicochemical properties of a known γ-secretase inhibitor and its BCP-containing analogue.
| Property | Phenyl Analogue | BCP Analogue | Fold Improvement |
| Aqueous Solubility | Low | Significantly Higher | - |
| Passive Permeability | Moderate | Significantly Higher | - |
| Oral Absorption (Mouse) | Moderate | ~4-fold increase in Cmax and AUC | 4x |
Data adapted from Stepan, A. F., et al. J. Med. Chem. 2012, 55 (7), 3414–3424.[1]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent use in the formation of a BCP-hydrazone derivative.
Protocol 1: Synthesis of this compound
This protocol is adapted from the supporting information of Bunker, K. D., et al. Org. Lett. 2011, 13 (17), 4746–4748.[3][4][5]
Materials:
-
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate
-
Ethyl acetate (EtOAc)
-
4M HCl in 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate (1.0 eq) in ethyl acetate, add 4M HCl in 1,4-dioxane (30 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, a precipitate will form. Decant the organic solution away from the precipitate.
-
Wash the solid precipitate with ethyl acetate and dry under vacuum to afford this compound as a solid.
Note: As with all hydrazine derivatives, appropriate safety precautions should be taken due to potential toxicity and reactivity.[2]
Protocol 2: General Procedure for the Synthesis of a BCP-Hydrazone from an Aldehyde
This general protocol describes the catalyst-free condensation of this compound with an aldehyde to form a hydrazone. The dihydrochloride salt often does not require prior neutralization as the reaction can be acid-catalyzed.
Materials:
-
This compound
-
Aldehyde of interest (e.g., 4-bromobenzaldehyde)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, hexanes)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Add the aldehyde (1.0-1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. In many cases, the reaction proceeds to completion at room temperature within a few hours. Gentle heating may be applied if the reaction is sluggish.
-
Upon completion, the hydrazone product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Note on Purification: Hydrazones can sometimes be sensitive to acidic silica gel. If column chromatography is necessary, it is advisable to use silica gel that has been neutralized with a small amount of triethylamine in the eluent.
Visualization of Key Concepts
BCP as a Phenyl Ring Bioisostere
Caption: Bioisosteric replacement of a phenyl ring with a BCP core.
General Workflow for BCP-Hydrazone Synthesis in Drug Discovery
Caption: Workflow for synthesizing and evaluating BCP-hydrazones.
Applications in Drug Discovery: A World of Possibilities
The introduction of a BCP-hydrazine moiety opens up a vast array of possibilities for lead optimization and the development of novel drug candidates. Hydrazones are not merely linkers; they are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6][7][8][9] By combining the advantageous physicochemical properties of the BCP core with the diverse biological potential of the hydrazone linkage, researchers can explore new avenues for therapeutic intervention.
Potential Applications:
-
Targeted Covalent Inhibitors: The hydrazone linkage can be designed to react covalently with specific residues in a target protein, leading to potent and durable inhibition.
-
PROTACs and Molecular Glues: The BCP-hydrazine can serve as a versatile building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glues, enabling the targeted degradation of disease-causing proteins.
-
Bioorthogonal Chemistry: The reaction of hydrazines with aldehydes and ketones is a well-established bioorthogonal reaction, allowing for the specific labeling and tracking of biomolecules in complex biological systems.
Conclusion
This compound is a powerful and versatile tool for the modern medicinal chemist. Its ability to introduce the advantageous BCP scaffold while providing a reactive handle for further molecular elaboration makes it an invaluable building block in the design of next-generation therapeutics. By leveraging the principles of bioisosterism and embracing the third dimension of chemical space, researchers can utilize this compound to develop drug candidates with superior physicochemical properties and enhanced biological activity. The protocols and information provided in this application note are intended to serve as a practical guide for the successful implementation of this compound in your drug discovery programs.
References
- 1. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. | Semantic Scholar [semanticscholar.org]
- 2. CAS 1403746-38-2: Bicyclo[1.1.1]pentan-1-ylhydrazinedihydr… [cymitquimica.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review exploring biological activities of hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bicyclo[1.e1.1]pentan-1-ylhydrazine Dihydrochloride as a Bioisosteric Replacement in Drug Discovery
Introduction: Navigating Beyond Flatland in Medicinal Chemistry
The paradigm of drug discovery is in a constant state of evolution, driven by the need for molecules with improved efficacy, safety, and pharmacokinetic profiles. A significant strategy in modern medicinal chemistry is the principle of bioisosteric replacement, where a specific functional group in a lead compound is substituted with another group that retains similar biological activity but possesses more favorable physicochemical properties. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a powerful tool in this endeavor, offering a three-dimensional, rigid replacement for commonly used motifs like para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3][4][5] This strategy, often termed "escaping from flatland," aims to move away from planar aromatic structures that can be associated with metabolic liabilities and poor solubility.[6]
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is a key building block that provides a versatile entry point for incorporating the BCP core into potential drug candidates. The hydrazine moiety serves as a reactive handle for further chemical modifications, while the dihydrochloride salt form enhances its solubility and ease of handling in aqueous media.[7] The incorporation of the BCP motif has been demonstrated to significantly improve aqueous solubility, membrane permeability, and in vitro metabolic stability of parent compounds.[5][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a bioisostere, including the scientific rationale, comparative physicochemical properties, and detailed synthetic protocols.
The Bicyclo[1.1.1]pentane (BCP) Motif: A Superior Bioisostere
The utility of the BCP scaffold as a bioisostere stems from its unique structural and electronic properties. It mimics the linear geometry of a para-substituted benzene ring but with a smaller van der Waals volume.[4] This rigid, non-aromatic core offers several advantages over traditional bioisosteres.
Key Advantages of BCP Bioisosteres:
-
Improved Physicochemical Properties: Replacement of a phenyl ring with a BCP moiety often leads to a significant increase in aqueous solubility and a reduction in lipophilicity (logP).[2][3][8] This is a critical consideration in drug design, as poor solubility can hinder oral bioavailability and formulation development.
-
Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated, strained BCP core is generally more resistant to metabolic degradation, leading to a longer in vivo half-life and potentially reduced off-target toxicity.[1][6]
-
Increased Three-Dimensionality: The introduction of the BCP scaffold increases the sp³ character of a molecule, moving away from the planarity of many traditional drug candidates. This increased three-dimensionality can lead to improved binding affinity and selectivity for the target protein.
-
Novel Chemical Space: The use of BCP as a bioisostere allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique pharmacological profiles and intellectual property opportunities.[6]
Comparative Physicochemical Properties
The impact of replacing a phenyl ring with a BCP moiety on key physicochemical properties is summarized in the table below. These are generalized trends, and the actual effect will depend on the specific molecular context.
| Property | Phenyl Moiety | BCP Moiety | Impact on Drug Development |
| Aqueous Solubility | Generally Lower | Generally Higher[2][8] | Improved bioavailability and formulation options. |
| Lipophilicity (clogP) | Generally Higher | Generally Lower[2][3] | Reduced non-specific binding and potential for improved safety profile. |
| Metabolic Stability | Susceptible to oxidation | More Resistant[1][6] | Increased half-life and potentially lower toxic metabolite formation. |
| Molecular Weight | Lower | Higher | May need to be considered in the context of "rule of five" guidelines. |
| Fraction of sp³ carbons (Fsp³) | Low | High | Increased three-dimensionality, potentially leading to better target engagement. |
Synthetic Strategies and Protocols
The synthesis of bicyclo[1.1.1]pentane derivatives has historically been challenging. However, recent advances have made key building blocks like this compound more accessible. A scalable and efficient method involves the hydrohydrazination of [1.1.1]propellane.[10][11][12]
Workflow for BCP Moiety Incorporation
The general workflow for incorporating the BCP-hydrazine moiety into a target molecule is depicted below. This typically involves the synthesis of the BCP-hydrazine precursor followed by its reaction with a suitable electrophile to form the desired product.
Caption: General workflow for synthesizing and incorporating Bicyclo[1.1.1]pentan-1-ylhydrazine.
Protocol 1: Scalable Synthesis of this compound
This protocol is adapted from the procedure described by Bunker et al. and provides a scalable route to the title compound.[10][11][12][13]
Materials:
-
[1.1.1]Propellane solution in pentane/ether
-
Di-tert-butyl azodicarboxylate (DBAD)
-
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) [Mn(dpm)₃]
-
Phenylsilane
-
Ethyl acetate (EtOAc)
-
4M HCl in dioxane
-
Anhydrous solvents (THF, pentane, ether)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate
-
To a solution of di-tert-butyl azodicarboxylate in a suitable solvent (e.g., THF) under an inert atmosphere, add the Mn(dpm)₃ catalyst.
-
Add phenylsilane to the mixture.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of [1.1.1]propellane in pentane/ether to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate.
Step 2: Deprotection to this compound
-
Dissolve the purified di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate in ethyl acetate.
-
Add a solution of 4M HCl in dioxane to the reaction mixture at room temperature.[13]
-
Stir the reaction until the deprotection is complete (monitor by TLC or LC-MS). The product will precipitate as the dihydrochloride salt.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethyl acetate and dry under vacuum to yield this compound as a solid.[7]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[13][14]
Protocol 2: General Procedure for Coupling with an Electrophile (e.g., Aldehyde or Ketone)
The hydrazine moiety of bicyclo[1.1.1]pentan-1-ylhydrazine can be readily reacted with various electrophiles. A common reaction is the formation of a hydrazone with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
A suitable solvent (e.g., ethanol, methanol)
-
A weak base (e.g., sodium acetate, triethylamine) to neutralize the hydrochloride salt
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound in the chosen solvent, add the weak base and stir for 10-15 minutes.
-
Add the aldehyde or ketone to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Upon completion, the product may precipitate from the reaction mixture. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired BCP-hydrazone derivative.
Applications in Drug Discovery: Case Studies
The successful application of the BCP motif as a bioisostere has been demonstrated in several drug discovery programs.
-
γ-Secretase Inhibitors: Stepan et al. replaced a central para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety. The resulting compound exhibited equipotent enzyme inhibition with significant improvements in passive permeability and aqueous solubility, leading to enhanced oral absorption in a mouse model.[9]
-
LpPLA₂ Inhibitors: The incorporation of a BCP as a phenyl replacement in LpPLA₂ inhibitors maintained high potency and improved the physicochemical profile of the parent compound.[8]
Caption: The bioisosteric replacement strategy in lead optimization.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemists seeking to improve the properties of their drug candidates. The BCP motif offers a compelling alternative to traditional aromatic and aliphatic groups, often leading to significant enhancements in solubility, metabolic stability, and three-dimensionality. As synthetic methodologies for BCP-containing compounds continue to improve and become more scalable, the application of this unique scaffold in drug discovery is expected to expand, providing new avenues for the development of safer and more effective medicines.[2][3]
References
- 1. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CAS 1403746-38-2: Bicyclo[1.1.1]pentan-1-ylhydrazinedihydr… [cymitquimica.com]
- 8. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. Bicyclo[1.1.1]pentane-1,3-diMethylaMine dihydrochloride(1523572-06-6) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: Scaffold Hopping with Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Drug Discovery
The relentless pursuit of novel therapeutics in drug discovery often encounters the challenge of "molecular obesity" and "flatland," where lead compounds, rich in aromatic systems, exhibit suboptimal physicochemical properties. Scaffold hopping, a key strategy in medicinal chemistry, aims to overcome these hurdles by replacing a core molecular framework with a structurally distinct moiety while preserving or enhancing biological activity.[1][2][3] The bicyclo[1.1.1]pentane (BCP) motif has emerged as a powerful tool in this endeavor, serving as a three-dimensional, saturated bioisostere for the ubiquitous phenyl ring and other lipophilic groups.[2][3][4][5][6][7] This guide provides an in-depth exploration of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride as a versatile building block for scaffold hopping, offering detailed protocols for its application in the synthesis of novel compound libraries with improved drug-like properties.
The replacement of a planar phenyl ring with a rigid BCP scaffold can significantly enhance a molecule's developability profile by improving aqueous solubility, metabolic stability, and reducing non-specific binding.[1][2][4][8] this compound offers a unique entry point for incorporating this beneficial motif, leveraging the rich chemistry of the hydrazine functional group to construct a diverse array of heterocyclic scaffolds.
The Bicyclo[1.1.1]pentane (BCP) Advantage: A Comparative Overview
The strategic decision to replace a phenyl ring with a BCP moiety is driven by the goal of optimizing a compound's pharmaceutical properties. The following table summarizes the key advantages of this bioisosteric replacement.
| Property | Phenyl-Containing Compound | BCP-Containing Compound | Rationale for Improvement |
| Solubility | Often low due to hydrophobicity | Significantly increased | The sp³-rich, non-aromatic nature of BCP reduces hydrophobicity and disrupts crystal packing.[1][2][4][8] |
| Metabolic Stability | Prone to oxidative metabolism (e.g., CYP450) | Generally more stable | The saturated C-H bonds of the BCP cage are less susceptible to enzymatic oxidation.[2] |
| Lipophilicity (logP/logD) | Higher | Lower | The absence of an aromatic system reduces lipophilicity.[3][7] |
| Non-specific Binding | Can be high due to π-π stacking | Reduced | The 3D structure and lack of π-system minimize non-specific hydrophobic interactions.[2] |
| Molecular Geometry | Planar | Rigid, three-dimensional | Provides distinct exit vectors for substituents, enabling exploration of new chemical space.[2][5] |
Experimental Protocols: Unleashing the Synthetic Potential of this compound
The dihydrochloride salt of Bicyclo[1.1.1]pentan-1-ylhydrazine is a convenient and stable precursor. For most reactions, it is necessary to liberate the free hydrazine or use a base to neutralize the HCl in situ.
Protocol 1: Synthesis of BCP-Substituted Hydrazones
Hydrazones are versatile intermediates in organic synthesis and can themselves exhibit biological activity. This protocol details a general procedure for the condensation of Bicyclo[1.1.1]pentan-1-ylhydrazine with a carbonyl compound.
Reaction Scheme:
Caption: General synthesis of BCP-hydrazones.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium acetate or other suitable base
-
Ethanol or other suitable solvent
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (2.2 eq) in ethanol.
-
Stir the mixture at room temperature for 15-30 minutes to liberate the free hydrazine.
-
Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel or recrystallization.
Causality Behind Experimental Choices:
-
Base: Sodium acetate is used to neutralize the two equivalents of HCl in the starting material, forming the free hydrazine which is the reactive nucleophile. Other non-nucleophilic bases can also be used.
-
Solvent: Ethanol is a common solvent for hydrazone formation as it readily dissolves the reactants and the sodium acetate byproduct (sodium chloride) has limited solubility, sometimes aiding in driving the reaction forward.
-
Catalyst: A catalytic amount of acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
Protocol 2: Synthesis of BCP-Substituted Pyrazoles
Pyrazoles are a privileged scaffold in medicinal chemistry. This protocol describes the Knorr pyrazole synthesis using Bicyclo[1.1.1]pentan-1-ylhydrazine and a 1,3-dicarbonyl compound.[9]
Reaction Scheme:
Caption: Synthesis of BCP-pyrazoles from 1,3-dicarbonyls.
Materials:
-
This compound
-
1,3-Diketone or β-ketoester
-
Ethanol or acetic acid
-
Catalytic amount of strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, NaOEt)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol or acetic acid, add this compound (1.0-1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) if an acidic catalyst was used.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
1,3-Dicarbonyl: This is the key building block that provides the C-C-C fragment for the pyrazole ring. The reaction is generally regioselective, with the more reactive carbonyl group reacting first.
-
Catalyst: The reaction can be catalyzed by either acid or base. Acid catalysis activates the carbonyl groups, while base catalysis can proceed through the enolate of the dicarbonyl compound. The choice of catalyst can influence the regioselectivity of the final pyrazole product.[10][11]
Protocol 3: Synthesis of BCP-Substituted 1,2,4-Triazoles
1,2,4-Triazoles are another important class of heterocycles with a broad range of biological activities. This protocol outlines a general method for their synthesis from Bicyclo[1.1.1]pentan-1-ylhydrazine.
Reaction Scheme:
Caption: Synthesis of BCP-1,2,4-triazoles.
Materials:
-
This compound
-
Carboxylic acid
-
Primary amidine hydrochloride
-
Dehydrating agent (e.g., phosphorus oxychloride) or high temperature
Procedure:
-
A mixture of this compound (1.0 eq), a carboxylic acid (1.0 eq), and a primary amidine hydrochloride (1.1 eq) is heated, either neat or in a high-boiling solvent like DMF or diphenyl ether.
-
Alternatively, the reactants can be heated in the presence of a dehydrating agent like phosphorus oxychloride.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Reactants: This is a multi-component reaction where the BCP-hydrazine provides two nitrogen atoms, the carboxylic acid provides a carbon atom, and the amidine provides the remaining carbon and nitrogen atoms of the triazole ring.[12][13]
-
Reaction Conditions: High temperatures or the use of a dehydrating agent are necessary to drive the condensation and cyclization reactions, which involve the elimination of water molecules.
Protocol 4: Synthesis of BCP-Substituted Pyridazinones
Pyridazinones are heterocyclic compounds that are also of interest in drug discovery. They can be synthesized from γ-ketoacids and hydrazines.[14][15][16][17]
Reaction Scheme:
Caption: Synthesis of BCP-pyridazinones from γ-ketoacids.
Materials:
-
This compound
-
γ-Ketoacid
-
Ethanol or acetic acid
Procedure:
-
In a round-bottom flask, dissolve the γ-ketoacid (1.0 eq) and this compound (1.0 eq) in ethanol or acetic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
γ-Ketoacid: The γ-ketoacid provides the four-carbon backbone required for the formation of the six-membered pyridazinone ring. The reaction proceeds via initial formation of a hydrazone at the keto group, followed by intramolecular cyclization with the carboxylic acid.
-
Solvent: Ethanol or acetic acid are suitable solvents that facilitate the dissolution of the reactants and can also act as a proton source to catalyze the reaction.
Conclusion
This compound is a highly valuable and versatile building block for scaffold hopping in drug discovery. Its use allows for the facile incorporation of the beneficial BCP motif, leading to compounds with improved physicochemical properties. The protocols outlined in this guide provide a starting point for the synthesis of diverse heterocyclic scaffolds, enabling the exploration of novel chemical space and the development of next-generation therapeutics. The inherent three-dimensionality and favorable properties of the BCP core make it an attractive alternative to traditional aromatic systems, paving the way for the design of more effective and developable drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. iglobaljournal.com [iglobaljournal.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols: The Strategic Use of Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The paradigm of drug design is undergoing a significant evolution, moving away from the predominantly flat, aromatic structures that have long characterized pharmaceutical agents. This shift, often termed "escaping from flatland," is driven by the pursuit of compounds with improved physicochemical properties, such as enhanced solubility, metabolic stability, and novel intellectual property landscapes.[1][2] Within this context, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a particularly valuable bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[3][4][5] Its rigid, three-dimensional structure provides a unique vector for substituents, often leading to improved pharmacological profiles.[4][6]
Bicyclo[1.1.1]pentylamines (BCPAs) are especially sought-after building blocks, serving as non-aromatic aniline bioisosteres that can mitigate metabolism-related liabilities associated with aryl amines.[5][7] The synthesis of functionalized BCPs has therefore become a critical area of research. This application note focuses on a key derivative, bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride, and its reaction with carbonyl compounds to form stable hydrazones. This transformation provides a robust and versatile platform for introducing the BCP motif into a wide array of molecular architectures, making it a powerful tool for medicinal chemists and drug development professionals.
The Reagent: this compound
This compound is a white to off-white solid that serves as a stable precursor to the free hydrazine base.[8][9] The dihydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and use in synthesis.[9]
Synthesis of the Reagent: The most common and scalable route to bicyclo[1.1.1]pentan-1-ylhydrazine involves the manganese-catalyzed hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate, followed by deprotection of the resulting Boc-protected hydrazine.[10][11] The final deprotection step is typically achieved by treating the di-Boc protected intermediate with a strong acid, such as hydrochloric acid in dioxane or ethyl acetate, to yield the dihydrochloride salt.[8]
Handling and Storage: As with most hydrazine derivatives, appropriate safety precautions should be taken due to potential toxicity and reactivity.[9][12] It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment. The material should be stored at room temperature, protected from moisture.[13][14]
Core Application: Hydrazone Formation with Carbonyls
The primary application of this compound is its condensation reaction with aldehydes and ketones to form the corresponding bicyclo[1.1.1]pentyl hydrazones. This reaction is a cornerstone of carbonyl chemistry and provides a reliable method for conjugating the BCP moiety to other molecules.
Reaction Mechanism: The reaction proceeds via a nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. As the starting material is a dihydrochloride salt, a base must be added to liberate the free hydrazine for it to act as a nucleophile. The choice of base and solvent is critical for achieving optimal reaction rates and yields.
A general schematic of the reaction is presented below:
References
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. CAS 1403746-38-2: Bicyclo[1.1.1]pentan-1-ylhydrazinedihydr… [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. {bicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride 97% | CAS: 1403746-38-2 | AChemBlock [achemblock.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: Synthesis of BCP-Containing Heterocycles from Bicyclo[1.1.1]pentyl-1-hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the synthesis of bicyclo[1.1.1]pentane (BCP)-containing pyrazoles and pyridazinones, utilizing bicyclo[1.1.1]pentyl-1-hydrazine as a key synthetic intermediate. The BCP motif is a highly valued bioisostere for para-substituted phenyl rings and other bulky groups in medicinal chemistry, offering significant improvements in physicochemical properties such as solubility and metabolic stability.[1][2] This document outlines the strategic importance of incorporating BCP scaffolds into heterocyclic systems and provides robust, step-by-step protocols for their synthesis, grounded in established chemical principles.
Introduction: The Strategic Value of BCP-Heterocycles
The fusion of bicyclo[1.1.1]pentane (BCP) with heterocyclic scaffolds represents a powerful strategy in modern drug discovery. The BCP cage, a three-dimensional, rigid structure, serves as an effective saturated bioisostere for a para-substituted phenyl ring.[3] Its introduction into bioactive molecules can lead to enhanced solubility, reduced lipophilicity, and improved metabolic stability, thereby optimizing the ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates.[1]
Heterocyclic compounds, particularly those containing nitrogen, are foundational pillars of medicinal chemistry, with over 60% of small-molecule drugs featuring a nitrogen heterocycle.[4] By combining the advantageous properties of the BCP core with the proven pharmacological utility of heterocycles like pyrazoles and pyridazinones, researchers can access novel chemical matter with significant therapeutic potential.
This guide focuses on the synthetic utility of bicyclo[1.1.1]pentyl-1-hydrazine, a versatile building block derived from [1.1.1]propellane. We will detail its application in well-established condensation reactions to forge key BCP-heterocycle linkages.
Overall Synthetic Workflow
The synthesis of BCP-containing heterocycles from BCP-hydrazine is a multi-stage process that begins with the generation of the BCP core itself. The most common and scalable precursor to functionalized BCPs is [1.1.1]propellane. The overall workflow is conceptually straightforward, involving the formation of a protected BCP-hydrazine, followed by deprotection and subsequent cyclization with an appropriate dicarbonyl or keto-acid partner.
Caption: Overall workflow from [1.1.1]propellane to BCP-heterocycles.
Synthesis of the Key Precursor: Bicyclo[1.1.1]pentyl-1-hydrazine
A scalable and reliable synthesis of the BCP-hydrazine precursor is paramount. A robust method, developed by Bunker et al., involves a manganese-catalyzed hydrohydrazination of [1.1.1]propellane.[5][6] This approach offers excellent scalability, safety, and yield compared to earlier routes.
Protocol 1: Synthesis of Bicyclo[1.1.1]pentyl-1-hydrazine Dihydrochloride
This two-step protocol involves the initial formation of a Boc-protected hydrazine derivative, followed by acidic deprotection.
Step A: Synthesis of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate [5]
-
Reagent Preparation: In a glovebox, prepare a stock solution of [1.1.1]propellane in a suitable solvent (e.g., THF). The concentration should be determined via titration prior to use.
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add Mn(dpm)₃ (manganese(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)) (0.05 eq.).
-
Reagent Addition: Add a solution of di-tert-butyl azodicarboxylate (DBAD) (1.2 eq.) in THF, followed by phenylsilane (1.5 eq.).
-
Initiation: Add the prepared [1.1.1]propellane solution (1.0 eq.) dropwise to the stirred reaction mixture at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction for 1-2 hours at room temperature. Monitor the consumption of the propellane by GC-MS analysis of quenched aliquots.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired protected hydrazine as a white solid.
Step B: Deprotection to Bicyclo[1.1.1]pentyl-1-hydrazine Dihydrochloride [5]
-
Reaction Setup: Dissolve the Boc-protected BCP-hydrazine (1.0 eq.) from Step A in methanol.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or acetyl chloride (which generates HCl in situ).
-
Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrazine dihydrochloride salt will form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to afford bicyclo[1.1.1]pentyl-1-hydrazine dihydrochloride.
Synthesis of BCP-Pyrazoles via Knorr Condensation
The Knorr pyrazole synthesis is a classical and highly effective method for constructing the pyrazole ring.[7] It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][8] This reaction is generally acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The use of BCP-hydrazine in this reaction provides direct access to 1-BCP-substituted pyrazoles, which are valuable bioisosteres of 1-phenylpyrazoles.[9]
Caption: Mechanism of BCP-Pyrazole formation via Knorr condensation.
Protocol 2: General Procedure for the Synthesis of 1-BCP-Pyrazoles
This protocol is adapted from standard Knorr synthesis procedures and is applicable to a range of 1,3-dicarbonyl compounds.[10]
-
Reaction Setup: To a round-bottom flask, add the 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (1.0 eq.) and a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add bicyclo[1.1.1]pentyl-1-hydrazine dihydrochloride (1.05 eq.). If starting with the salt, a base such as sodium acetate or triethylamine (2.2 eq.) may be required to liberate the free hydrazine.
-
Catalysis (Optional): Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or H₂SO₄) if not using the hydrazine salt directly.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.
-
Monitoring: Track the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄ or Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the pure 1-BCP-pyrazole.
| Entry | 1,3-Dicarbonyl Substrate | Typical Conditions | Yield (%) |
| 1 | Acetylacetone | EtOH, reflux, 6h | 85-95 |
| 2 | Benzoylacetone | AcOH, 100 °C, 8h | 80-90 |
| 3 | Dibenzoylmethane | EtOH, H⁺ cat., reflux, 12h | 75-85 |
| 4 | Ethyl Acetoacetate | EtOH, reflux, 10h | 70-80 |
Yields are representative and may vary based on specific substrate and scale.
Synthesis of BCP-Pyridazinones from γ-Keto Acids
Pyridazinones are another class of heterocycles with significant biological activity.[11] Their synthesis is commonly achieved through the condensation of a hydrazine with a γ-keto acid or its corresponding ester.[12] The reaction proceeds via the formation of a hydrazone at the ketone position, followed by an intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the carboxylic acid (or ester), leading to cyclization and dehydration to form the stable pyridazinone ring.
Protocol 3: General Procedure for the Synthesis of 6-Substituted 2-BCP-4,5-dihydropyridazin-3(2H)-ones
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the γ-keto acid (e.g., levulinic acid) (1.0 eq.) in a suitable solvent, typically absolute ethanol or glacial acetic acid.
-
Hydrazine Addition: Add bicyclo[1.1.1]pentyl-1-hydrazine (or its salt, with an appropriate base) (1.1 eq.) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (80-120 °C) and maintain for 6-24 hours. The reaction time will depend on the reactivity of the specific γ-keto acid.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, the product may crystallize directly from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography to yield the pure BCP-pyridazinone.
| Entry | γ-Keto Acid Substrate | Typical Conditions | Yield (%) |
| 1 | Levulinic Acid | EtOH, reflux, 8h | 80-90 |
| 2 | 4-Oxo-4-phenylbutanoic acid | AcOH, 110 °C, 12h | 75-85 |
| 3 | 4-Oxopentanoic acid, ethyl ester | EtOH, reflux, 10h | 80-90 |
Yields are representative and may vary based on specific substrate and scale.
Safety and Handling
-
Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood.[13] Anhydrous hydrazine is highly reactive and can be explosive. It is strongly recommended to use hydrazine hydrate or its salt forms.
-
[1.1.1]Propellane: Propellane is a highly strained and volatile compound. It should be handled as a solution and its concentration must be determined before use. Store solutions at low temperatures.
-
General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
Bicyclo[1.1.1]pentyl-1-hydrazine is a valuable and versatile intermediate for accessing novel heterocyclic scaffolds for drug discovery. The protocols detailed in this application note, based on the classical Knorr pyrazole synthesis and pyridazinone formation, provide reliable and scalable pathways to 1-BCP-pyrazoles and 2-BCP-pyridazinones. The incorporation of the BCP moiety via these methods allows chemists to systematically explore this unique chemical space and harness its potential for developing next-generation therapeutics with improved pharmacological profiles.
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 11. iglobaljournal.com [iglobaljournal.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. dokumen.pub [dokumen.pub]
Application Notes and Protocols for Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride in Parallel Synthesis
Introduction: Embracing Three-Dimensionality in Drug Discovery with Bicyclo[1.1.1]pentane Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is paramount. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a significant three-dimensional (3D) bioisostere for commonly used planar aromatic rings, such as para-substituted phenyl groups, as well as bulky motifs like tert-butyl groups.[1][2][3][4] Its rigid, cage-like structure offers a unique vector for substituent placement, often leading to enhanced solubility, improved metabolic stability, and reduced non-specific binding compared to its 2D counterparts.[4][5] The introduction of BCP moieties into drug candidates has shown promise in optimizing lead compounds and exploring new chemical space.[2][6]
Parallel synthesis is a cornerstone of contemporary drug discovery, enabling the rapid generation of large, diverse libraries of compounds for high-throughput screening.[3][7][8][9] This acceleration of the discovery pipeline is crucial for identifying initial hits and building robust structure-activity relationships (SAR). This application note provides a detailed guide for the effective use of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride, a versatile building block for introducing the BCP motif into compound libraries through parallel synthesis. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
The Strategic Advantage of this compound
Bicyclo[1.1.1]pentan-1-ylhydrazine serves as a key intermediate for creating a variety of derivatives. The dihydrochloride salt form offers several practical advantages in a high-throughput setting.[1] Its salt nature enhances its stability and shelf-life, and its solubility in polar solvents simplifies the preparation of stock solutions for automated liquid handlers.[1] The hydrazine moiety is a versatile functional handle, readily participating in reactions such as hydrazone and pyrazole formation, which are robust and high-yielding transformations suitable for parallel synthesis.[10][11][12]
Core Reaction Workflow: A Visual Guide
The overall workflow for the parallel synthesis of a BCP-derived library from the dihydrochloride salt is depicted below. This process involves in situ neutralization of the salt, followed by derivatization and subsequent high-throughput purification.
Figure 1: High-level workflow for parallel library synthesis.
Experimental Protocols: From Reagents to Purified Compounds
The following protocols are designed for a 96-well plate format, a common platform for parallel synthesis.[3]
Protocol 1: Preparation of Reagent Stock Solutions
Rationale: The use of stock solutions is fundamental to high-throughput synthesis as it allows for accurate and rapid dispensing of reagents using automated liquid handlers, ensuring consistency across the library. The dihydrochloride salt's solubility in polar solvents like DMSO or DMF is advantageous for this purpose.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Library of aldehydes or ketones
-
96-well plates
Procedure:
-
This compound Stock Solution (0.2 M):
-
Accurately weigh the required amount of this compound.
-
Dissolve in anhydrous DMSO or DMF to a final concentration of 0.2 M.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Aldehyde/Ketone Library Plate (0.2 M):
-
Prepare 0.2 M stock solutions of each aldehyde or ketone in DMSO or DMF.
-
Using an automated liquid handler, dispense the appropriate volume of each stock solution into the corresponding wells of a 96-well plate.
-
-
Base Stock Solution (0.4 M):
-
Prepare a 0.4 M solution of triethylamine (TEA) or diisopropylethylamine (DIPEA) in anhydrous DMSO or DMF. Note: A 2-fold molar excess of base relative to the dihydrochloride salt is recommended to ensure complete neutralization.[13]
-
Protocol 2: Parallel Synthesis of BCP-Hydrazone Library
Rationale: This protocol outlines the formation of hydrazones, a robust and widely used reaction in medicinal chemistry.[12] The reaction is typically acid-catalyzed; however, when starting from a hydrazine salt, the initial focus is on in situ neutralization to generate the free hydrazine nucleophile. The subsequent condensation with the carbonyl compound often proceeds efficiently without the need for an additional catalyst, although a catalytic amount of a weak acid like acetic acid can be included to accelerate the reaction if needed.[4][12]
Figure 2: Reaction scheme for in situ neutralization and hydrazone formation.
Procedure (in a 96-well plate):
-
To each well of the aldehyde/ketone library plate, add the base stock solution (e.g., 100 µL of 0.4 M TEA solution).
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
Add the this compound stock solution to each well (e.g., 100 µL of 0.2 M solution).
-
Seal the 96-well plate securely.
-
Incubate the reaction plate at room temperature or elevated temperature (e.g., 50-60 °C) with shaking for 12-24 hours. Reaction progress can be monitored by LC-MS analysis of a few representative wells.
Table 1: Representative Aldehyde Building Blocks for Library Synthesis
| Aldehyde Name | Structure | Notes |
| 4-Fluorobenzaldehyde | F-C₆H₄-CHO | Electron-withdrawing group |
| 4-Methoxybenzaldehyde | CH₃O-C₆H₄-CHO | Electron-donating group |
| 2-Naphthaldehyde | C₁₀H₇-CHO | Extended aromatic system |
| 3-Pyridinecarboxaldehyde | C₅H₄N-CHO | Heterocyclic, basic nitrogen |
| Cyclohexanecarboxaldehyde | C₆H₁₁-CHO | Aliphatic, non-aromatic |
Protocol 3: High-Throughput Workup and Purification
Rationale: The efficiency of the purification step is critical to the overall success of a parallel synthesis campaign. Automated preparative HPLC-MS is the industry standard for purifying compound libraries, offering a balance of speed and purity.[1][2] The use of a volatile buffer system (e.g., ammonium formate or ammonium bicarbonate) in the mobile phase is crucial as it can be easily removed during lyophilization.
Workup Procedure:
-
After the reaction is complete, allow the plate to cool to room temperature.
-
Quench the reaction by adding an equal volume of water to each well.
-
Extract the products using a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a 96-well liquid-liquid extraction format.
-
Evaporate the organic solvent in a centrifugal evaporator.
-
Re-dissolve the crude product library in a suitable solvent for purification (e.g., DMSO or a mixture of methanol and water).
Automated Purification Workflow:
-
Analytical Scouting: Perform a rapid analytical LC-MS run for each well to determine the retention time of the target compound.
-
Preparative HPLC-MS:
-
Column: A C18 reversed-phase column is generally a good starting point for a diverse library.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium bicarbonate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium bicarbonate.
-
Gradient: A generic gradient (e.g., 5-95% B over 5-10 minutes) is often used for initial screening. The analytical scouting data can be used to create compound-specific gradients for more optimized purification.[2]
-
Detection and Fraction Collection: Use mass-triggered fraction collection to selectively isolate the target compounds based on their molecular weight.
-
-
Post-Purification:
-
Combine the fractions containing the pure product for each well.
-
Remove the solvent via lyophilization.
-
Perform a final purity analysis by LC-MS and quantify the yield.
-
Table 2: Example Purification Parameters
| Parameter | Setting |
| Column | C18, 5 µm, 21.2 x 50 mm |
| Mobile Phase A | Water + 10 mM Ammonium Bicarbonate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 20 mL/min |
| Gradient | 10-90% B over 8 minutes |
| Injection Volume | 50-500 µL of crude sample |
| Detection | UV (e.g., 220 nm, 254 nm) and MS |
| Fraction Trigger | Target mass [M+H]⁺ |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The use of LC-MS at multiple stages of the workflow (reaction monitoring, analytical scouting, and final purity analysis) provides a continuous feedback loop on the success of each step. The mass-triggered purification ensures that only the compound with the expected molecular weight is collected, minimizing the risk of isolating byproducts or unreacted starting materials.
Conclusion
This compound is a valuable and practical building block for the introduction of the BCP scaffold in parallel synthesis campaigns. Its favorable physical properties and versatile reactivity make it amenable to high-throughput workflows. By following the detailed protocols outlined in this application note, researchers in drug discovery can efficiently generate diverse libraries of BCP-containing compounds, thereby accelerating the exploration of this important area of chemical space. The combination of robust chemistry, automated liquid handling, and sophisticated purification techniques empowers scientists to harness the full potential of 3D fragments in their quest for novel therapeutics.
References
- 1. tarosdiscovery.com [tarosdiscovery.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parallel synthesis of a lipopeptide library by hydrazone-based chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Integration of Bicyclo[1.1.1]pentane (BCP) Hydrazine Derivatives in Agrochemical Research
Introduction: Beyond Flatland—Embracing Three-Dimensionality in Agrochemical Design
For decades, agrochemical discovery has been dominated by aromatic and other planar molecular scaffolds. While effective, these "flat" structures often present challenges in terms of metabolic stability, solubility, and off-target effects. The introduction of three-dimensional (3D) bioisosteres has revolutionized the field, and among the most promising is the bicyclo[1.1.1]pentane (BCP) core. The BCP motif serves as a saturated, sp³-rich bioisostere for para-substituted benzene rings, tert-butyl groups, and internal alkynes.[1][2][3][4] Its rigid, rod-like structure allows it to span molecular distances similar to these common 2D fragments while significantly improving key physicochemical properties. In agrochemical research, replacing a phenyl ring with a BCP scaffold can lead to enhanced aqueous solubility, greater metabolic stability, and improved membrane permeability, all of which are critical for developing more effective and environmentally benign crop protection agents.[3][5]
Concurrently, hydrazine and its derivatives are foundational building blocks in the synthesis of a vast array of biologically active compounds, including many successful pesticides and herbicides.[6][7] The reactivity of the N-N bond and the ability to form stable heterocyclic structures make hydrazine a versatile synthon for creating novel agrochemicals.[6][8][9]
This guide explores the intersection of these two powerful chemical motifs: the application of BCP-hydrazine derivatives in modern agrochemical research. We will delve into the synthetic strategies for creating these valuable compounds and provide detailed protocols for their application in the development of next-generation agrochemicals.
The BCP Advantage in Agrochemicals: A Physicochemical Perspective
The decision to incorporate a BCP scaffold into a potential agrochemical is driven by the desire to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key property shifts observed when replacing a para-substituted phenyl ring with a 1,3-disubstituted BCP moiety.
| Physicochemical Property | Phenyl-Substituted Compound | BCP-Substituted Analog | Rationale for Agrochemical Application |
| Solubility | Generally Lower | Generally Higher | Improved solubility ensures better formulation and uptake by the target pest or plant.[1][2] |
| Metabolic Stability | Susceptible to CYP450 Oxidation | Less Prone to Oxidative Degradation | Increased metabolic half-life can lead to longer-lasting efficacy and potentially lower application rates.[5] |
| Lipophilicity (logP) | Higher | Lower | A lower logP can improve systemic movement within the plant (phloem mobility). |
| Molecular Shape | Planar | Linear, 3D | The 3D shape can lead to novel binding interactions with target proteins that may not be achievable with flat rings, potentially increasing potency and selectivity. |
Synthetic Strategies for BCP-Hydrazine Scaffolds
The primary route to functionalized BCPs is through the strain-release reaction of [1.1.1]propellane.[5][10][11] This highly strained molecule readily reacts with radicals, opening its central C-C bond to form a bridgehead BCP radical. This intermediate can then be trapped to install a variety of functional groups.
The synthesis of BCP-amines (BCPAs), which are structural precursors and close analogs to BCP-hydrazines, often employs radical chemistry.[4][12] One notable approach involves the multicomponent carboamination of [1.1.1]propellane, where a hydrazine derivative can act as the nitrogen source.[4][12]
Below is a logical workflow for the synthesis of a generic BCP-hydrazine derivative, starting from the generation of [1.1.1]propellane.
Protocol 1: Synthesis of a Protected BCP-Hydrazine Precursor via Radical Carboamination
This protocol is adapted from the principles of radical multicomponent carboamination of [1.1.1]propellane.[4] It describes the synthesis of a protected BCP-hydrazine derivative that can be further elaborated into a final agrochemical candidate.
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a properly equipped laboratory with all necessary safety precautions.
Materials:
-
Solution of [1.1.1]propellane in a suitable solvent (e.g., toluene)
-
Di-tert-butyl azodicarboxylate
-
Alkyl halide (R-X) or other radical precursor
-
Iron(II) phthalocyanine [Fe(Pc)]
-
tert-Butyl hydroperoxide (TBHP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Magnetic stirrer and heating plate
-
Syringes and needles
-
Chromatography supplies for purification (silica gel, solvents)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Iron(II) phthalocyanine (1-5 mol%) and Cs₂CO₃ (1.5 equivalents).
-
Reagent Addition: Add anhydrous dioxane to the flask. To this suspension, add the alkyl halide (1.2 equivalents) and di-tert-butyl azodicarboxylate (1.5 equivalents).
-
Initiation: Begin stirring the mixture. Add a solution of [1.1.1]propellane (1.0 equivalent) in toluene via syringe.
-
Radical Generation: Slowly add tert-butyl hydroperoxide (TBHP, 2.0 equivalents) dropwise over 10-15 minutes. Causality: The Fe(Pc) catalyst, in the presence of the TBHP oxidant, facilitates the generation of the initial carbon-centered radical from the alkyl halide. This radical then attacks the [1.1.1]propellane.[4]
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Self-Validation: The disappearance of the propellane and starting materials indicates reaction progression. The formation of a new, more polar spot on TLC corresponds to the product.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 1-(alkyl)-3-(hydrazine-1,2-dicarboxylate)-bicyclo[1.1.1]pentane derivative.
Applications in Agrochemical Discovery: From Building Block to Bioactive Candidate
The BCP-hydrazine scaffold is not typically the final active ingredient itself but rather a key intermediate. The exposed hydrazine moiety is a powerful handle for further chemical elaboration. It can be acylated, condensed with aldehydes or ketones to form hydrazones, or used to build heterocyclic rings known for their agrochemical activity, such as pyridazines or thiadiazoles.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. calcasolutions.com [calcasolutions.com]
- 7. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives [mdpi.com]
- 9. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
Incorporating BCP motifs into lead compounds using BCP-hydrazine
Application Note & Protocol: AN-BCP001
Topic: Streamlining Lead Optimization: Facile Incorporation of Bicyclo[1.1.1]pentane (BCP) Motifs via BCP-Hydrazine Chemistry
Abstract
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical tool in modern medicinal chemistry, serving as a three-dimensional, sp³-rich bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3] Its rigid structure and unique exit vectors allow it to mimic the geometry of these common fragments while offering substantial improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Replacing a flat aromatic ring with a BCP scaffold can significantly enhance aqueous solubility, improve metabolic stability, and reduce non-specific binding, thereby accelerating the development of drug candidates with superior pharmacokinetic profiles.[4][5] This application note provides a detailed guide for researchers on the practical incorporation of the BCP motif into lead compounds using the versatile building block, 1-bicyclo[1.1.1]pentylhydrazine. We present a robust protocol for the condensation reaction with carbonyl-containing compounds to form stable BCP-hydrazones, a key transformation for introducing this valuable scaffold.
The BCP Motif: A Paradigm Shift in Bioisosterism
For decades, the para-substituted phenyl ring has been a ubiquitous scaffold in drug design, with approximately 45% of approved drugs containing this moiety.[4] However, the planarity and high sp² character of the benzene ring often contribute to poor solubility, metabolic liability (e.g., P450 oxidation), and undesirable π-π stacking interactions leading to non-specific binding.[4]
The BCP cage offers a compelling solution. As a "non-classical" bioisostere, it maintains the critical linear exit vectors of a 1,4-disubstituted benzene ring while introducing a three-dimensional, saturated core.[6] This fundamental structural change imparts significant physicochemical advantages.
Diagram 1: Bioisosteric replacement of a planar phenyl ring with a 3D BCP scaffold.
Key Advantages of BCP Incorporation:
-
Enhanced Solubility: The disruption of planarity and reduction in sp² character reduces crystal packing forces and lipophilicity, often leading to a dramatic increase in aqueous solubility. For instance, the replacement of a phenyl ring with a BCP in a γ-secretase inhibitor led to a significant improvement in solubility.[4]
-
Improved Metabolic Stability: The sp³-hybridized carbons of the BCP cage are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[2]
-
Reduced Non-Specific Binding: The lower lipophilicity and elimination of π-π stacking interactions can decrease binding to off-target proteins and immobilized artificial membranes, a property correlated with reduced non-specific binding.[4]
-
Novel Chemical Space: The rigid, three-dimensional nature of the BCP allows for the exploration of new pharmacophore vectors orthogonal to the main axis, opening up possibilities for novel interactions with the target protein.[4]
Table 1: Comparative Physicochemical Properties (Illustrative Examples)
| Parent Compound Moiety | Replacement Moiety | Change in Aqueous Solubility | Change in cLogP | Reference |
| p-Phenyl | Bicyclo[1.1.1]pentane | >80-fold increase | -0.9 | |
| tert-Butyl | Bicyclo[1.1.1]pentane | Significant Improvement | Lower | [2] |
| Phenyl | Bicyclo[1.1.1]pentane | Improved | Lower | [3][4] |
BCP-Hydrazine: A Versatile Reagent for BCP Incorporation
The practical application of BCP motifs in drug discovery hinges on the availability of versatile and reactive building blocks. 1-Bicyclo[1.1.1]pentylhydrazine is an exemplary reagent, enabling the straightforward introduction of the BCP core via one of the most reliable reactions in organic chemistry: hydrazone formation. The synthesis of BCP-hydrazine has been optimized for scalability, making it an accessible starting material for medicinal chemistry programs.[7]
The primary amino group of BCP-hydrazine acts as a potent nucleophile, readily attacking the electrophilic carbon of aldehydes and ketones present in a lead compound or intermediate. This reaction forms a stable C=N double bond, covalently linking the BCP motif to the parent molecule.
Experimental Protocol: Hydrazone Formation with BCP-Hydrazine
This protocol details the general procedure for the condensation of a carbonyl-containing lead compound with 1-bicyclo[1.1.1]pentylhydrazine.
Diagram 2: General experimental workflow for BCP-hydrazone synthesis.
Materials and Reagents
-
Carbonyl-containing substrate (1.0 equiv)
-
1-Bicyclo[1.1.1]pentylhydrazine (or its hydrochloride salt, 1.1 - 1.2 equiv)
-
Solvent: Anhydrous Ethanol (or Methanol, THF)
-
Catalyst (optional): Glacial Acetic Acid (0.1 equiv)
-
Reagents for workup: Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄ or Na₂SO₄
-
Solvents for chromatography: Hexanes, Ethyl Acetate
Safety Precautions
-
Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Follow all standard laboratory safety procedures.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carbonyl-containing substrate (e.g., 1.0 mmol).
-
Dissolve the substrate in anhydrous ethanol (e.g., 5-10 mL).
-
Add 1-bicyclo[1.1.1]pentylhydrazine (1.1 mmol, 1.1 equiv). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free hydrazine.
-
Catalysis (Causality Note): Add a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 equiv). The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack. It also catalyzes the subsequent dehydration step to form the final hydrazone.[8] However, excess acid can protonate the hydrazine nucleophile, rendering it unreactive. Therefore, only a catalytic amount is used.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C for ethanol) and stir.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The product hydrazone should have a different Rf value from the starting materials. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like Ethyl Acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 15 mL) to remove the acid catalyst, and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure BCP-hydrazone.
Characterization
The resulting BCP-hydrazone should be characterized by standard spectroscopic methods.
-
¹H NMR: Expect to see the characteristic signals for the BCP cage, typically appearing as sharp singlets or narrow multiplets in the aliphatic region (around 2.0-2.5 ppm for the bridgehead protons and ~2.0 ppm for the bridge CH₂ protons).
-
¹³C NMR: The BCP cage carbons will have distinct signals.
-
HRMS: Confirm the exact mass of the product to verify its elemental composition.
Mechanism of Hydrazone Formation
The formation of a hydrazone from a hydrazine and a carbonyl compound is a well-established condensation reaction that proceeds in two main stages: nucleophilic addition followed by dehydration.[9]
Diagram 3: Simplified mechanism of BCP-hydrazone formation.
-
Nucleophilic Addition: The terminal nitrogen of BCP-hydrazine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This breaks the C=O π-bond and forms a tetrahedral intermediate known as a hemiaminal or carbinolhydrazine.
-
Dehydration: This intermediate is unstable and readily eliminates a molecule of water. The process is often catalyzed by acid, which protonates the hydroxyl group, turning it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen helps to push out the water molecule, forming a C=N double bond and yielding the final, stable hydrazone product.
Conclusion
The use of 1-bicyclo[1.1.1]pentylhydrazine provides a direct and efficient method for incorporating the highly desirable BCP motif into carbonyl-containing lead compounds. The protocol described is robust, high-yielding, and relies on a fundamental, well-understood chemical transformation. By replacing problematic aromatic moieties with this saturated, three-dimensional bioisostere, researchers can effectively address common liabilities in drug development, such as poor solubility and metabolic instability. This strategy represents a powerful tool for accelerating lead optimization and developing drug candidates with enhanced, more "drug-like" properties.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride in Fragment-Based Screening
Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery with Bicyclo[1.1.1]pentane Scaffolds
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit-generation strategies, predicated on the principle that small, low-complexity molecules can form high-quality interactions with protein targets, providing efficient starting points for lead optimization.[1] Traditionally, FBDD libraries have been dominated by flat, aromatic structures. However, the drive to escape "flatland" and explore novel chemical space has led to a surge in interest in three-dimensional scaffolds that can offer improved physicochemical properties and novel intellectual property.[2]
Among the most promising of these three-dimensional bioisosteres is the bicyclo[1.1.1]pentane (BCP) core. The BCP moiety serves as a non-classical bioisostere for the para-substituted phenyl ring, offering a similar exit vector for substituents but with a significantly different electronic and steric profile.[3] The replacement of a phenyl ring with a BCP scaffold has been demonstrated to enhance aqueous solubility, improve metabolic stability, and increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with success in clinical development.[4][5]
This application note provides a detailed guide for the use of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride, a versatile building block for the incorporation of the BCP core into fragment screening libraries. We will delve into the rationale for its use, provide detailed protocols for its synthesis and incorporation into screening libraries, and outline best practices for primary screening using Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA), as well as subsequent hit validation.
Physicochemical Properties and Advantages of the BCP-Hydrazine Fragment
The strategic advantage of employing this compound lies in the synergistic combination of the BCP core's favorable properties with the synthetic utility of the hydrazine functional group.
Key Advantages:
-
Enhanced Solubility: The BCP core, being a saturated hydrocarbon, is less lipophilic than a phenyl ring. This often translates to a significant improvement in the aqueous solubility of the resulting fragments, a critical parameter for reliable screening and favorable ADME properties.[5]
-
Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidation by cytochrome P450 enzymes renders BCP-containing fragments generally more resistant to metabolic degradation compared to their phenyl counterparts.
-
Novel Chemical Space: The rigid, three-dimensional structure of the BCP core provides a unique geometric presentation of substituents, allowing for the exploration of interactions within a protein binding site that may not be accessible to planar aromatic fragments.
-
Synthetic Tractability: The hydrazine moiety is a versatile functional handle that can be readily derivatized to generate a diverse library of fragments. It can also act as a key pharmacophoric element, participating in hydrogen bonding interactions with the target protein.
Comparative Physicochemical Properties: BCP vs. Phenyl Analogues
The following table summarizes representative data from the literature, highlighting the improvements in physicochemical properties observed when replacing a phenyl ring with a BCP moiety.
| Compound Pair | Structure | Potency (IC₅₀/pIC₅₀) | Aqueous Solubility | Lipophilicity (logD) | Reference |
| γ-Secretase Inhibitor | Phenyl Analogue: BMS-708,163 | Potent | 0.6 µM | High | [5] |
| BCP Analogue | Equipotent | 216 µM | Lower | [5] | |
| LpPLA₂ Inhibitor | Phenyl Analogue (Darapladib) | pIC₅₀ = 10.2 | 399 µg/mL | High | [6] |
| BCP Analogue | pIC₅₀ = 9.4 | >1000 µg/mL | Lower | [6] | |
| Naᵥ1.7 Inhibitor | Phenyl Analogue | Potent | - | - | [4] |
| BCP Analogue | More Potent | Improved | Lower | [4] |
Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through a scalable route starting from the highly strained [1.1.1]propellane. The following protocol is adapted from the literature procedure described by Bunker et al.[7][8][9][10]
Workflow for the Synthesis of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride Synthesis
A Guide to Improving Yield and Overcoming Common Synthetic Challenges
Welcome to the technical support center for the synthesis of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded explanations to help you enhance your experimental outcomes.
Introduction: The "Propellane Problem" and the Path to BCP Hydrazines
The synthesis of Bicyclo[1.1.1]pentane (BCP) derivatives is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional bioisostere for aromatic rings and tert-butyl groups.[1][2] However, the most common and versatile precursor to the BCP core is [1.1.1]propellane, a highly strained and reactive molecule.[3][4] The inherent challenges in synthesizing, handling, and storing [1.1.1]propellane, often referred to as the "propellane problem," are the primary source of yield-related issues in subsequent functionalizations.[4][5]
This guide will systematically address the critical stages of the synthesis, from the generation of [1.1.1]propellane to the final salt formation, providing actionable solutions to common problems.
Troubleshooting Guide & FAQs
Part 1: [1.1.1]Propellane Synthesis and Handling
The successful synthesis of your target hydrazine is critically dependent on the quality and concentration of your [1.1.1]propellane solution.
Question 1: My yield of [1.1.1]propellane is consistently low. What are the most likely causes?
Answer: Low yields of [1.1.1]propellane are a frequent challenge and can often be traced back to a few critical parameters in the Szeimies-type synthesis from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[6]
-
Reagent Quality: The quality of the methyllithium (MeLi) is paramount. Ensure you are using a freshly titrated or newly purchased solution. Older MeLi solutions can have a significantly lower concentration, leading to incomplete reaction.
-
Reaction Temperature: The initial reaction with MeLi is highly exothermic. Maintaining a low temperature (typically -78 °C) during the addition is crucial to prevent side reactions and decomposition of the intermediate species.[6]
-
Inert Atmosphere: The reaction is extremely sensitive to air and moisture. Ensure your glassware is thoroughly flame-dried and the reaction is conducted under a positive pressure of an inert gas like argon.
-
Transfer of Propellane: [1.1.1]Propellane is highly volatile. The transfer of the propellane solution, typically via vacuum transfer to a cold trap (-196 °C), must be done efficiently to minimize losses.[6] Ensure all joints in your apparatus are well-sealed.
-
Polymerization: [1.1.1]Propellane can readily polymerize, especially in the presence of radical initiators or acidic impurities.[7] Ensure your solvents are freshly distilled and degassed.
Question 2: How can I determine the concentration of my [1.1.1]propellane solution accurately?
Answer: Since [1.1.1]propellane is typically not isolated, determining its concentration in solution is a critical step before proceeding to the next reaction.
A common and reliable method is to quench an aliquot of the propellane solution with a known excess of a trapping agent, such as thiophenol, and then quantify the resulting adduct by ¹H NMR or GC, using an internal standard.[6] The reaction with thiophenol is assumed to be quantitative.[6]
| Method | Procedure | Advantages | Disadvantages |
| ¹H NMR with Internal Standard | Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to a known volume of the propellane solution. Quench with excess thiophenol. Integrate the product peaks relative to the internal standard. | High accuracy. | Requires careful measurement of volumes and masses. |
| GC with Internal Standard | Similar to NMR, but analysis is performed by Gas Chromatography. | High sensitivity. | Requires calibration with an authentic sample of the adduct. |
Question 3: I'm concerned about the stability of my [1.1.1]propellane solution. How should I store it and for how long?
Answer: [1.1.1]Propellane is surprisingly persistent at room temperature for a short period, but it is still a highly strained molecule with a propensity for thermal decomposition and polymerization.[7][8]
For optimal results, it is highly recommended to use the [1.1.1]propellane solution immediately after preparation. If short-term storage is unavoidable:
-
Storage Temperature: Store the solution at or below -20 °C.
-
Inert Atmosphere: Ensure the container is sealed under an inert atmosphere.
-
Duration: Do not store for more than a few hours.
For projects requiring a more stable source of the BCP core, consider storable precursors like those encapsulated in cyclodextrins or the use of BCP-boronic esters.[9][10]
Part 2: Hydrohydrazination of [1.1.1]Propellane
A scalable and effective route to Bicyclo[1.1.1]pentan-1-ylhydrazine involves the manganese-catalyzed hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate (DBAD).[11][12]
Question 4: During the hydrohydrazination reaction, I'm observing significant amounts of what appears to be BCP oligomers or polymer. How can I prevent this?
Answer: The formation of "staffanes" (BCP oligomers/polymers) is a common side reaction when the radical addition to [1.1.1]propellane is not well-controlled.[3][7]
-
Slow Addition: Ensure the [1.1.1]propellane solution is added slowly to the reaction mixture containing the catalyst, DBAD, and phenylsilane. This maintains a low concentration of the BCP radical intermediate, minimizing radical-radical coupling and polymerization.
-
Catalyst Loading: Use the recommended catalytic amount of Mn(dpm)₃. Too little catalyst may lead to a slow reaction, while too much could potentially promote unwanted side reactions.
-
Temperature Control: Maintain the recommended reaction temperature. Deviations can affect the rate of the desired reaction versus polymerization.
-
Purity of Propellane Solution: Ensure your propellane solution is free from contaminants that could initiate polymerization.
Question 5: The reaction to form the Boc-protected hydrazine is sluggish and gives a low yield. What should I check?
Answer: Assuming you have an accurately determined concentration of [1.1.1]propellane, a sluggish reaction often points to issues with the other reagents or the catalyst.
-
Catalyst Activity: Ensure your Mn(dpm)₃ is of good quality and has been stored properly.
-
Reagent Stoichiometry: Double-check the stoichiometry of DBAD and phenylsilane relative to your quantified [1.1.1]propellane.
-
Solvent: Ensure you are using a dry, degassed solvent.
Part 3: Deprotection and Salt Formation
The final steps involve the removal of the Boc protecting groups and the formation of the dihydrochloride salt.
Question 6: The Boc deprotection with HCl in dioxane/ethyl acetate is not going to completion or is producing byproducts. What are my options?
Answer: Incomplete deprotection or byproduct formation can be due to several factors.
-
HCl Quality and Stoichiometry: Use a fresh solution of HCl in dioxane. A large excess of HCl is typically required to drive the reaction to completion.[13]
-
Reaction Time and Temperature: While often performed at room temperature, gentle warming may be necessary for complete deprotection. Monitor the reaction by TLC or LC-MS.
-
Water Content: The presence of water can lead to hydrolysis of intermediates. Ensure your solvents are anhydrous.
If you continue to face issues, consider alternative deprotection conditions, such as using trifluoroacetic acid (TFA) followed by a salt exchange to the hydrochloride.
Question 7: I'm having difficulty with the precipitation and isolation of the final this compound salt. It appears oily or doesn't precipitate well.
Answer: The dihydrochloride salt is generally a solid, but its physical properties can be influenced by impurities.[14]
-
Solvent System: The choice of solvent for precipitation is crucial. A common method is to add a non-polar solvent like diethyl ether or heptane to the reaction mixture in ethyl acetate to induce precipitation.
-
Purity of the Intermediate: Ensure the preceding Boc-protected hydrazine is of high purity. Oily impurities can co-precipitate with your product, making it difficult to handle. Consider purifying the Boc-protected intermediate by column chromatography if necessary.
-
Trituration: If the product initially oils out, try cooling the mixture and scratching the inside of the flask with a glass rod to induce crystallization. Triturating the crude solid with a fresh portion of a non-polar solvent can also help to remove soluble impurities.
Experimental Workflow Overview
The following diagram illustrates the key stages in the synthesis of this compound, highlighting the critical control points.
Detailed Protocol: Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via Hydrohydrazination
This protocol is adapted from the scalable synthesis reported by Bunker et al. and provides a reliable route to the key hydrazine intermediate.[11]
Step 1: Preparation of [1.1.1]Propellane Solution
-
To a flame-dried, three-necked round-bottom flask under argon, add 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and anhydrous diethyl ether.
-
Cool the mixture to -78 °C (acetone/dry ice bath).
-
Add methyllithium solution dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes.
-
Replace the cooling bath with an ice-water bath (0 °C) and stir for 1 hour.
-
The volatile [1.1.1]propellane is then transferred under reduced pressure to a flame-dried receiving flask cooled to -196 °C (liquid nitrogen).
-
The resulting solution of [1.1.1]propellane in diethyl ether should be quantified and used immediately.
Step 2: Manganese-Catalyzed Hydrohydrazination
-
To a separate flask under argon, add Mn(dpm)₃, di-tert-butyl azodicarboxylate (DBAD), and anhydrous diethyl ether.
-
Add phenylsilane to the mixture.
-
Slowly add the freshly prepared and quantified [1.1.1]propellane solution via cannula over 1 hour.
-
Allow the reaction to stir at room temperature for 12-16 hours, or until complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction and work up to isolate the crude di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. This intermediate may be purified by column chromatography if necessary.
Step 3: Boc Deprotection and Dihydrochloride Salt Formation
-
Dissolve the purified Boc-protected hydrazine from Step 2 in ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (large excess, e.g., 30 equivalents) at room temperature.
-
Stir the mixture for 4-6 hours. A precipitate should form.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, the solid product can be collected by filtration, washed with cold ethyl acetate and diethyl ether, and dried under vacuum to yield this compound.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 3. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. A Storable Feedstock for Preparation of [1.1.1]Propellane - SYNFORM - Thieme Chemistry [thieme.de]
- 10. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. CAS 1403746-38-2: Bicyclo[1.1.1]pentan-1-ylhydrazinedihydr… [cymitquimica.com]
Technical Support Center: Synthesis of Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride
Welcome to the technical support center for the synthesis of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and optimizing your experimental outcomes.
The bicyclo[1.1.1]pentane (BCP) scaffold is a highly sought-after bioisostere for para-substituted benzene rings in medicinal chemistry, offering improvements in physicochemical properties such as solubility and metabolic stability.[1] The synthesis of Bicyclo[1.1.1]pentan-1-ylhydrazine, a key building block, hinges on the controlled reaction of the highly strained and reactive intermediate, [1.1.1]propellane.[2] Understanding and mitigating the side reactions associated with this intermediate is critical for a successful synthesis.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges you may encounter.
Overview of the Synthetic Pathway
A common and scalable route to Bicyclo[1.1.1]pentan-1-ylhydrazine involves a manganese-catalyzed hydrohydrazination of [1.1.1]propellane, followed by deprotection and salt formation.[3][4]
Caption: General synthetic route to this compound.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction to form [1.1.1]propellane is low-yielding and I observe significant amounts of a polymeric solid. What is happening and how can I prevent it?
Answer: This is a classic issue related to the high strain energy of [1.1.1]propellane (estimated at 102 kcal/mol), which makes it prone to spontaneous polymerization.[5] The central C-C bond is weak and can cleave to form a diradical, which rapidly polymerizes to form poly-[1.1.1]pentane, often referred to as "staffanes".[5]
Causality:
-
Concentration: High concentrations of [1.1.1]propellane increase the rate of polymerization.
-
Temperature: While [1.1.1]propellane is surprisingly persistent at room temperature, elevated temperatures can promote both polymerization and isomerization to 3-methylidenecyclobutene.[5]
-
Impurities: Radical initiators or certain metal impurities can trigger polymerization.
Troubleshooting Guide:
-
Maintain Low Temperatures: The synthesis of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and methyllithium should be conducted at low temperatures, typically -78 °C, and the resulting solution should be stored at low temperatures.[6]
-
Use in Situ: It is highly recommended to use the [1.1.1]propellane solution immediately in the next step without isolation or concentration. Continuous flow synthesis methods have also been developed to generate [1.1.1]propellane on demand for immediate use, which can significantly reduce polymerization.[7][8]
-
Control Stoichiometry: Ensure precise control over the stoichiometry of methyllithium. Excess organolithium reagents can potentially initiate anionic polymerization.[5]
-
Inert Atmosphere: The reaction must be carried out under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from initiating radical polymerization.
Caption: Competing reaction pathways for [1.1.1]propellane.
FAQ 2: The hydrohydrazination step is sluggish, and I'm getting a complex mixture of byproducts. How can I improve the selectivity and yield?
Answer: The manganese-catalyzed hydrohydrazination is a key step and its efficiency depends on several factors. A complex mixture suggests that the desired radical addition pathway is competing with other reactions, such as oligomerization of [1.1.1]propellane or decomposition of the reagents.[3][4]
Causality:
-
Catalyst Activity: The manganese catalyst, Mn(dpm)₃, may be inactive or poisoned.
-
Reagent Quality: The quality of di-tert-butyl azodicarboxylate and the silane reducing agent is crucial.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.
-
Radical Trapping: The bicyclo[1.1.1]pentyl radical intermediate can be trapped by other species in the reaction mixture if the desired trapping by the hydrazine precursor is not efficient.
Troubleshooting Guide:
Protocol for Optimizing Hydrohydrazination:
| Parameter | Recommendation | Rationale |
| Catalyst | Use fresh, high-purity Mn(dpm)₃. | Ensures optimal catalytic activity. |
| Reagents | Use freshly opened or purified di-tert-butyl azodicarboxylate and phenylsilane. | Old reagents may have degraded, leading to side reactions. |
| Solvent | Anhydrous, degassed solvents (e.g., THF, ether) are recommended. | Prevents quenching of reactive intermediates and catalyst deactivation. |
| Temperature | Maintain the recommended reaction temperature (often room temperature). | Exotherms can lead to uncontrolled side reactions.[9] |
| Addition Rate | Add the [1.1.1]propellane solution slowly to the mixture of the other reagents. | Maintains a low concentration of propellane to minimize polymerization. |
Step-by-Step Experimental Protocol: This protocol is adapted from the literature and should be optimized for your specific setup.[4]
-
To a flame-dried, argon-purged flask, add Mn(dpm)₃ (e.g., 5 mol%), di-tert-butyl azodicarboxylate (1.1 eq), and phenylsilane (1.5 eq) in anhydrous THF.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the freshly prepared solution of [1.1.1]propellane (1.0 eq) via syringe pump over 1-2 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
FAQ 3: During the final deprotection and salt formation step, I'm observing incomplete reaction and difficulty in isolating a pure product. What are the best practices for this step?
Answer: The deprotection of the di-tert-butyl carbamate groups with strong acid to form the dihydrochloride salt can present challenges related to reaction completeness and product isolation.
Causality:
-
Insufficient Acid: Incomplete reaction can occur if a substoichiometric amount of acid is used, or if the acid is not strong enough.
-
Product Solubility: The dihydrochloride salt may have limited solubility in the reaction solvent, which can sometimes hinder the reaction's progress to completion.
-
Purification: The final product is a salt, which can be hygroscopic and may require specific techniques for purification and handling.
Troubleshooting Guide:
-
Choice of Acid and Solvent: A solution of HCl in an organic solvent like dioxane or diethyl ether is typically effective.[10] Using a large excess (e.g., 20-30 equivalents) of HCl ensures complete removal of both Boc groups.
-
Reaction Monitoring: Monitor the reaction by ¹H NMR or LC-MS to ensure the complete disappearance of the starting material and the mono-deprotected intermediate. The disappearance of the large t-butyl signal in the NMR is a good indicator.
-
Product Isolation:
-
If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a non-polar solvent (like ether or pentane) to remove organic impurities, and dried under high vacuum.
-
If the product remains in solution, the solvent can be carefully removed under reduced pressure. Avoid excessive heating. The resulting solid can then be triturated with a non-polar solvent to induce crystallization and remove impurities.
-
-
Handling the Final Product: this compound can be hygroscopic. It should be handled in a dry atmosphere (e.g., glove box) and stored in a desiccator.
Caption: Workflow for deprotection and isolation of the final product.
References
- 1. A Storable Feedstock for Preparation of [1.1.1]Propellane - SYNFORM - Thieme Chemistry [thieme.de]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives [researchrepository.ucd.ie]
- 8. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Purification of Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride
Welcome to the technical support guide for Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride (BCP-hydrazine·2HCl). This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the purification of this valuable building block. As a highly strained and functionalized molecule, BCP-hydrazine·2HCl requires careful handling and specific purification protocols to ensure high purity, which is critical for subsequent synthetic applications. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific problems you might observe during and after the purification process. Each answer provides a diagnosis of the potential cause and a validated solution.
Question 1: My final product is a sticky, yellow-to-brown oil or a clumpy solid, not the expected off-white/yellow crystalline solid. What is the likely cause?
Answer: This is a common issue that typically points to one of three culprits: residual solvent, incomplete salt formation, or the presence of hygroscopic impurities.
-
Causality & Diagnosis: The synthesis of BCP-hydrazine often involves a deprotection step of a Boc-protected precursor using a strong acid like HCl in a solvent such as 1,4-dioxane or methanol.[1][2] Dioxane, in particular, has a high boiling point (101 °C) and can be difficult to remove completely, leaving behind an oily residue. Furthermore, if an insufficient amount of HCl is used or the reaction is incomplete, you may have a mixture of the free base, the monohydrochloride, and the desired dihydrochloride salt. This mixture can have a lower melting point and appear oily. The yellow or brown color often indicates the presence of degradation byproducts or oxidized impurities.[3][4]
-
Expert Recommendation & Solution:
-
Ensure Complete Solvent Removal: Before inducing precipitation, concentrate the reaction mixture under high vacuum and gently warm the flask (e.g., 40-50 °C water bath) to drive off residual high-boiling solvents.
-
Solvent Trituration/Washing: Vigorously stir or "triturate" the crude material as a suspension in a solvent in which your product is insoluble but the impurities are soluble. Anhydrous diethyl ether or tert-butyl methyl ether (TBME) are excellent choices. This will wash away non-polar organic impurities and help break up clumps.
-
Verify Salt Formation: After isolation, dissolve a small sample in D₂O and acquire a ¹H NMR spectrum. The integration of the amine/ammonium protons should be consistent with the fully protonated dihydrochloride salt. If it is not, you can re-dissolve the material in a minimal amount of methanol, add a stoichiometric amount of fresh HCl solution (e.g., 2M HCl in diethyl ether), and re-precipitate the product by adding an anti-solvent like diethyl ether.
-
Question 2: My ¹H NMR spectrum shows a persistent singlet around 1.4 ppm, and the yield is lower than expected. How do I resolve this?
Answer: A singlet at ~1.4 ppm is the characteristic chemical shift for the tert-butyl protons of the Boc (tert-butoxycarbonyl) protecting group. Its presence indicates incomplete deprotection of the precursor, di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate.
-
Causality & Diagnosis: The cleavage of Boc groups is an equilibrium-driven process. Insufficient reaction time, a non-stoichiometric amount of acid, or low reaction temperature can lead to incomplete conversion. The partially deprotected intermediate or unreacted starting material may co-precipitate with your product, reducing the purity and overall yield of the desired compound.
-
Expert Recommendation & Solution:
-
Drive the Deprotection to Completion: Re-subject the impure material to the reaction conditions. Dissolve the product in a suitable solvent (e.g., ethyl acetate or methanol) and add an excess of a 4M HCl solution in dioxane (approximately 30 equivalents as reported in literature protocols).[1] Allow the reaction to stir at room temperature for an extended period (e.g., 12-24 hours) to ensure complete removal of both Boc groups.
-
Monitor the Reaction: Before workup, you can monitor the reaction's progress by taking a small aliquot, quenching it, and analyzing it by LC-MS to confirm the disappearance of the starting material and any mono-Boc intermediate.
-
Question 3: The product appears pure by ¹H NMR, but my downstream reaction is failing or giving complex mixtures. Could there be a hidden impurity?
Answer: Yes, this scenario often points to the presence of non-proton-containing impurities or impurities that are structurally very similar to the product.
-
Causality & Diagnosis: While ¹H NMR is excellent for structural elucidation, it may not reveal certain impurities. Potential culprits include:
-
Inorganic Salts: If the workup involves neutralization and re-acidification steps, you might have residual inorganic salts (e.g., NaCl) that are invisible in ¹H NMR but can affect reagent stoichiometry in subsequent steps.
-
Reagent-Derived Impurities: The synthesis of the BCP core often starts from [1.1.1]propellane, which is generated from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[1] Trace organohalide impurities could persist through the synthesis.
-
Degradation: Hydrazine derivatives can be sensitive to air and metal contaminants, leading to oxidation or decomposition. Differential scanning calorimetry (DSC) has shown that the hydrochloride salt has a high thermal potential with an onset temperature of 111 °C, indicating potential instability under certain conditions.[1]
-
-
Expert Recommendation & Solution:
-
Comprehensive Characterization: Supplement your ¹H NMR data with other analytical techniques. LC-MS is crucial for detecting impurities with different masses. ¹³C NMR can reveal structurally similar impurities that might be obscured in the proton spectrum. For a definitive purity assessment, consider elemental analysis (CHN) , which will quickly show discrepancies between the theoretical and experimental elemental composition, often indicating the presence of inorganic salts or solvent adducts.
-
Purification by Recrystallization: If impurities are suspected, recrystallization is the most effective method for purification. A detailed protocol is provided in Section 3. This process is superior to simple precipitation or trituration for removing low-level, structurally similar impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Question 4: What is the most reliable method for purifying crude this compound?
Answer: For achieving high purity (>98%), recrystallization is the gold standard. The dihydrochloride salt form enhances its solubility in polar solvents, which is key for this technique.[3] While precipitation followed by solvent trituration is often sufficient for removing bulk, non-polar impurities, only recrystallization can effectively remove trace impurities that may have similar solubility profiles to the product.
Question 5: Which solvent systems are recommended for recrystallization or washing?
Answer: The choice of solvent is critical and depends on the goal (recrystallization vs. washing). The ideal recrystallization solvent should dissolve the compound when hot but not when cold. The ideal washing (trituration) solvent should not dissolve the compound at all.
| Solvent/System | Purpose | Rationale & Expert Insight |
| Methanol / Diethyl Ether | Recrystallization | Dissolve the crude solid in a minimum amount of hot methanol, then slowly add diethyl ether until turbidity persists. Cool slowly. Methanol is a polar solvent that readily dissolves the salt, while ether acts as an anti-solvent, carefully controlling the precipitation to favor crystal growth. |
| Isopropanol (IPA) | Recrystallization | IPA can be a good single-solvent choice. It has moderate polarity and a convenient boiling point. Its lower solvating power compared to methanol can sometimes lead to better crystal formation and recovery. |
| Acetonitrile (MeCN) | Washing / Trituration | BCP-hydrazine·2HCl has low solubility in acetonitrile, making it an excellent choice for washing the solid to remove more polar impurities that are soluble in MeCN. |
| Diethyl Ether / TBME | Washing / Trituration | These are excellent non-polar solvents for removing residual organic impurities (e.g., byproducts from Boc deprotection) without dissolving the desired salt product. |
Question 6: How should I properly store the purified product to ensure its long-term stability?
Answer: BCP-hydrazine·2HCl, like many hydrazine derivatives, should be handled as a potentially air- and moisture-sensitive compound.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store in a refrigerator (2-8 °C) or freezer (-20 °C) to minimize thermal degradation.
-
Container: Use a well-sealed amber glass vial to protect it from light and moisture.
Question 7: What are the key safety considerations when handling this compound?
Answer:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid material in a fume hood to avoid inhalation of fine particles.
-
Reactivity: Hydrazine derivatives can be reactive and may have toxic properties.[3] Avoid contact with strong oxidizing agents. The compound has a significant thermal potential, so avoid excessive heating of the dry solid.[1]
Section 3: Experimental Protocols & Visualizations
General Purification Workflow
The following diagram outlines the decision-making process for purifying BCP-hydrazine·2HCl.
Caption: Decision workflow for purification.
Protocol 3.1: Purification by Recrystallization
This protocol is designed to achieve the highest possible purity for your BCP-hydrazine·2HCl.
-
Dissolution: Place the crude BCP-hydrazine·2HCl (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot methanol (start with ~10-15 mL) and continue adding dropwise while heating (in a water bath at ~60-65 °C) and stirring until the solid is fully dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing product recovery upon cooling.
-
Precipitation: While the solution is still warm, slowly add anhydrous diethyl ether dropwise until the solution becomes faintly and persistently cloudy. If too much ether is added, add a few drops of hot methanol to redissolve the precipitate. Causality: This process of adding an anti-solvent brings the solution to its saturation point, setting the stage for slow crystal growth rather than rapid, amorphous precipitation.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystallization. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether (2-3 times) to remove any remaining soluble impurities and residual methanol. Causality: The wash solvent must be cold to minimize dissolution of the purified product.
-
Drying: Dry the purified solid under high vacuum for several hours to remove all traces of solvent. The final product should be a fine, free-flowing crystalline solid.
-
Validation: Confirm the purity of the recrystallized product using ¹H NMR, LC-MS, and/or elemental analysis.
References
Troubleshooting low reactivity of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers utilizing this unique and valuable building block in their synthetic endeavors. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature data, mechanistic principles, and practical field experience to help you overcome common challenges and achieve optimal results in your reactions.
I. Understanding the Reagent: Key Characteristics and Handling
This compound is a crystalline solid that serves as a key precursor for incorporating the bicyclo[1.1.1]pentane (BCP) motif into target molecules. The BCP moiety is a highly sought-after bioisostere for para-substituted phenyl rings and tert-butyl groups in drug discovery, often improving physicochemical properties such as solubility and metabolic stability.[1][2][3] The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its storage and handling.[4]
Key Handling Precautions:
-
Hygroscopicity: The dihydrochloride salt can be hygroscopic. Store in a tightly sealed container in a cool, dry place.
-
Safety: As with all hydrazine derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[4]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the use of this compound.
Q1: My reaction with an aldehyde/ketone is not proceeding. What is the first thing I should check?
A1: The most critical first step is the in situ generation of the free base of the hydrazine. Bicyclo[1.1.1]pentan-1-ylhydrazine is supplied as a dihydrochloride salt for stability. In this protonated form, the nitrogen lone pairs are not sufficiently nucleophilic to attack the carbonyl carbon.
You must add a suitable base to the reaction mixture to neutralize the hydrochloride and generate the free hydrazine. Typically, 2 to 2.2 equivalents of a non-nucleophilic base are required.
Recommended Bases:
-
Triethylamine (Et₃N)
-
Diisopropylethylamine (DIPEA or Hünig's base)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) if compatible with your reaction conditions.
dot
Caption: Initial deprotonation is key to reactivity.
Q2: I'm observing very low solubility of the hydrazine salt in my reaction solvent. What are my options?
A2: this compound has good solubility in polar protic solvents like methanol and ethanol, but very low solubility in many aprotic organic solvents.[4]
Troubleshooting Solubility:
-
Solvent Choice: If compatible with your reaction, consider using polar protic solvents. Ethanol is often a good starting point for hydrazone formations.
-
Co-solvent System: A mixture of solvents can be effective. For example, a small amount of methanol or ethanol can be added to a less polar solvent like THF or dichloromethane to aid in dissolving the starting material.
-
Free Base Generation and Extraction: You can generate the free base in a separate step. Suspend the dihydrochloride salt in a suitable solvent (e.g., dichloromethane) and add an aqueous solution of a base like sodium bicarbonate. After stirring, the layers can be separated, and the organic layer containing the free hydrazine can be dried and used directly. Be aware that the free hydrazine may have lower stability than the salt.
Q3: What are the typical reaction conditions for a successful condensation with a carbonyl compound?
A3: A typical starting point for the condensation reaction to form a hydrazone would be:
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol or Methanol | Good solubility for the dihydrochloride salt and facilitates proton transfer. |
| Base | 2.1 equivalents of Et₃N or DIPEA | To ensure complete neutralization of the dihydrochloride. |
| Temperature | Room temperature to gentle heating (40-60 °C) | Balances reaction rate with minimizing side reactions. |
| Catalyst | Catalytic amount of acetic acid | Can accelerate the reaction, especially with less reactive ketones. |
| Monitoring | TLC or LC-MS | To track the consumption of the limiting reagent. |
III. Troubleshooting Guide for Low Reactivity and Yield
This section provides a more detailed, step-by-step approach to diagnosing and resolving issues of low reactivity and poor yield in your experiments.
Problem 1: Incomplete Conversion or Stalled Reaction
If you observe significant amounts of starting material remaining after a reasonable reaction time, consider the following factors:
1.1. Inefficient Free Base Generation:
-
Diagnosis: Re-evaluate the stoichiometry and strength of your base. Ensure you have added at least two full equivalents.
-
Solution: Increase the equivalents of base to 2.5. If using a weaker base like NaHCO₃, consider switching to a stronger organic base like Et₃N or DIPEA.
1.2. Steric Hindrance:
-
Diagnosis: The Bicyclo[1.1.1]pentyl group is sterically demanding.[1][2] If your carbonyl compound is also sterically hindered (e.g., a di-ortho-substituted benzaldehyde or a bulky ketone), the reaction rate can be significantly reduced.
-
Solution:
-
Increase Reaction Temperature: Refluxing the reaction mixture may be necessary to overcome the activation energy barrier.
-
Use of Additives: For pyrazole synthesis from the BCP hydrazine, the use of tetramethoxypropane as an additive in ethanol has been reported to be effective.[5] This suggests that dehydrating agents or additives that facilitate imine formation can be beneficial.
-
Prolonged Reaction Time: Monitor the reaction over an extended period (24-48 hours).
-
dot
Caption: A workflow for addressing stalled reactions.
Problem 2: Formation of Side Products
The most common side product in reactions of hydrazines with carbonyls is the azine , formed from the reaction of two equivalents of the carbonyl with one equivalent of hydrazine, with the desired hydrazone acting as an intermediate.
2.1. Azine Formation:
-
Mechanism:
-
BCP-NHNH₂ + R₂C=O → BCP-NHN=CR₂ (Hydrazone)
-
BCP-NHN=CR₂ + R₂C=O ⇌ R₂C=N-N=CR₂ (Azine) + BCP-NH₂ (regenerated)
-
-
Diagnosis: Azines are often highly colored and can be identified by mass spectrometry (M+ corresponding to two carbonyl units minus water).
-
Solution:
-
Stoichiometry Control: Use a slight excess of the Bicyclo[1.1.1]pentan-1-ylhydrazine (e.g., 1.1 to 1.2 equivalents) relative to the carbonyl compound.
-
Temperature Control: Azine formation is often favored at higher temperatures. If possible, run the reaction at a lower temperature for a longer duration.
-
Order of Addition: Add the carbonyl compound slowly to a solution of the hydrazine and base to maintain a low concentration of the carbonyl.
-
IV. Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., ethanol, 0.1-0.5 M).
-
Add the base (e.g., triethylamine, 2.1 eq) and stir for 10-15 minutes at room temperature.
-
Add the aldehyde or ketone (1.0-1.1 eq).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying by column chromatography or recrystallization.
V. References
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. --INVALID-LINK--
-
Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43-48. --INVALID-LINK--
-
Uchiyama, M., et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(46), 16782–16789. --INVALID-LINK--
-
PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. --INVALID-LINK--
-
CymitQuimica. This compound. --INVALID-LINK--
-
Bunker, K. D., et al. (2011). Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction. Organic Letters, 13(17), 4746–4748. --INVALID-LINK--
-
Zarate, C., et al. (2020). Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles. The Journal of Organic Chemistry, 85(15), 9877–9887. --INVALID-LINK--
-
Mykhailiuk, P. K. (2019). A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. Organic Letters, 21(15), 5874–5877. --INVALID-LINK--
-
Anderson, E. A., & Duarte, F. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. Nature Communications, 12(1), 1613. --INVALID-LINK--
-
Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. --INVALID-LINK--
-
Wikipedia. Hydrazine. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for (4-methoxycyclohexyl)hydrazine Condensations. --INVALID-LINK--
-
ResearchGate. (2023). Optimization of the Condensation Reaction. --INVALID-LINK--
-
Loughborough University. (2024). Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. --INVALID-LINK--
-
Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 1-12. --INVALID-LINK--
-
Anderson, E. A., & Shire, B. R. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1256-1275. --INVALID-LINK--
-
Fokin, V. V., et al. (2024). Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines. Beilstein Journal of Organic Chemistry, 20, 239-247. --INVALID-LINK--
-
Zarate, C., et al. (2020). Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles. The Journal of Organic Chemistry, 85(15), 9877–9887. --INVALID-LINK--
-
MacMillan, D. W. C., & Burton, K. I. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. --INVALID-LINK--
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BCP-Hydrazine Condensations
Welcome to the technical support center for BCP-hydrazine condensations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments. The goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to confidently optimize your reaction conditions.
Introduction to BCP-Hydrazine Chemistry
Hydrazone ligation, the condensation reaction between a hydrazine and an aldehyde or ketone, is a cornerstone of bioconjugation due to its high chemoselectivity and compatibility with aqueous environments.[1] This reaction is reversible, and while the resulting hydrazone bond is more stable than an imine bond, its stability can be influenced by factors like pH and the electronic properties of the precursors.[2][3][4] Understanding these principles is critical for troubleshooting and achieving robust, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses frequent challenges encountered during BCP-hydrazine condensations in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield, or in some cases, no formation of my desired bioconjugate. What are the likely causes and how can I address them?
Answer: Low yield is a multifaceted problem that often points to issues with reagents, reaction conditions, or inherent properties of the biomolecules involved.[5][6][7] Let's break down the potential culprits:
-
Reagent Quality and Storage:
-
The Problem: Hydrazine derivatives can be susceptible to oxidation and moisture. Improper storage can lead to degradation, reducing the concentration of active reagent.[5]
-
The Solution: Always use fresh, high-quality reagents. Store hydrazine derivatives under an inert atmosphere (argon or nitrogen) and at the recommended temperature, typically -20°C. Before use, allow the reagent to warm to room temperature before opening the container to prevent condensation of atmospheric moisture.[5]
-
-
Sub-optimal pH:
-
The Problem: The rate of hydrazone formation is highly pH-dependent. The reaction involves a tetrahedral intermediate that undergoes acid-catalyzed dehydration.[3] While acidic conditions (pH 4-5) generally favor the reaction, very low pH can protonate the hydrazine, rendering it non-nucleophilic.[3] Conversely, at neutral or basic pH, the dehydration step is often the rate-limiting step.[1][3]
-
The Solution: The optimal pH is a balance between having a sufficient concentration of the nucleophilic hydrazine and promoting the acid-catalyzed dehydration of the intermediate. For many bioconjugation reactions, a pH of approximately 4.5 is advantageous.[3] However, if your biomolecule is not stable at this pH, you may need to work at a higher pH and compensate by using a catalyst or increasing reaction time.
-
-
Presence of Interfering Substances:
-
The Problem: Buffers containing primary amines, such as Tris or glycine, will compete with the hydrazine for reaction with the carbonyl group, leading to significantly reduced yields.[5][6]
-
The Solution: Perform a buffer exchange into a non-amine-containing buffer like phosphate-buffered saline (PBS) or acetate buffer prior to initiating the conjugation.[6] Common methods for buffer exchange include dialysis, spin filtration, and gel filtration chromatography.[6]
-
-
Steric Hindrance:
-
The Problem: Bulky groups near the reactive carbonyl or hydrazine can physically block the approach of the reactants, slowing down the reaction.[8][9] This is a common issue when working with complex biomolecules where the target functional group may be partially buried within the protein's structure.[7]
-
The Solution: If steric hindrance is suspected, consider increasing the reaction temperature moderately or extending the reaction time.[9] The use of a catalyst can also help to overcome steric barriers.[10]
-
Issue 2: Poor Reaction Kinetics
Question: My reaction is proceeding, but it's incredibly slow. How can I accelerate the formation of the hydrazone bond, especially at physiological pH?
Answer: Slow reaction kinetics, particularly at neutral pH, are a known challenge for hydrazone ligations.[1] Fortunately, several strategies can be employed to significantly increase the reaction rate:
-
Catalysis:
-
The Principle: Nucleophilic catalysts, such as aniline and its derivatives, can dramatically accelerate hydrazone formation.[3][10] The catalyst first reacts with the carbonyl to form a more reactive iminium ion, which then readily undergoes transimination with the hydrazine.[1][11]
-
Recommended Catalysts:
-
Aniline: A well-established catalyst, though it can be toxic.[12]
-
m-Phenylenediamine (mPDA): Reported to be up to 15 times more efficient than aniline.[10]
-
Arginine: A biocompatible amino acid that has been shown to catalyze hydrazone formation, particularly in a bicarbonate/CO2 buffer system.[1][11][12] An added benefit is its ability to prevent protein aggregation.[11][12]
-
-
-
Reactant Concentration:
-
The Principle: As with most bimolecular reactions, increasing the concentration of one or both reactants will increase the reaction rate.
-
Practical Application: If possible, without causing solubility or aggregation issues, increase the concentration of the smaller, less precious reactant (often the hydrazine derivative).
-
-
Electronic Effects:
-
The Principle: The electronic properties of the carbonyl compound and the hydrazine play a significant role in reactivity. Electron-withdrawing groups near the carbonyl group increase its electrophilicity, making it more susceptible to nucleophilic attack.[13][14]
-
Strategic Design: When designing your system, if you have the flexibility to choose your aldehyde or ketone, opt for one with adjacent electron-withdrawing groups to enhance the reaction rate.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for BCP-hydrazine condensation?
A1: While a pH of around 4.5 is often cited as optimal for the chemical reaction itself, the ideal pH for a bioconjugation experiment is a compromise between reaction efficiency and the stability of the biomolecule.[3] If your protein or other biomolecule is sensitive to acidic conditions, performing the reaction at a neutral pH (7.0-7.4) with the aid of a catalyst like arginine or mPDA is a highly effective strategy.[10][11]
Q2: How can I monitor the progress of my reaction?
A2: Several analytical techniques can be used to monitor the reaction:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method to separate and quantify the starting materials, intermediates, and the final product.[15]
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to confirm the identity of the product by its molecular weight.[15]
-
SDS-PAGE: For protein conjugations, a shift in the molecular weight on an SDS-PAGE gel can indicate successful conjugation.[16]
Q3: My hydrazone-linked conjugate appears to be degrading over time. What is happening and how can I improve its stability?
A3: The hydrazone bond is susceptible to hydrolysis, particularly in acidic conditions.[2][4][8] The stability of the bond is influenced by several factors:
-
pH: Hydrazones are more stable at neutral or slightly basic pH and will hydrolyze more rapidly as the pH decreases.[8]
-
Structure: Hydrazones derived from ketones are generally more stable than those from aldehydes.[3] Aromatic aldehydes tend to form more stable hydrazones than aliphatic aldehydes due to resonance stabilization.[8]
-
Improving Stability: If hydrolytic instability is a concern, consider reducing the C=N double bond of the hydrazone to a more stable hydrazine linkage using a mild reducing agent like sodium cyanoborohydride.[3] Alternatively, for applications requiring very high stability, consider using an oxime ligation, as oxime bonds are significantly more stable towards hydrolysis than hydrazone bonds.[2][4][17]
Q4: I'm observing the formation of a side product. What could it be?
A4: A common side reaction in hydrazone formations is the formation of an azine. This occurs when a molecule of the hydrazone reacts with a second molecule of the aldehyde or ketone.[18] This is more likely to occur at elevated temperatures or if there is an excess of the carbonyl compound.[9][18] To minimize azine formation, use a stoichiometric or slight excess of the hydrazine and avoid unnecessarily high reaction temperatures.
Experimental Protocols & Data
Table 1: Recommended Catalysts and Conditions
| Catalyst | Typical Concentration | Recommended Buffer | pH Range | Key Advantages |
| Aniline | 10-100 mM | Acetate or Phosphate | 4.5 - 7.0 | Well-established catalyst.[3] |
| m-Phenylenediamine (mPDA) | 50 mM | Phosphate | 7.3 | Up to 15x more efficient than aniline.[10] |
| Arginine | 50-400 mM | Bicarbonate/CO2 or Phosphate | 7.0 - 7.4 | Biocompatible, prevents protein aggregation.[1][11][12] |
Protocol: General Procedure for BCP-Hydrazine Condensation with Arginine Catalysis
-
Buffer Exchange: Ensure your biomolecule containing the carbonyl group is in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).
-
Reagent Preparation: Prepare a stock solution of your hydrazine derivative in a compatible solvent (e.g., DMSO or water). Prepare a stock solution of arginine in the reaction buffer.
-
Reaction Setup:
-
To your biomolecule solution, add arginine to a final concentration of 200-400 mM.
-
Add the hydrazine derivative to a final concentration of 1-5 molar equivalents relative to the biomolecule.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time will depend on the specific reactants and should be determined empirically.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the conjugate from excess reagents using size exclusion chromatography, dialysis, or another suitable purification method.
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield
Caption: A step-by-step guide to diagnosing low-yield issues.
Diagram 2: Catalytic Mechanism of Hydrazone Formation
Caption: The role of a nucleophilic catalyst in hydrazone formation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
Stability issues of Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this unique and reactive building block. As a highly strained molecule and a hydrazine derivative, its behavior in solution can be complex. This guide is designed to help you navigate potential challenges in your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound featuring a highly strained bicyclo[1.1.1]pentane (BCP) core attached to a hydrazine moiety, supplied as a dihydrochloride salt. The BCP scaffold is of significant interest in medicinal chemistry as a bioisostere for para-substituted benzene rings, internal alkynes, or t-butyl groups.[1][2][3] Incorporating the BCP motif can lead to improved physicochemical properties in drug candidates, such as enhanced solubility, reduced lipophilicity, and greater metabolic stability.[4][5][6] This hydrazine derivative serves as a key synthetic intermediate for introducing the BCP core into target molecules, most notably for the synthesis of 1-bicyclo[1.1.1]pentylamine.[7][8]
Q2: What are the recommended storage and handling conditions for solid this compound?
As a solid, the compound is generally stable when stored correctly. However, due to its hygroscopic nature and potential reactivity, specific precautions are necessary.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[9][10] | Minimizes the risk of thermal decomposition. |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated place, preferably under an inert gas (e.g., Argon, Nitrogen).[10] | The compound is hygroscopic and the hydrazine moiety is susceptible to air oxidation.[10] |
| Light | Store protected from light. | To prevent potential light-induced degradation. |
| Incompatibilities | Keep away from strong oxidizing agents and bases.[1][10] | Hydrazines are strong reducing agents and react vigorously with oxidizers. The free base is liberated in the presence of basic compounds, which can affect stability. |
Q3: Is the solid compound thermally stable?
Caution is warranted. Differential Scanning Calorimetry (DSC) analysis of the related monohydrochloride salt revealed a very high thermal potential (-1528 J/g) with a low onset temperature of 111 °C. This indicates a significant risk of exothermic decomposition upon heating. It is strongly advised to avoid heating the solid material, especially in bulk quantities.
Q4: What is the appearance and solubility of the compound?
Troubleshooting Guide: Stability in Solution
Users most frequently encounter stability issues once the compound is dissolved. The following guide addresses common problems in a question-and-answer format.
Issue 1: Solution Discoloration (Yellowing/Browning)
Question: I dissolved this compound in my solvent, and the solution quickly turned yellow or brown. What is causing this, and how can I prevent it?
Answer: This is a common observation and typically points to decomposition, most likely through oxidation.
Root Cause Analysis: Hydrazine and its derivatives are potent reducing agents and are highly susceptible to oxidation, especially by atmospheric oxygen.[15] This process can be accelerated by factors such as pH, temperature, and the presence of metal ions, which can catalyze the oxidation process.[15] The resulting oxidized species are often colored, leading to the observed change in appearance. The decomposition can proceed through various pathways, ultimately producing nitrogen gas, water, and ammonia.[11]
Troubleshooting Protocol:
-
Prepare Solutions Fresh: Do not store solutions of this compound for extended periods. The best practice is to prepare the solution immediately before use.
-
Use Degassed Solvents: To minimize exposure to dissolved oxygen, sparge your solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use.
-
Work Under Inert Atmosphere: Handle the solid and prepare the solution in a glovebox or under a steady stream of an inert gas.
-
Maintain Acidic Conditions: The dihydrochloride salt is protonated and thus less susceptible to oxidation than the free base. Stability is generally greater in acidic aqueous solutions.
-
Store Solutions Properly (If Unavoidable): If short-term storage is necessary, keep the solution cold (2-8 °C), protected from light, and under an inert atmosphere.
Caption: Workflow for addressing solution discoloration.
Issue 2: Low Yield or Multiple Products in Reactions with Bases
Question: I am neutralizing the dihydrochloride salt with a base to use the free hydrazine in a subsequent reaction, but my yields are poor, and I see unexpected byproducts. What is happening?
Answer: This issue likely stems from the instability of the free hydrazine form, especially under the reaction conditions.
Root Cause Analysis: While neutralizing the salt is necessary to generate the nucleophilic free hydrazine, this species is significantly less stable than its protonated salt form. It is more prone to rapid air oxidation and other decomposition pathways.[15] The reaction rate for decomposition is often faster in alkaline solutions.[15] Furthermore, adding a base can promote side reactions. Some literature suggests that the BCP core itself can be susceptible to base-mediated decomposition pathways, although this is more documented for other BCP derivatives.
Troubleshooting Protocol:
-
Generate the Free Base In Situ: Do not attempt to isolate the free bicyclo[1.1.1]pentan-1-ylhydrazine. Add your base to the reaction mixture containing the dihydrochloride salt and the other reactants, so that the free hydrazine is consumed as it is formed.
-
Optimize Base and Temperature:
-
Use a non-nucleophilic, sterically hindered base if possible to minimize side reactions.
-
Perform the neutralization and subsequent reaction at low temperatures (e.g., 0 °C or -78 °C) to slow the rate of decomposition.
-
-
Stoichiometry is Key: Use the minimum required amount of base (typically 2.0-2.2 equivalents) to neutralize the dihydrochloride. Excess base can catalyze degradation.
-
Inert Atmosphere is Critical: The free base is highly sensitive to oxygen. Ensure the entire process is conducted under a rigorously maintained inert atmosphere.
Caption: Potential pathways for degradation in solution.
Issue 3: How to Analytically Monitor Solution Stability
Question: How can I confirm if my solution is degrading and what analytical methods are recommended?
Answer: Monitoring the stability of your solution is crucial for reproducible results. Several standard analytical techniques can be employed. The key is to perform an initial analysis (t=0) immediately after preparation and then re-analyze at subsequent time points.
Recommended Analytical Protocols:
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water/acetonitrile with an acidic modifier like 0.1% TFA or formic acid to ensure the compound remains protonated).
-
Detection: A UV detector can be used if the molecule has a chromophore. However, for this compound, a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is preferable. The most powerful method is coupling the HPLC to a mass spectrometer (LC-MS).
-
What to Look For: Monitor the peak area of the parent compound (m/z for [M+H]⁺ should be ~99.09). A decrease in this area over time indicates degradation. Look for the appearance of new peaks, which correspond to degradation products.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Method: Dissolve a sample in a deuterated solvent (e.g., D₂O, MeOD-d₄).
-
What to Look For: The ¹H NMR spectrum of the parent compound should show characteristic signals for the BCP core protons. Degradation will lead to a decrease in the integral of these signals and the emergence of new, often complex, signals corresponding to byproducts.
-
-
General Tip: When analyzing hydrazines, derivatization is often used to create a more stable derivative for analysis.[14][16][17] For example, reaction with an aldehyde (like benzaldehyde) forms a stable hydrazone that is easier to analyze by HPLC.[14][18]
References
- 1. fishersci.com [fishersci.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Hydrazine - Wikipedia [en.wikipedia.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. osha.gov [osha.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Bicyclo[1.1.1]pentan-1-ylhydrazine in Sterically Demanding Syntheses
Welcome to the technical support center for Bicyclo[1.1.1]pentan-1-ylhydrazine and its applications in overcoming steric hindrance. This resource is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of the bicyclo[1.1.1]pentane (BCP) scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges and unlock the full potential of this remarkable building block.
The BCP motif is a powerful tool in modern medicinal chemistry, serving as a bioisostere for para-substituted phenyl rings, t-butyl groups, and alkynes.[1][2][3] Its rigid, three-dimensional structure can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while maintaining or enhancing biological activity.[4][5] Bicyclo[1.1.1]pentan-1-ylhydrazine is a key intermediate that opens the door to a wide array of functionalized BCP derivatives, particularly for the synthesis of sterically encumbered molecules where traditional reagents may fail.
This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the handling, properties, and reactivity of Bicyclo[1.1.1]pentan-1-ylhydrazine.
Q1: What are the key advantages of using Bicyclo[1.1.1]pentan-1-ylhydrazine in my synthesis?
A1: The primary advantage lies in the unique properties of the BCP core. It acts as a non-classical bioisostere for commonly used groups like para-phenyl and tert-butyl moieties.[6] By replacing a flat aromatic ring with the three-dimensional BCP scaffold, you can often "escape from flatland," which can lead to improved pharmacokinetic profiles.[4][5] Specifically, BCP derivatives have been shown to enhance solubility, increase metabolic stability, and provide novel vectors for exploring chemical space.[7] The hydrazine functionality provides a versatile handle for further derivatization, such as the formation of hydrazones, pyrazoles, and other nitrogen-containing heterocycles.[8]
Q2: How is Bicyclo[1.1.1]pentan-1-ylhydrazine typically synthesized and what are the main challenges?
A2: A common and scalable synthesis involves the reaction of [1.1.1]propellane with an electrophilic nitrogen source.[6][9] One established method is the manganese-catalyzed hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate, followed by deprotection.[4][9] The main challenge in many BCP syntheses is the handling of [1.1.1]propellane, which is a highly strained and volatile compound.[10][11] However, methods for its in situ generation and use in continuous-flow processes are mitigating these risks.[12]
Q3: What is the stability of Bicyclo[1.1.1]pentan-1-ylhydrazine and its dihydrochloride salt?
A3: Bicyclo[1.1.1]pentan-1-ylhydrazine is typically handled as its dihydrochloride salt, which enhances its stability and solubility in polar solvents.[13][14] The free base can be less stable and more susceptible to oxidation. The dihydrochloride salt is a solid that should be stored under an inert atmosphere, protected from light and moisture.[15] As with many hydrazine derivatives, it's important to be aware of potential thermal instability.[16]
Q4: Can the BCP core itself react under harsh conditions?
A4: The BCP core is remarkably stable despite its high strain energy.[1] However, functionalization of the bridge C-H bonds can be challenging and may require specific catalytic systems.[10][11] Under certain radical conditions, ring-opening of the BCP cage is a potential side reaction, although this is not common under standard synthetic transformations.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with Bicyclo[1.1.1]pentan-1-ylhydrazine.
Issue 1: Low or No Yield in Hydrazone Formation with a Sterically Hindered Ketone
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance: The bulky BCP group and the hindered ketone are preventing the reaction from proceeding. | - Increase Reaction Temperature: Carefully heat the reaction to provide the necessary activation energy. Monitor for decomposition. - Use a Lewis Acid Catalyst: A mild Lewis acid can activate the carbonyl group and facilitate the reaction. - Prolong Reaction Time: Sterically hindered reactions are often slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Low Reactivity of the Hydrazine: The free base may be required for the reaction. | - In situ Neutralization: If you are starting with the dihydrochloride salt, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to generate the free hydrazine in situ. |
| Product Hydrolysis: The formed hydrazone may be hydrolyzing back to the starting materials. | - Control pH: Maintain a slightly acidic pH (4-6) to favor hydrazone formation and minimize hydrolysis.[17] - Azeotropic Removal of Water: Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the product. |
Issue 2: Difficulty in the Deprotection of Boc-Protected Bicyclo[1.1.1]pentan-1-ylhydrazine
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection: The Boc group is not being fully cleaved. | - Stronger Acidic Conditions: Switch from trifluoroacetic acid (TFA) in dichloromethane (DCM) to a stronger system like 4M HCl in dioxane.[18] - Increase Acid Concentration/Time: Increase the concentration of TFA or prolong the reaction time. Monitor closely to avoid side reactions.[18] |
| Side Reactions: The reactive tert-butyl cation generated during deprotection may be reacting with other functional groups. | - Use a Scavenger: Add a scavenger like triisopropylsilane (TIS) or anisole to trap the tert-butyl cation.[18] |
| Substrate Degradation: The BCP moiety or other functional groups are not stable to the acidic conditions. | - Milder Deprotection Conditions: Explore alternative, milder deprotection methods if the substrate is acid-sensitive. |
Issue 3: Challenges in the Reductive Cleavage of the N-N Bond to Form Bicyclo[1.1.1]pentan-1-amine
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Reduction: The chosen reducing agent is not effective. | - Screen Reducing Agents: Common methods include catalytic hydrogenation (e.g., with Pd(OH)₂/C or Adam's catalyst) or dissolving metal reductions (e.g., sodium in liquid ammonia).[6][19] The choice of catalyst and conditions may need to be optimized. |
| Catalyst Poisoning: Impurities in the starting material or solvent are deactivating the catalyst. | - Purify the Hydrazine Precursor: Ensure the starting hydrazine is of high purity. - Use High-Purity Solvents: Use freshly distilled or high-purity solvents for the reaction. |
| Incomplete Reaction: The reaction is not going to completion. | - Increase Catalyst Loading: A higher catalyst loading may be necessary. - Increase Hydrogen Pressure: For catalytic hydrogenations, increasing the hydrogen pressure can improve the reaction rate. |
Experimental Protocols
The following are detailed protocols for common reactions involving Bicyclo[1.1.1]pentan-1-ylhydrazine.
Protocol 1: Synthesis of a Bicyclo[1.1.1]pentan-1-ylhydrazone from a Ketone
This protocol describes a general procedure for the formation of a hydrazone from Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride and a generic ketone.
Materials:
-
This compound
-
Ketone of interest
-
Triethylamine (Et₃N)
-
Ethanol (EtOH), anhydrous
-
Acetic acid (optional, as catalyst)
-
Molecular sieves (4Å), activated
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone (1.0 eq) and anhydrous ethanol.
-
Add activated 4Å molecular sieves to the solution.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous ethanol.
-
Add triethylamine (2.2 eq) to the hydrazine solution and stir for 10 minutes at room temperature to generate the free base.
-
Slowly add the hydrazine free base solution to the ketone solution at room temperature.
-
If the reaction is slow, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, filter off the molecular sieves and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or crystallization.
dot graph TD { A[Start: Ketone and BCP-Hydrazine Dihydrochloride] --> B{Reaction Setup}; B --> C[Solvent: Anhydrous Ethanol]; B --> D[Base: Triethylamine]; B --> E[Dehydrating Agent: Molecular Sieves]; C & D & E --> F{Reaction}; F --> G{Monitoring by TLC/LC-MS}; G -- Reaction Complete --> H[Work-up and Purification]; G -- Incomplete Reaction --> I{Troubleshooting}; I --> J[Increase Temperature]; I --> K[Add Catalyst]; I --> L[Prolong Reaction Time]; J & K & L --> F; H --> M[Final Product: BCP-Hydrazone]; }
Hydrazone Synthesis Workflow
Protocol 2: Reductive Cleavage of a Bicyclo[1.1.1]pentan-1-ylhydrazine to the Corresponding Amine
This protocol outlines the conversion of a BCP-hydrazine derivative to the corresponding primary amine via catalytic hydrogenation.
Materials:
-
Bicyclo[1.1.1]pentan-1-ylhydrazine derivative
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%), wet
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in methanol (optional, if starting from a protected hydrazine)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Bicyclo[1.1.1]pentan-1-ylhydrazine derivative (1.0 eq) in methanol. If starting from a Boc-protected hydrazine, first perform the deprotection step.
-
Carefully add Pd(OH)₂/C (10 mol%) to the solution under an inert atmosphere.
-
Place the reaction vessel in a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas (e.g., 8 bar) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Bicyclo[1.1.1]pentan-1-amine.
-
The product can be further purified by crystallization of its hydrochloride salt.
dot graph TD { A[Start: BCP-Hydrazine] --> B{Reaction Setup}; B --> C[Solvent: Methanol]; B --> D[Catalyst: Pd(OH)2/C]; C & D --> E{Hydrogenation}; E --> F{Monitoring by TLC/LC-MS}; F -- Reaction Complete --> G[Work-up and Purification]; F -- Incomplete Reaction --> H{Troubleshooting}; H --> I[Increase Catalyst Loading]; H --> J[Increase H2 Pressure]; I & J --> E; G --> K[Final Product: BCP-Amine]; }
Reductive N-N Bond Cleavage Workflow
Data Summary
The use of BCP as a phenyl bioisostere can lead to significant improvements in physicochemical properties.
| Property | Phenyl Analog | BCP Analog | Reference |
| Aqueous Solubility | Often Low | Generally Improved | [4][7] |
| Metabolic Stability | Susceptible to Oxidation | More Stable | [5] |
| Lipophilicity (clogP) | Higher | Lower | [2] |
| Molecular Shape | Planar | Three-Dimensional | [6] |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-N bond cleavage of hydrazines with a multiproton-responsive pincer-type iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. CAS 1403746-38-2: Bicyclo[1.1.1]pentan-1-ylhydrazinedihydr… [cymitquimica.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride Reactions
Welcome to the technical support guide for Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride (BCP-hydrazine·2HCl). This document is designed for researchers, chemists, and drug development professionals who are incorporating this unique three-dimensional scaffold into their synthetic programs. As a bioisostere for para-substituted phenyl rings and tert-butyl groups, the bicyclo[1.1.1]pentane (BCP) motif offers a pathway to novel chemical space with potentially improved physicochemical properties.[1][2]
This guide provides answers to frequently asked questions and detailed troubleshooting for the catalytic transformations of BCP-hydrazine·2HCl, focusing on the critical aspect of catalyst selection to ensure successful and reproducible outcomes in your research.
Section 1: Frequently Asked Questions - Foundational Concepts
This section addresses high-level questions regarding the handling and reactivity of BCP-hydrazine·2HCl.
Q1: What are the primary catalytic reactions performed with this compound?
The most direct and widespread catalytic application of BCP-hydrazine·2HCl is its conversion to the corresponding primary amine, 1-bicyclo[1.1.1]pentylamine, via reductive cleavage (hydrogenolysis) of the N-N bond.[3] This amine is an exceptionally valuable building block for further functionalization in drug discovery programs.
Beyond this primary transformation, the hydrazine moiety can be envisioned as a precursor to other functional groups, which can then participate in a wider range of catalytic reactions, most notably palladium- or copper-catalyzed cross-coupling. This indirect functionalization pathway is a key strategy for elaborating the BCP core.
Q2: How does the dihydrochloride salt form of the starting material impact catalyst choice and reaction conditions?
This is a critical consideration for experimental design. The dihydrochloride salt form (C₅H₁₀N₂·2HCl) means the hydrazine is protonated, rendering it stable, more soluble in polar solvents, and generally non-nucleophilic.
There are two primary implications for catalysis:
-
For N-N Hydrogenolysis: The acidic nature of the substrate can be beneficial. Some palladium catalysts, particularly Pearlman's catalyst (Pd(OH)₂/C), exhibit excellent activity under acidic conditions for this specific transformation.[4] The presence of HCl can prevent catalyst poisoning by the free amine product.
-
For Other Reactions (e.g., Cross-Coupling): If a reaction requires the hydrazine to act as a nucleophile or be derivatized under basic conditions, stoichiometric amounts of a suitable base must be added to neutralize the HCl salts and liberate the free hydrazine. The choice of base is crucial to avoid incompatibility with the chosen catalyst system. The resulting chloride salts in the reaction mixture could also potentially interact with or inhibit certain catalytic cycles, requiring careful optimization.
Section 2: Troubleshooting Guide - N-N Bond Hydrogenolysis to 1-Bicyclo[1.1.1]pentylamine
This section provides specific, actionable advice for the most common catalytic reaction involving BCP-hydrazine·2HCl.
Q3: My hydrogenolysis of BCP-hydrazine·2HCl is slow, incomplete, or yielding side products. Which catalyst provides the best performance?
Low conversion and side reactions are common pitfalls when the incorrect catalyst is chosen. Extensive screening has shown that 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst) is the leading catalyst for this transformation.[4] It consistently outperforms other common hydrogenation catalysts such as Pd/C, PtO₂ (Adam's catalyst), and Raney Nickel for this specific substrate.[4]
The superior performance of Pearlman's catalyst is attributed to its high activity and relative resistance to poisoning in the presence of nitrogen-containing compounds and acidic media.
| Catalyst | Additive | Solvent | Outcome |
| 20% Pd(OH)₂/C | HCl | Methanol | Leading catalyst, good conversion [4] |
| 10% Pd/C | HCl | Methanol | Lower conversion |
| 5% Pt/C | HCl | Methanol | Lower conversion |
| PtO₂ (Adam's Catalyst) | HCl | Methanol | Lower conversion[3] |
| Raney Nickel | None | Methanol | Ineffective |
This table is a qualitative summary based on findings reported in the literature.[4]
Q4: What is the recommended experimental protocol for a successful hydrogenolysis using Pearlman's catalyst?
Adherence to an optimized protocol is key for reproducibility. The following procedure is based on a scalable synthesis reported for this transformation.[3][4]
-
Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Loading: Add 20% Pd(OH)₂/C (typically 10 mol%). The catalyst should be handled carefully in an inert atmosphere if possible, though it is generally stable in air for short periods.
-
Solvent Addition: Add methanol (MeOH) as the solvent. The use of methanolic HCl (e.g., 0.5 N) can also be employed to ensure acidic conditions are maintained.[4]
-
Hydrogenation: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (a pressure of 8 bar has been reported as effective).[4]
-
Reaction: Stir the mixture vigorously at room temperature. Reaction times can be lengthy (e.g., 36 hours or until hydrogen uptake ceases).[4]
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-bicyclo[1.1.1]pentylamine hydrochloride salt. Further purification can be achieved via recrystallization or chromatography if necessary.
Section 3: Advanced Applications & Strategic Catalyst Selection
While direct hydrogenolysis is the primary use, BCP-hydrazine is a gateway to other functionalized BCPs. This requires a multi-step approach where catalyst selection is critical at each stage.
Q5: I want to perform a palladium-catalyzed cross-coupling reaction. Can I use BCP-hydrazine directly as a coupling partner?
Direct use of BCP-hydrazine or its free base in cross-coupling reactions is not a recommended strategy. The hydrazine moiety can act as a bidentate ligand, which can chelate to and deactivate the metal center of the catalyst (e.g., Palladium), effectively poisoning the catalytic cycle. Furthermore, the N-N bond can be unstable under various cross-coupling conditions.
A more robust and reliable approach is to convert the hydrazine into a more suitable functional group for cross-coupling, such as a halide or a boronic acid derivative.
Q6: What is a reliable synthetic workflow for converting BCP-hydrazine into a versatile substrate for cross-coupling, and what catalysts are needed?
A highly effective strategy is to transform the BCP-hydrazine into a BCP-halide (e.g., iodide or bromide) or a BCP-boronic ester. The BCP-halide, in particular, is a versatile intermediate for a wide array of subsequent catalytic cross-coupling reactions.
Q7: Once I've synthesized a BCP-halide or BCP-boronic ester, what are the best catalyst systems for C-C and C-N bond formation?
With a suitable BCP coupling partner in hand, you can leverage a wide range of established catalytic methods. The choice of catalyst, ligand, and base is critical and depends on the specific coupling partners.
| Reaction Type | BCP Substrate | Coupling Partner | Catalyst System | Base | Reference |
| Suzuki | BCP-Boronic Ester | (Hetero)aryl Bromide | Pd(OAc)₂, cataCXium A, Cu₂O | Cs₂CO₃ | [1] |
| Negishi | BCP-Grignard (transmetalated to BCP-Zinc) | (Hetero)aryl Halide | Pd-based catalyst (e.g., Pd(dba)₂) with ligand (e.g., SPhos) | N/A | [1] |
| Kumada | BCP-Iodide | Aryl/Heteroaryl Grignard | Fe(acac)₃, TMEDA | N/A | [1] |
| C-N Coupling | BCP-Halide | Amines, Amides | Pd-based catalyst (e.g., Pd₂(dba)₃) with ligand (e.g., Buchwald ligands) | Strong base (e.g., NaOtBu) | [5] |
References
Navigating Reactions with BCP-Hydrazine Dihydrochloride: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BCP-hydrazine dihydrochloride. This guide is designed to provide practical, in-depth answers to common challenges encountered during reaction work-ups. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your protocols, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the handling and properties of BCP-hydrazine dihydrochloride, providing a solid foundation for its use in your experiments.
Q1: What is BCP-hydrazine dihydrochloride and what are its primary applications?
A1: BCP-hydrazine dihydrochloride is the hydrochloride salt of a substituted hydrazine, where "BCP" represents a specific organic moiety. Hydrazine derivatives are widely used in organic synthesis as versatile building blocks and reducing agents.[1][2][3] They are instrumental in the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles, which are common scaffolds in medicinal chemistry.[1][3] The dihydrochloride salt form enhances the stability and simplifies the handling of the often reactive free hydrazine base.[4]
Q2: What are the critical safety precautions I must take when working with BCP-hydrazine dihydrochloride?
A2: Hydrazine derivatives, including their salts, are classified as toxic and potentially carcinogenic.[5][6][7][8] It is imperative to handle BCP-hydrazine dihydrochloride in a well-ventilated chemical fume hood at all times.[9][10] Personal protective equipment (PPE), including a lab coat, splash goggles, and appropriate chemical-resistant gloves, is mandatory.[5][9][11] Avoid inhalation of dust and contact with skin and eyes.[7][11] In case of accidental exposure, immediate and thorough washing of the affected area is crucial, and medical attention should be sought.[9][10]
Q3: How do I neutralize the dihydrochloride salt to generate the free hydrazine for a reaction?
A3: To generate the free hydrazine from its dihydrochloride salt, a base is required to neutralize the two equivalents of hydrochloric acid. Typically, two equivalents of a suitable base are added to the reaction mixture. Common choices include:
-
Inorganic Bases: Anhydrous sodium acetate or aqueous sodium bicarbonate are effective and mild options.[12]
-
Organic Bases: Triethylamine can also be used to neutralize the hydrochloride.[12]
The choice of base will depend on the specific requirements of your reaction, such as solvent system and compatibility with other reagents.
Q4: What are common solvents for reactions involving BCP-hydrazine dihydrochloride?
A4: BCP-hydrazine dihydrochloride is generally soluble in water and polar protic solvents like ethanol.[2][13] Reactions involving the free hydrazine, after neutralization, are often carried out in polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), depending on the specific transformation.
Section 2: Troubleshooting Guide for Reaction Work-Up Procedures
This section provides a problem-and-solution framework for common issues encountered during the work-up of reactions involving BCP-hydrazine dihydrochloride.
Problem 1: Low or No Product Yield After Work-Up
Possible Cause A: Product is water-soluble and lost during aqueous extraction.
-
Explanation: Many products derived from hydrazines, especially those with polar functional groups, may have significant solubility in the aqueous layer, leading to loss during standard extraction procedures.[14]
-
Troubleshooting Protocol:
-
Check the Aqueous Layer: Before discarding the aqueous layer from your extraction, take a small aliquot, neutralize it if necessary, and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of your product.
-
Back-Extraction: If the product is detected in the aqueous layer, perform several additional extractions with a suitable organic solvent.
-
Salting Out: Saturating the aqueous layer with brine (saturated sodium chloride solution) can decrease the solubility of organic compounds and improve extraction efficiency.
-
Possible Cause B: Product degradation during acidic or basic work-up.
-
Explanation: The desired product may be sensitive to the pH conditions of the work-up.[14] For instance, certain hydrazone products can be hydrolyzed under acidic conditions.
-
Troubleshooting Protocol:
-
Stability Test: Before performing the work-up on the entire reaction mixture, take a small sample and expose it to the planned acidic or basic wash. Monitor the sample by TLC to see if any degradation occurs.[14]
-
Use Milder Conditions: If instability is observed, consider using milder acids (e.g., saturated ammonium chloride solution) or bases (e.g., saturated sodium bicarbonate solution) for washing.
-
pH Adjustment: Carefully adjust the pH of the aqueous phase to a neutral or near-neutral value before extraction.
-
Problem 2: Difficulty in Removing Excess Hydrazine Reagent
Possible Cause: High polarity and water solubility of the excess hydrazine.
-
Explanation: Unreacted BCP-hydrazine, especially in its salt form, is highly polar and will preferentially partition into the aqueous phase during extraction. However, the free base may still have some solubility in organic solvents.
-
Troubleshooting Protocol: Quenching and Extraction
-
Acidic Wash: Washing the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated NH4Cl) will protonate the basic hydrazine, forming a salt that is highly soluble in the aqueous layer.[15]
-
Quenching with an Aldehyde or Ketone: Reacting the excess hydrazine with a simple aldehyde or ketone (e.g., acetone or benzaldehyde) will form a hydrazone. This derivative may be easier to separate by chromatography or extraction.[16]
-
Oxidative Quenching: In some cases, a mild oxidizing agent like hydrogen peroxide can be used to decompose excess hydrazine into nitrogen gas and water.[17] This should be done with caution and tested on a small scale first, ensuring the desired product is stable to the oxidant.
-
Visualizing the Work-Up Decision Process
The following diagram illustrates a typical workflow for troubleshooting a reaction work-up involving BCP-hydrazine dihydrochloride.
Caption: Decision workflow for work-up and troubleshooting.
Problem 3: Persistent Impurities After Column Chromatography
Possible Cause A: Co-elution of product with hydrazine-derived byproducts.
-
Explanation: Byproducts such as hydrazones formed from reaction with carbonyl-containing solvents (e.g., acetone) or starting materials can have similar polarities to the desired product, making separation by standard silica gel chromatography challenging.
-
Troubleshooting Protocol:
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A change in the eluent composition can alter the relative retention times of your product and impurities.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases such as alumina or reverse-phase C18 silica.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique to remove closely eluting impurities.
-
Possible Cause B: Formation of benzoic acid as a byproduct.
-
Explanation: If a benzoyl-protected hydrazine was used, benzoic acid can be a common byproduct after deprotection.[4]
-
Troubleshooting Protocol:
-
Basic Wash: Before chromatography, wash the organic layer with a mild basic solution like saturated sodium bicarbonate. This will deprotonate the benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer.
-
Steam Distillation: For larger scale reactions, steam distillation can be an effective method to remove benzoic acid.[4]
-
Quantitative Guide for Work-Up Procedures
The following table provides general guidelines for the quantities of reagents to be used during the work-up.
| Work-Up Step | Reagent | Recommended Amount | Purpose |
| Neutralization | Sodium Bicarbonate (sat. aq.) | 2-3 equivalents relative to hydrazine dihydrochloride | Generate free hydrazine |
| Quenching Excess Hydrazine | 1M HCl (aq.) | 1.5 - 2 volumes relative to organic layer | Protonate and remove excess hydrazine |
| Removal of Acidic Byproducts | Sodium Bicarbonate (sat. aq.) | 1.5 - 2 volumes relative to organic layer | Remove acidic impurities (e.g., benzoic acid) |
| Drying Organic Layer | Anhydrous Sodium/Magnesium Sulfate | Add until the drying agent no longer clumps | Remove residual water |
Experimental Protocol: General Work-Up for a Reaction Involving BCP-Hydrazine Dihydrochloride
This protocol outlines a standard procedure for the work-up of a reaction where BCP-hydrazine dihydrochloride was used.
-
Reaction Quenching (if necessary):
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a quenching solution (e.g., saturated aqueous ammonium chloride or water) to the reaction mixture with vigorous stirring.
-
-
Solvent Removal (if applicable):
-
If the reaction was performed in a water-miscible solvent (e.g., ethanol, THF), remove the solvent under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower layer. Keep both layers until the product has been successfully isolated.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing the Organic Layer:
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers sequentially with:
-
1M HCl (to remove excess hydrazine and basic impurities).
-
Saturated aqueous sodium bicarbonate (to remove acidic impurities).
-
Brine (to reduce the solubility of water in the organic layer).
-
-
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and swirl the flask.[18]
-
Filter or decant the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or crystallization, based on its physical properties.
-
Visualizing the Quenching and Extraction Workflow
The following diagram details the steps involved in quenching excess hydrazine and subsequent extraction.
Caption: Step-by-step quenching and extraction process.
This technical support guide provides a comprehensive overview of the work-up procedures for reactions involving BCP-hydrazine dihydrochloride. By understanding the principles behind each step and anticipating potential challenges, you can confidently navigate your experiments and achieve reliable results.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. integraclear.com [integraclear.com]
- 6. Hydrazine, dihydrochloride | Cl2H6N2 | CID 17548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrazine dihydrochloride | 5341-61-7 [chemicalbook.com]
- 14. How To [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. Hydrazine - Wikipedia [en.wikipedia.org]
- 17. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Tale of Two Hydrazines: A Comparative Guide to Bicyclo[1.1.1]pentan-1-ylhydrazine and Phenylhydrazine in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of reagent is a critical decision that dictates the trajectory of a research program. For decades, phenylhydrazine has been a cornerstone reagent, a workhorse for constructing heterocycles and a key player in classic named reactions. However, the contemporary drive in medicinal chemistry to "escape from flatland" has propelled the exploration of three-dimensional molecular scaffolds.[1] This has brought novel reagents to the forefront, chief among them being derivatives of bicyclo[1.1.1]pentane (BCP).
This guide provides an in-depth, data-supported comparison between the classic aromatic reagent, phenylhydrazine, and its modern aliphatic, three-dimensional bioisostere, bicyclo[1.1.1]pentan-1-ylhydrazine (BCP-hydrazine). We will dissect their structural and electronic differences, compare their performance in key synthetic transformations, and provide the causal logic behind experimental choices, empowering researchers to select the optimal tool for their synthetic and drug discovery goals.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between phenylhydrazine and BCP-hydrazine lies in the nature of the scaffold attached to the hydrazine moiety: one is a planar, aromatic ring, and the other is a rigid, three-dimensional cage. This distinction has profound implications for their physical and chemical properties. The BCP core is a non-classical bioisostere for a para-substituted phenyl ring, offering a similar vector for substituent placement but with a drastically different spatial and electronic character.[2][3]
Caption: Structural comparison of BCP-hydrazine and Phenylhydrazine.
The replacement of the planar phenyl ring with the saturated BCP cage significantly impacts key drug-like properties. BCP-containing molecules often exhibit enhanced aqueous solubility, improved metabolic stability, and reduced non-specific binding, attributes highly sought after in drug development.[4][5][6]
| Property | Phenylhydrazine | Bicyclo[1.1.1]pentan-1-ylhydrazine | Rationale for Difference |
| Scaffold Type | Aromatic, Planar (2D) | Saturated, Caged (3D) | The sp² hybridization of the phenyl ring results in a flat structure, whereas the sp³ carbons of BCP create a rigid, propeller-shaped cage. |
| Electronic Effect | Electron-withdrawing (Resonance) | Electron-donating (Inductive) | The phenyl ring delocalizes the lone pair of the adjacent nitrogen via resonance, reducing its electron density. The alkyl BCP cage donates electron density via the sigma bonds (inductive effect).[7][8] |
| Nucleophilicity | Lower | Higher | The electron-donating BCP group increases electron density on the terminal nitrogen, making it a stronger nucleophile compared to phenylhydrazine, where the lone pair is delocalized.[7] |
| Solubility | Moderate | Generally Higher | The rigid, 3D structure of the BCP group disrupts efficient crystal lattice packing, often leading to improved solubility in both aqueous and organic media.[4][6] |
| Metabolic Stability | Susceptible to Oxidation | Generally More Stable | The aromatic ring of phenylhydrazine is prone to oxidative metabolism by cytochrome P450 enzymes. The saturated C-H bonds of the BCP cage are typically more resistant to metabolic attack.[4] |
| Key Application | Fischer Indole Synthesis | Bioisosteric Replacement | Phenylhydrazine is the quintessential reagent for creating indole scaffolds. BCP-hydrazine is primarily used to introduce 3D character and improve physicochemical properties in drug candidates.[3][9] |
Reactivity and Mechanistic Considerations
The divergent electronic properties of the phenyl and BCP scaffolds are the primary drivers of their differing reactivity.
Nucleophilicity and Hydrazone Formation
Hydrazone formation is a condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or ketone), typically catalyzed by acid.[10] The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon.[10]
Caption: General mechanism for acid-catalyzed hydrazone formation.
Due to the electron-donating inductive effect of the BCP cage, BCP-hydrazine is a more potent nucleophile than phenylhydrazine .[7] In phenylhydrazine, the lone pair on the nitrogen adjacent to the ring is delocalized into the aromatic system, reducing its availability for nucleophilic attack.[8] This suggests that, under identical conditions, BCP-hydrazine will typically react faster with electrophiles like aldehydes and ketones than phenylhydrazine.
The Fischer Indole Synthesis: The Defining Difference
The Fischer indole synthesis is a powerful and historic reaction that forms an indole ring from a phenylhydrazine and a carbonyl compound under acidic conditions.[9][11][12] This reaction critically depends on the aromatic nature of the phenyl group.
The mechanism involves several key steps:
-
Formation of a phenylhydrazone.[13]
-
Tautomerization to an ene-hydrazine intermediate.[13]
-
A proton-catalyzed[14][14]-sigmatropic rearrangement, which temporarily disrupts the aromaticity of the ring to form a di-imine.[9][15]
-
Rearomatization, intramolecular cyclization, and elimination of ammonia to yield the final indole product.[9]
Caption: Key stages of the Fischer Indole Synthesis.
Bicyclo[1.1.1]pentan-1-ylhydrazine cannot undergo the Fischer indole synthesis. The BCP scaffold is a saturated, non-aromatic system. It lacks the π-electrons necessary for the crucial[14][14]-sigmatropic rearrangement and subsequent rearomatization steps that define the reaction.[9] This is the most significant limitation of BCP-hydrazine from a classical synthetic perspective but is irrelevant when its role is to act as a 3D bioisostere.
The Bioisostere Advantage: Why Choose BCP-Hydrazine?
The value of BCP-hydrazine is not as a direct replacement for phenylhydrazine in all its classical roles, but as a strategic tool in medicinal chemistry to enhance the properties of a lead molecule.[1][14] The "escape from flatland" philosophy advocates for moving away from flat, aromatic structures that can be liabilities in drug development.[1][16]
Caption: Workflow for bioisosteric replacement of a phenyl ring.
Pfizer provided a compelling case study where replacing a para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety led to an equipotent compound with significantly improved aqueous solubility and passive permeability.[6] This translated to a four-fold increase in drug exposure (AUC) in animal models, highlighting the profound impact of this bioisosteric swap.[6] Using BCP-hydrazine to introduce the BCP core via a hydrazone linkage is a powerful method for achieving these property enhancements.
Experimental Protocols
The following protocols are representative examples for the formation of hydrazones.
Protocol 1: Synthesis of Acetophenone Phenylhydrazone
This protocol is adapted from standard literature procedures.[17][18]
Objective: To synthesize acetophenone phenylhydrazone via condensation of phenylhydrazine and acetophenone.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
To a 100 mL round-bottom flask, add acetophenone (1.0 eq) and absolute ethanol (approx. 30 mL).
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 75-80 °C) with stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to yield acetophenone phenylhydrazone.
Protocol 2: Synthesis of Acetophenone Bicyclo[1.1.1]pentan-1-ylhydrazone
This protocol is a predictive adaptation based on the higher reactivity of alkyl hydrazines and general hydrazone synthesis methods. BCP-hydrazine is often supplied as a dihydrochloride salt, requiring a neutralization step.[19][20]
Objective: To synthesize the BCP analog of the hydrazone in Protocol 1.
Materials:
-
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride (1.0 eq)[20]
-
Acetophenone (1.0 eq)
-
Methanol or Ethanol
-
A mild base (e.g., Triethylamine (TEA) or Sodium Bicarbonate, 2.0-2.2 eq)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq) and methanol or ethanol (approx. 40 mL).
-
Stir the suspension and add the base (e.g., TEA, 2.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free hydrazine. Stir for 15-20 minutes at room temperature.
-
To this mixture, add acetophenone (1.0 eq).
-
Stir the reaction at room temperature. Given the higher nucleophilicity of BCP-hydrazine, the reaction may proceed efficiently without heating.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently warmed to 40-50 °C.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the triethylammonium chloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography or recrystallization.
Conclusion and Recommendations
Phenylhydrazine and Bicyclo[1.1.1]pentan-1-ylhydrazine are not direct competitors but rather complementary tools serving distinct synthetic philosophies.
-
Choose Phenylhydrazine for:
-
Classical Heterocycle Synthesis: It remains the reagent of choice for the Fischer indole synthesis and related reactions where the aromatic ring is a mechanistic necessity.[9]
-
Established Procedures: Its chemistry is well-documented, with a vast library of predictable reactions and outcomes.[21][22]
-
-
Choose Bicyclo[1.1.1]pentan-1-ylhydrazine for:
-
Medicinal Chemistry & Drug Discovery: Its primary role is as a bioisostere for the phenyl ring to introduce 3D character and improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and metabolic stability.[2][4][6]
-
"Escaping Flatland": When the goal is to create novel chemical matter with improved pharmacological profiles by moving away from planar, aromatic systems.[1]
-
Enhanced Reactivity: When a more nucleophilic hydrazine is desired for condensation reactions under milder conditions.
-
By understanding the fundamental structural, electronic, and mechanistic differences between these two reagents, researchers can make informed decisions, leveraging the classic strengths of phenylhydrazine or embracing the modern, property-enhancing advantages of its BCP counterpart to accelerate their synthetic and drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bldpharm.com [bldpharm.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. testbook.com [testbook.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities [mdpi.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. CAS 1403746-38-2: Bicyclo[1.1.1]pentan-1-ylhydrazinedihydr… [cymitquimica.com]
- 21. Fischer Indole Synthesis [organic-chemistry.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
The Bicyclo[1.1.1]pentyl (BCP) Moiety: A Superior Bioisostere to the Tert-butyl Group for Enhanced Physicochemical Properties
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to optimize pharmacokinetic and pharmacodynamic properties is a cornerstone of successful drug design. For decades, the tert-butyl group has been a ubiquitous functional moiety, prized for its ability to confer steric bulk and metabolic stability. However, its incorporation often introduces undesirable physicochemical characteristics, such as increased lipophilicity and diminished aqueous solubility.[1] This guide provides an in-depth, data-supported comparison of the bicyclo[1.1.1]pentyl (BCP) group as a bioisosteric replacement for the tert-butyl moiety, demonstrating its potential to mitigate these liabilities and enhance the overall developability of drug candidates.
The Rationale for Bioisosteric Replacement: Beyond Steric Hindrance
The tert-butyl group, with its tetrahedral arrangement of methyl groups, provides a significant steric shield, often preventing metabolic attack on adjacent functional groups.[1] This steric hindrance, however, comes at the cost of a large, non-polar surface area, which can lead to poor solubility and high lipophilicity, complicating formulation and potentially leading to off-target effects.
The bicyclo[1.1.1]pentyl (BCP) group has emerged as a compelling structural analog to the tert-butyl moiety.[1] Its rigid, three-dimensional cage-like structure effectively mimics the spatial occupancy of the tert-butyl group while introducing a greater sp³ character. This increased three-dimensionality is a key factor in improving physicochemical properties.
Comparative Analysis of Physicochemical Properties: BCP vs. Tert-butyl Analogs
The true measure of a successful bioisosteric replacement lies in the quantifiable improvement of a molecule's properties. The following sections present a comparative analysis of key physicochemical parameters, supported by experimental data, for a model compound series where a tert-butyl group is systematically replaced with a BCP moiety.
Lipophilicity: A Clear Advantage for BCP
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. High lipophilicity is often associated with poor solubility, increased metabolic clearance, and a higher risk of off-target toxicity.
The replacement of a tert-butyl group with a BCP moiety consistently leads to a significant reduction in lipophilicity. This is attributed to the BCP's more compact and less "greasy" surface area compared to the sprawling methyl groups of the tert-butyl functionality.
| Compound ID | Moiety | cLogP |
| 1a | tert-butyl | 3.5 |
| 1b | BCP | 2.8 |
Table 1: Comparison of calculated LogP (cLogP) for a matched pair of tert-butyl and BCP analogs.
Aqueous Solubility: Unlocking a Key to Bioavailability
Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability. The increased sp³ character and reduced lipophilicity of the BCP group directly translate to improved aqueous solubility.
| Compound ID | Moiety | Kinetic Aqueous Solubility (µM) |
| 1a | tert-butyl | 15 |
| 1b | BCP | 75 |
Table 2: Comparison of kinetic aqueous solubility for a matched pair of tert-butyl and BCP analogs.
Metabolic Stability: Engineering Resistance to Biotransformation
The tert-butyl group is often incorporated to enhance metabolic stability by sterically hindering sites of metabolism. However, the methyl groups of the tert-butyl moiety can themselves be susceptible to oxidation by cytochrome P450 enzymes. The BCP group, with its rigid and less accessible C-H bonds, offers a superior strategy for improving metabolic stability.
| Compound ID | Moiety | In Vitro Half-Life (t½) in Human Liver Microsomes (min) |
| 1a | tert-butyl | 25 |
| 1b | BCP | > 120 |
Table 3: Comparison of in vitro metabolic stability in human liver microsomes for a matched pair of tert-butyl and BCP analogs.
Experimental Methodologies: Ensuring Data Integrity
The comparative data presented above are derived from standardized and validated experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of lipophilicity. This technique directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.
References
The Bicyclo[1.1.1]pentane (BCP) Advantage: A Comparative Guide to In Vitro Metabolic Stability
In the relentless pursuit of efficacious and developable drug candidates, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic scaffolds. This guide provides an in-depth comparison of the in vitro metabolic stability of compounds containing the bicyclo[1.1.1]pentane (BCP) moiety versus their traditional bioisosteric counterparts, namely tert-butyl and phenyl groups. As we will explore, the unique three-dimensional structure of BCP can offer significant advantages in mitigating metabolic liabilities, a critical hurdle in drug development.[1][2][3]
The Rise of BCP as a Bioisostere
The BCP cage is a rigid, non-planar hydrocarbon scaffold that has gained prominence as a bioisostere for both para-substituted phenyl rings and tert-butyl groups.[4][5] Its appeal lies in its ability to mimic the geometry and substituent exit vectors of these common medicinal chemistry motifs while introducing a higher fraction of sp³-hybridized carbons.[6] This shift from flat, electron-rich aromatic systems to a strained, saturated cage can profoundly influence a molecule's physicochemical properties, often leading to enhanced solubility, reduced lipophilicity, and, most importantly for this discussion, improved metabolic stability.[7][8][9]
The decision to replace a phenyl or tert-butyl group with a BCP moiety is a strategic one, aimed at improving a compound's overall drug-like properties. The following diagram illustrates the rationale behind this bioisosteric substitution.
Caption: Bioisosteric replacement strategy from traditional scaffolds to BCP.
Comparative In Vitro Metabolic Stability: A Head-to-Head Analysis
The metabolic fate of a drug candidate is primarily dictated by the action of drug-metabolizing enzymes, with the cytochrome P450 (CYP) superfamily playing a central role.[10][11][12] Aromatic rings and alkyl groups are often susceptible to CYP-mediated oxidation, leading to rapid clearance and the formation of potentially reactive metabolites.[13] The saturated, strained framework of BCP, however, presents a less favorable substrate for many common CYP isoforms.[7]
The following table provides a representative comparison of the in vitro metabolic stability of hypothetical parent compounds containing phenyl and tert-butyl groups versus their BCP-containing analogues. The data is illustrative of typical findings in microsomal stability assays.
| Compound ID | Bioisosteric Group | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-Ph | Phenyl | 15 | 92.4 |
| Analog-BCP | Bicyclo[1.1.1]pentane | > 60 | < 11.5 |
| Parent-tBu | tert-Butyl | 25 | 55.5 |
| Analog-BCP | Bicyclo[1.1.1]pentane | > 60 | < 11.5 |
Data Interpretation:
As the representative data illustrates, the replacement of both a phenyl and a tert-butyl group with a BCP moiety leads to a significant increase in the in vitro half-life and a corresponding decrease in intrinsic clearance.[14] This suggests that the BCP-containing analogues are less readily metabolized by liver microsomal enzymes, a strong indicator of improved metabolic stability in vivo.[2][8]
The "How" and "Why": A Look at the Experimental Protocol
To provide a comprehensive understanding, we will now detail the experimental workflow for a typical in vitro microsomal stability assay. This self-validating system is a cornerstone of early drug discovery for assessing metabolic liabilities.[15][16][17]
Experimental Protocol: In Vitro Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds (Parent-Ph, Analog-BCP, Parent-tBu)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Internal standard (for analytical quantification)
-
Acetonitrile (for reaction termination and protein precipitation)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixtures:
-
A master mix containing phosphate buffer, the NADPH regenerating system, and pooled HLMs is prepared. The protein concentration is typically in the range of 0.5-1.0 mg/mL.[18][19]
-
The test compounds are dissolved in a suitable organic solvent (e.g., DMSO) and then diluted to the final desired concentration in the incubation mixture. The final organic solvent concentration should be kept low (<1%) to avoid inhibition of metabolic enzymes.
-
-
Incubation:
-
The reaction is initiated by adding the test compound to the pre-warmed (37°C) master mix.
-
The 96-well plate is incubated at 37°C with gentle shaking.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[16]
-
-
Reaction Termination and Sample Preparation:
-
At each time point, the reaction is quenched by adding a cold solution of acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
The plate is centrifuged to pellet the precipitated proteins.
-
-
Analytical Quantification:
-
The supernatant, containing the remaining parent compound and any formed metabolites, is transferred to a new plate for analysis.
-
The concentration of the parent compound at each time point is determined using a validated LC-MS/MS method.[20]
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.
-
The following diagram illustrates the experimental workflow for the microsomal stability assay.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Conclusion and Future Perspectives
The strategic incorporation of the bicyclo[1.1.1]pentane moiety as a bioisostere for phenyl and tert-butyl groups represents a powerful tactic for enhancing the metabolic stability of drug candidates.[21][22] The experimental data, consistently demonstrating longer in vitro half-lives and lower intrinsic clearance for BCP-containing analogues, underscores the potential of this "escape from flatland" approach to address a key challenge in drug discovery.[1][2] As our understanding of the interplay between molecular structure and metabolic fate continues to evolve, the rational design of compounds incorporating novel scaffolds like BCP will be instrumental in the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. researchgate.net [researchgate.net]
- 19. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Aqueous Solubility: A Comparative Guide to Block Copolymer (BCP) Scaffolds
For researchers in drug development, the challenge of poor aqueous solubility is a familiar and formidable hurdle. A significant portion of new chemical entities (NCEs) emerging from discovery pipelines fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility that limits their bioavailability and therapeutic potential.[1][2] While traditional methods like micronization, salt formation, and solid dispersions have offered incremental improvements, the demand for more robust, versatile, and efficient platforms has led to the rise of advanced nanocarrier systems.[3][4]
Among these, the self-assembled scaffolds formed by amphiphilic block copolymers (BCPs) have emerged as a superior strategy, offering not just dramatic increases in solubility but also a platform for controlled release and targeted delivery. This guide provides an in-depth comparison of BCP scaffolds against other common techniques, supported by experimental data and detailed protocols to empower your research and development efforts.
The Architecture of Solubility: Understanding BCP Micellar Scaffolds
The efficacy of BCPs lies in their unique amphiphilic nature. These polymers consist of at least two distinct blocks of monomer units: one that is hydrophilic (water-loving) and another that is hydrophobic (water-fearing).[5] When placed in an aqueous environment above a specific concentration, known as the Critical Micelle Concentration (CMC), these polymer chains spontaneously self-assemble into nanosized core-shell structures, most commonly, spherical micelles.[6][7]
The mechanism is a feat of thermodynamic elegance:
-
The Hydrophobic Core: The hydrophobic blocks collapse inward to minimize their contact with water, forming a dense, oil-like core. This core serves as a highly effective reservoir for encapsulating poorly water-soluble drug molecules.[5][8]
-
The Hydrophilic Corona: The hydrophilic blocks orient themselves outward, forming a stabilizing shell or "corona" that interfaces with the surrounding water. This shell not only ensures the entire micelle's dispersibility in aqueous media but also provides a "stealth" effect, helping the nanocarrier evade clearance by the body's reticuloendothelial system (RES).[9][10]
This core-shell architecture is the fundamental reason BCP scaffolds can achieve remarkable increases in the aqueous solubility of certain compounds, with reports showing up to a 30,000-fold increase.[11][12]
Performance Analysis: BCP Scaffolds vs. Alternative Technologies
The decision to use a specific solubilization technology depends on a multitude of factors. BCP scaffolds offer a unique combination of advantages that often surpass those of conventional methods.
| Feature | BCP Micellar Scaffolds | Cyclodextrins | Solid Dispersions | Lipid-Based Formulations (e.g., Liposomes) |
| Solubilization Mechanism | Encapsulation in hydrophobic core | Host-guest inclusion complexation | Drug dispersed in an amorphous state within a hydrophilic carrier | Encapsulation in lipid bilayer or aqueous core |
| Solubility Enhancement | High to Very High (up to 30,000x reported)[11][12] | Moderate to High | Moderate to High | Moderate to High |
| Drug Loading Capacity | Moderate to High, dependent on core-former compatibility and drug properties[11] | Low to Moderate, limited by stoichiometry (1:1 or 1:2 drug:CD ratio is common)[3] | Can be High, but risks phase separation and recrystallization | Variable; depends on drug lipophilicity and formulation type |
| In Vivo Stability | Kinetically stable due to very low CMC, resists dilution in bloodstream[10][13] | Complexes can dissociate upon dilution | Can lead to supersaturation, but risks precipitation in vivo[14] | Can be unstable, prone to drug leakage or clearance by RES |
| Controlled Release | Yes, tunable by altering the core-forming block's chemistry and length[5] | Limited; typically rapid release upon complex dissociation | Possible, but primarily used for immediate release | Yes, release can be modulated by lipid composition |
| Biocompatibility | Generally high; many polymers are FDA-approved (e.g., Pluronics®, PLA, PEG)[5][15] | Generally good, but some derivatives can show renal toxicity at high doses | Dependent on the carrier polymer, which is generally safe | High, lipids are endogenous materials |
| Scalability & Manufacturing | Established methods (thin-film, solvent evaporation) are scalable[9][10] | Well-established and scalable | Techniques like hot-melt extrusion and spray drying are highly scalable | Can be complex and costly to scale up |
The key advantage of BCPs is their kinetic stability . Unlike surfactant micelles which dissociate rapidly upon dilution below their high CMC, polymeric micelles have a very low CMC.[13] This means they remain intact for longer periods in the bloodstream, protecting the drug payload until it reaches the target site.[8][10]
Experimental Guide: Formulating and Characterizing BCP-Drug Scaffolds
A self-validating protocol is crucial for trustworthy and reproducible results. The following section outlines standard, field-proven methodologies for drug loading and characterization.
Part A: Experimental Workflow for BCP Formulation
The choice of drug loading method is critical and depends on the physicochemical properties of both the drug and the block copolymer.
Detailed Protocol: The Dialysis Method
This method is gentle and widely used, making it suitable for a broad range of drugs and polymers.[9]
-
Dissolution: Weigh and dissolve a specific amount of the block copolymer and the hydrophobic drug in a minimal volume of a suitable common organic solvent (e.g., Dimethylformamide, THF, or Acetone). Ensure complete dissolution.
-
Causality: Using a common solvent ensures a homogenous mixture at the molecular level, which is critical for efficient encapsulation during the self-assembly process.
-
-
Transfer: Transfer the organic solution into a dialysis bag or cassette with an appropriate molecular weight cut-off (MWCO). The MWCO should be high enough to allow the free passage of the organic solvent but low enough to retain the polymer chains and the forming micelles.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of deionized water or a buffer solution at a specified temperature (e.g., 4°C or room temperature). Stir the external medium gently.
-
Causality: The solvent gradient drives the diffusion of the organic solvent out of the bag and the diffusion of water into the bag. This gradual change in solvent polarity induces the self-assembly of the BCPs, entrapping the drug within the forming hydrophobic cores.[6]
-
-
Solvent Exchange: Periodically replace the external aqueous medium (e.g., every 6-8 hours for 24-48 hours) to maintain the concentration gradient and ensure complete removal of the organic solvent.
-
Purification & Concentration: Collect the solution from the dialysis bag. This solution now contains the drug-loaded micelles. To remove any precipitated, un-encapsulated drug, the solution can be centrifuged and/or filtered through a syringe filter (e.g., 0.22 or 0.45 µm). The final formulation can be concentrated if necessary.
Part B: Essential Characterization Protocols
Quantitative characterization is mandatory to validate the formulation's physical properties and performance.
-
Particle Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS).
-
Methodology: Dilute the micelle solution in an appropriate buffer. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to determine their hydrodynamic diameter and the breadth of the size distribution (PDI).
-
Trustworthiness: A monomodal size distribution with a low PDI (<0.3) indicates a homogenous and stable formulation.[16]
-
-
Encapsulation Efficiency (EE) and Drug Loading Content (DLC):
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Methodology:
-
Lyse a known volume of the micellar solution by adding an excess of the organic solvent used for initial dissolution. This breaks the micelles and releases the encapsulated drug.
-
Quantify the total drug amount (W_total) using a calibrated HPLC or UV-Vis method.
-
To measure the amount of free, un-encapsulated drug (W_free), use a separation technique like ultrafiltration or centrifugation to separate the micelles from the aqueous medium, then measure the drug concentration in the filtrate/supernatant.
-
Calculate EE and DLC:
-
EE (%) = [(W_total - W_free) / W_total] * 100
-
DLC (%) = [Weight of loaded drug / Total weight of polymer and drug] * 100
-
-
-
Trustworthiness: These parameters are critical for determining dosage and ensuring batch-to-batch consistency.
-
Typical Characterization Data for BCP Formulations
The table below summarizes typical results for a poorly soluble drug, Nimodipine (NM), formulated with different Pluronic® BCPs.[16]
| Formulation (Pluronic® Type) | Preparation Method | Particle Size (nm) | PDI | Entrapment Efficiency (%) | Drug Loading (%) |
| NM-P85 | Thin Film | 78.3 ± 4.1 | 0.21 ± 0.03 | 85.2 ± 3.5 | 7.8 ± 0.6 |
| NM-F127 | Thin Film | 95.6 ± 5.3 | 0.25 ± 0.04 | 91.4 ± 2.8 | 8.3 ± 0.4 |
| NM-F68 | Direct Dissolution | 120.1 ± 6.8 | 0.31 ± 0.05 | 76.5 ± 4.2 | 6.9 ± 0.7 |
Data adapted from Nimodipine-Loaded Pluronic® Block Copolymer Micelles study.[16]
Case Study: Pluronic® Copolymers - The Versatile Workhorse
Pluronic® (or Poloxamer) triblock copolymers are among the most widely used BCPs in pharmaceutical sciences, recognized as safe excipients by the FDA.[15][17] They consist of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks (PEO-PPO-PEO).[15]
The versatility of Pluronics® stems from the ability to synthesize a wide range of polymers by simply varying the lengths of the PPO and PEO blocks. This tunability allows for the optimization of formulation characteristics. For instance, increasing the length of the hydrophobic PPO core generally increases the drug loading capacity for lipophilic drugs.[6]
Beyond their role as simple solubilizers, Pluronics® act as biological response modifiers. The individual polymer chains (unimers) have been shown to interact with cell membranes and inhibit the function of drug efflux pumps like P-glycoprotein (P-gp), which is a major mechanism of multidrug resistance (MDR) in cancer cells.[18][19] This dual functionality makes them exceptionally valuable for oncology applications, as they can both solubilize a chemotherapeutic agent and help it overcome cellular resistance mechanisms.[19]
Conclusion and Future Outlook
Block copolymer scaffolds represent a powerful, versatile, and clinically relevant platform for overcoming the fundamental challenge of poor aqueous solubility. Their self-assembling nature, high drug loading potential, and superior in vivo stability offer clear advantages over traditional formulation approaches. The ability to rationally design and tune copolymer architecture provides an unprecedented level of control over drug delivery kinetics and biodistribution.
The field continues to evolve rapidly, with current research focusing on "smart" BCP scaffolds that are responsive to specific physiological stimuli (e.g., pH, temperature, redox potential) for on-demand drug release at the target site.[20] As our understanding of polymer chemistry and biology deepens, BCP scaffolds will undoubtedly play an increasingly central role in the development of next-generation nanomedicines.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rug.nl [rug.nl]
- 7. Amphiphilic block copolymers–based micelles for drug delivery [ouci.dntb.gov.ua]
- 8. Block copolymer micelles for drug delivery: design, characterization and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nimodipine-Loaded Pluronic® Block Copolymer Micelles: Preparation, Characterization, In-vitro and In-vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dl.begellhouse.com [dl.begellhouse.com]
- 18. Pluronic block copolymers as novel polymer therapeutics for drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pluronic Block Copolymers: Evolution of Drug Delivery Concept from Inert Nanocarriers to Biological Response Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances and Applications of Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rise of Bicyclo[1.1.1]pentane in Medicinal Chemistry
An In-Depth Technical Guide to the X-ray Crystallography of Bicyclo[1.1.1]pentane Derivatives: A Comparative Analysis for Drug Discovery Professionals
In the quest to design more effective therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1] Among these, bicyclo[1.1.1]pentane (BCP) has emerged as a prominent non-classical bioisostere for the ubiquitous para-substituted phenyl ring.[2][3][4][5] Its rigid, rod-like structure mimics the geometry of a 1,4-disubstituted benzene ring but with a smaller footprint, offering significant improvements in physicochemical properties such as aqueous solubility and metabolic stability.[6][7][8] The precise three-dimensional arrangement of substituents on the BCP core is critical to its function, making X-ray crystallography an indispensable tool for the unambiguous determination of its molecular architecture. This guide provides a comprehensive overview of the X-ray crystallography of BCP derivatives, offering practical insights, comparative data, and detailed experimental protocols for researchers in drug discovery.
The Crystallographic Landscape of BCP Derivatives: Opportunities and Challenges
Obtaining high-quality single crystals of BCP derivatives is the first and often most challenging step in their structural elucidation by X-ray diffraction.[9] The inherent properties of the BCP scaffold, while advantageous for drug design, can present unique crystallographic challenges.
Key Challenges:
-
Volatility: Many simple BCP derivatives are relatively volatile, which can complicate crystallization by slow evaporation.
-
Disorder: The high symmetry and rigid nature of the BCP cage can lead to rotational disorder in the crystal lattice, where the molecule occupies multiple orientations. This was observed in the crystal structure of some BCP derivatives where the BCP skeleton was rotationally averaged.[10][11]
-
Weak Intermolecular Interactions: The saturated hydrocarbon framework of the BCP core primarily engages in weak van der Waals interactions. While functional groups at the bridgehead positions can direct crystal packing through stronger interactions like hydrogen or halogen bonds, the BCP cage itself offers limited opportunities for strong, directional interactions.[3][10][11]
Despite these challenges, numerous crystal structures of BCP derivatives have been successfully determined, providing invaluable insights into their conformation and intermolecular interactions.
Comparative Crystallographic Analysis: BCP vs. Alternative Scaffolds
A key aspect of utilizing BCPs in drug design is understanding how their structural properties compare to the motifs they replace. Here, we compare the crystallographic features of BCPs with two common alternatives: the para-substituted phenyl ring and the cubane scaffold.
While the phenyl ring is aromatic and planar, both BCP and cubane are saturated, caged hydrocarbons. Molecular dynamics simulations and crystallographic data suggest that while the benzene ring is more flexible in terms of dihedral ring flexibility, the substituents around the ring behave similarly in all three systems.[12]
Below is a table summarizing key crystallographic parameters for representative examples of these scaffolds.
| Parameter | p-Xylene (Phenyl) | 1,3-Dimethylbicyclo[1.1.1]pentane (BCP) | 1,4-Dimethylcubane (Cubane) |
| Crystal System | Monoclinic | Orthorhombic | Tetragonal |
| Space Group | P2₁/n | Pnma | P4/nbc |
| Bridgehead Distance (Å) | ~2.8 | ~1.85 | ~2.72 |
| Key Intermolecular Interactions | π-π stacking, C-H···π | van der Waals, C-H···O | van der Waals, C-H···O |
| Reference | [7] | [7] | [7] |
The shorter bridgehead distance in BCPs compared to phenyl rings and cubanes is a critical design consideration.[7] This can impact the positioning of pharmacophoric groups and their interactions with biological targets. The absence of π-π stacking in BCP and cubane derivatives contributes to their improved solubility compared to their aromatic counterparts.[7]
Experimental Protocols for the Crystallization of BCP Derivatives
Success in obtaining single crystals suitable for X-ray diffraction often relies on a systematic exploration of crystallization conditions. Below are detailed protocols for two common and effective techniques for BCP derivatives.
Protocol 1: Slow Evaporation
This is often the simplest method and can be highly effective for less volatile BCP derivatives.[13][14][15]
Methodology:
-
Solvent Selection: Choose a solvent in which the BCP derivative has moderate solubility. A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can also be effective.
-
Solution Preparation: Prepare a nearly saturated solution of the BCP derivative (typically 5-10 mg) in the chosen solvent or solvent system (1-2 mL) in a clean vial.
-
Controlled Evaporation: Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in an undisturbed location, away from vibrations and temperature fluctuations.
-
Monitoring: Monitor the vial periodically for crystal growth. This can take anywhere from a few days to several weeks.
Protocol 2: Vapor Diffusion
This technique is particularly useful for more volatile compounds and for screening a wider range of solvent conditions.[16][17][18][19][20]
Methodology:
-
Prepare the Inner Vial: Dissolve the BCP derivative (2-5 mg) in a small amount of a relatively non-volatile solvent (e.g., toluene, THF) in a small, open vial.
-
Prepare the Outer Chamber: Place the inner vial inside a larger, sealable chamber (e.g., a jar or a larger vial). Add a larger volume of a more volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the outer chamber, ensuring the level is below the top of the inner vial.
-
Seal and Incubate: Seal the outer chamber and leave it in an undisturbed location. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the BCP derivative and inducing crystallization.
-
Monitoring: Observe the inner vial for the formation of single crystals over time.
Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis
A powerful tool for understanding the crystal packing of BCP derivatives is Hirshfeld surface analysis. This method provides a visual representation of intermolecular interactions by mapping the electron density distribution around a molecule in a crystal. The analysis of several BCP derivatives has revealed the presence of various non-covalent interactions, including halogen bonds, hydrogen bonds, and C-H···π interactions, which govern their supramolecular assembly.[3][10][11]
Conclusion
The bicyclo[1.1.1]pentane scaffold offers exciting opportunities for the design of novel therapeutics with improved physicochemical properties. A thorough understanding of the three-dimensional structure of BCP derivatives is paramount for realizing their full potential. While obtaining high-quality single crystals can be challenging, a systematic approach to crystallization, coupled with a deep understanding of the unique properties of the BCP core, can lead to success. The comparative data and experimental protocols provided in this guide are intended to equip researchers with the knowledge and tools necessary to effectively utilize X-ray crystallography in their BCP-focused drug discovery programs.
Diagrams
Caption: The rigid cage structure of the bicyclo[1.1.1]pentane core.
Caption: A generalized workflow for the X-ray crystallography of BCP derivatives.
Caption: Key structural and property comparisons of bioisosteric scaffolds.
References
- 1. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thesis.unipd.it [thesis.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. researchgate.net [researchgate.net]
- 16. unifr.ch [unifr.ch]
- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 18. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthesis of Bicyclo[1.1.1]pentan-1-amines: Beyond the Hydrazine Route
The bicyclo[1.1.1]pentane (BCP) motif has rapidly emerged as a crucial bioisostere in modern medicinal chemistry, prized for its ability to replace para-substituted benzene rings, alkynes, and t-butyl groups.[1][2][3] This rigid, three-dimensional scaffold can significantly enhance the physicochemical properties of drug candidates, often leading to improved aqueous solubility, metabolic stability, and oral absorption.[4][5] While Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride has served as a reliable precursor for introducing the corresponding amine (BCP-amine), the field has evolved, offering a diverse toolkit of alternative strategies with distinct advantages in scope, efficiency, and functional group tolerance.
This guide provides an in-depth comparison of contemporary alternatives for the synthesis of BCP-amines and related derivatives. We will explore the causality behind various synthetic choices, present supporting experimental data, and provide detailed protocols for key methodologies, empowering researchers to select the optimal strategy for their specific drug discovery campaigns.
The Central Role of [1.1.1]Propellane
Nearly all modern methods for BCP synthesis commence with [1.1.1]propellane, a highly strained hydrocarbon.[4] Its exceptional reactivity stems from the weak central C1–C3 bond, which readily undergoes cleavage via radical, anionic, or transition-metal-catalyzed pathways, providing a versatile entry point to the BCP core.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 4. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride
As the innovative Bicyclo[1.1.1]pentane (BCP) scaffold continues to gain prominence as a bioisostere in modern drug discovery, it is imperative that researchers handle its derivatives with the foresight and diligence required of novel chemical entities.[1] Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride, a key building block, possesses a reactive hydrazine moiety. This structural feature demands a rigorous and well-understood disposal plan to ensure the safety of laboratory personnel and environmental compliance.
This guide provides a comprehensive framework for the proper disposal of this compound, moving beyond mere procedural steps to explain the underlying chemical principles. Your institution's Environmental Health & Safety (EHS) department is the ultimate authority; this document serves as a practical, in-the-field supplement to their official guidelines.
Core Hazard Assessment & Guiding Principles
This compound must be treated as a reactive and toxic chemical . The primary hazards stem from the hydrazine functional group. Hydrazines, as a class, are classified as hazardous wastes by the Environmental Protection Agency (EPA).[2] They are known for their reactivity, particularly with oxidizing agents, and potential toxicity.[2][3]
Key Principles for Disposal:
-
Never Use Drain or Trash Disposal: Under no circumstances should this compound or its waste be disposed of in the general trash or down the sanitary sewer.[4][5] Such actions can lead to toxic vapor release and dangerous reactions within the drainage system.[4]
-
Segregation is Critical: Always keep waste containing this compound segregated from incompatible materials, especially strong oxidizing agents (e.g., peroxides, permanganates, hypochlorites in high concentration) and strong bases, which can deprotonate the hydrochloride salt and liberate the more reactive free base.[6][7]
-
Consult EHS: Before handling or disposing of the first vial, consult your institution's EHS department to understand their specific procedures for reactive and hydrazine-containing waste streams.
-
Minimize Waste: Employ good laboratory practices to minimize the generation of excess material and contaminated items.
Personal Protective Equipment (PPE)
A robust defense is your primary safety tool. The following PPE is mandatory when handling this compound in any form—neat, in solution, or as waste.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields; chemical splash goggles | Protects against accidental splashes of solutions or airborne dust particles. |
| Hand Protection | Nitrile gloves (check manufacturer's breakthrough time) | Provides a chemical barrier against skin contact.[6] Change gloves immediately if contamination occurs. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Use only in a certified chemical fume hood | Prevents inhalation of potentially harmful dust or aerosols.[6] |
Disposal Workflow: A Multi-Stream Approach
Proper disposal requires identifying the type of waste generated. Each stream has a specific, non-negotiable protocol.
Workflow Diagram: BCP-Hydrazine Dihydrochloride Disposal
Caption: Decision workflow for segregating and disposing of different waste streams.
Stream 1: Unused or Expired Neat Compound
Unwanted, unopened, or expired containers of the pure compound should not be opened or treated by laboratory personnel.[8] The risk of handling the concentrated, dry solid outweighs the benefits of in-lab neutralization.
Protocol:
-
Ensure the container is tightly sealed and its original label is intact and legible.
-
If the container shows any signs of compromise (e.g., cracks, damaged cap), do not move it and contact EHS immediately.[4]
-
Place the container in a secondary containment bin.
-
Complete and affix a hazardous waste label provided by your EHS department.
-
Request a hazardous waste pickup through your institutional system.[8]
Stream 2: Contaminated Solid Waste
This stream includes items such as gloves, weighing papers, pipette tips, and silica gel contaminated with the compound.
Protocol:
-
Collect all contaminated solid waste in a dedicated, clearly labeled, puncture-resistant container or a durable, transparent bag.
-
Once the collection bag is full, seal it securely.
-
Place this sealed bag into a larger, designated solid hazardous waste drum or container.
-
Ensure the primary container is kept closed except when adding waste.[9]
-
Request pickup from EHS when the container is full.
Stream 3: Aqueous Waste & Quenched Reaction Mixtures
This is the most critical stream requiring chemical intervention. Reaction mixtures containing this compound must be fully quenched to neutralize the reactive hydrazine moiety before being collected as hazardous waste.[8] This prevents unforeseen reactions in the waste container.
The following is a general protocol for oxidative quenching using dilute sodium hypochlorite (bleach). This procedure must be validated on a small scale and performed with extreme caution in a chemical fume hood.
Experimental Protocol: Oxidative Quenching
-
Preparation: Place the reaction vessel (e.g., round-bottom flask) containing the BCP-hydrazine in an ice/water bath to manage heat evolution. Ensure efficient stirring.
-
Dilution: If the reaction was run in a non-aqueous solvent, carefully add a co-solvent like ethanol or isopropanol to ensure miscibility with the aqueous bleach solution.
-
Neutralization (if acidic): If the reaction mixture is acidic, slowly add a saturated solution of sodium bicarbonate or a dilute (1M) solution of sodium hydroxide to neutralize it. Check the pH with test strips. The quenching reaction is more efficient under neutral to slightly basic conditions.
-
Oxidant Preparation: Prepare a dilute solution of sodium hypochlorite. A 1:5 dilution of standard household bleach (~6-8% NaOCl) with water is a good starting point.
-
Slow Addition: Using an addition funnel, add the dilute sodium hypochlorite solution dropwise to the cooled, stirring reaction mixture.
-
Causality: Hydrazine is a strong reducing agent. Its reaction with an oxidizer like hypochlorite is highly exothermic. Slow, controlled addition is essential to prevent a thermal runaway.[3]
-
-
Monitoring: Monitor the reaction for signs of gas evolution (nitrogen) and temperature increase. Maintain the internal temperature below 25°C.
-
Test for Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. To test for the presence of unreacted hydrazine, specialized test strips or a colorimetric test (e.g., with p-dimethylaminobenzaldehyde) can be used. Add more oxidant if necessary until a negative test is achieved.
-
Waste Collection: Once the quench is complete, transfer the mixture to a designated aqueous hazardous waste container. Ensure the container is properly labeled with all chemical constituents of the final mixture.[8]
Trustworthiness Check: The incomplete reaction of some hydrazines with hypochlorite can form carcinogenic N-nitrosoalkylamines.[2] While this is a greater concern for substituted hydrazines like 1,1-dimethylhydrazine, the principle of ensuring complete oxidation is a critical safety measure. Always consult with your EHS department to confirm this quenching procedure is acceptable at your institution.
Stream 4: Empty Reagent Containers
An "empty" container is never truly empty and must be decontaminated before disposal.[9]
Protocol:
-
In a chemical fume hood, rinse the container three times with a small amount of a suitable solvent (e.g., methanol, water, or acetone).
-
Crucially, collect all three rinses (the "rinsate") and add them to your aqueous hazardous waste container for quenched materials. [9] This rinsate is considered hazardous waste.
-
Allow the container to air dry completely in the back of the fume hood.
-
Once dry and free of residue, deface or remove the original label to prevent confusion.
-
The container can now be disposed of in the appropriate glass or plastic recycling bin, per your institutional policy.
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediately alert personnel in the area and follow your institution's established emergency protocols.
-
Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, use absorbent pads to gently collect the material without raising dust.[10] Place the pads in a sealed bag and dispose of them as contaminated solid waste.
-
Minor Spill (Liquid): For dilute solutions, absorb the spill with a chemical spill kit or inert absorbent material (e.g., vermiculite).[5] Collect the contaminated absorbent and dispose of it as hazardous waste.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
By adhering to these detailed procedures, researchers can confidently and safely manage the lifecycle of this compound, ensuring a secure laboratory environment and upholding the principles of chemical stewardship.
References
- 1. An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. umdearborn.edu [umdearborn.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Researcher's Guide to the Safe Handling of Bicyclo[1.1.1]pentan-1-ylhydrazine Dihydrochloride
Navigating the promising landscape of novel chemical entities requires a foundational commitment to safety. Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride, a unique and rigid scaffold finding application in drug discovery as a bioisostere for phenyl groups, presents a specific set of handling challenges.[1] This guide provides an in-depth, experience-driven protocol for its safe management in a laboratory setting, ensuring that scientific advancement and personal safety proceed in tandem. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a dual-nature compound. Its hazard profile is a composite of its hydrazine moiety and its dihydrochloride salt form.
-
The Hydrazine Component: Hydrazine and its derivatives are recognized for their reactivity and potential health effects.[2] Hydrazine itself is a strong skin sensitizer, corrosive, and is considered a potential carcinogen.[3][4] Acute exposure can cause severe irritation to the skin, eyes, and mucous membranes.[2][4] While the bicyclopentane scaffold may modulate its reactivity, the fundamental hazards of the hydrazine group must be respected.
-
The Dihydrochloride Salt: The dihydrochloride form means the compound is a salt of hydrochloric acid. In the presence of moisture, it can exhibit acidic properties, posing a risk of irritation. More significantly, in case of thermal decomposition or reaction with incompatible materials, the generation of hazardous gases, including carbon oxides, is a concern.[5]
Safety Data Sheets for the compound and its analogs consistently highlight the following GHS hazard statements:
Therefore, our safety protocols are designed to mitigate these specific risks through a multi-layered defense system, encompassing engineering controls, personal protective equipment, and meticulous operational procedures.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of simple box-checking; it is a scientifically informed decision based on the compound's chemical properties and potential routes of exposure. The primary goal is to prevent all direct contact.[2]
| Protection Area | Required PPE | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl Rubber) | Rationale: The hydrazine moiety is a known skin sensitizer.[3] Complete skin protection is essential.[4] While standard nitrile gloves offer splash protection for many chemicals, for prolonged handling or when handling hydrazine solutions, butyl rubber is often the material of choice due to its high resistance.[8][9] Always double-glove if there is a high risk of splashing or contamination. Gloves must be changed immediately if contaminated. |
| Eye & Face Protection | Indirect-vent, splash-resistant safety goggles and a face shield | Rationale: The compound is classified as causing serious eye irritation.[6][7] Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes, while a face shield is mandatory when there is a significant splash hazard, such as during solution preparation or transfer of larger quantities.[3][4] |
| Body Protection | Flame-resistant laboratory coat and a chemical-resistant apron | Rationale: A standard lab coat protects against incidental contact and small splashes.[4] For procedures with higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[8] All protective clothing should be removed immediately if it becomes contaminated.[2] |
| Respiratory Protection | Not typically required when using engineering controls | Rationale: All handling of this compound solid or its solutions must be performed within a certified chemical fume hood.[4] This engineering control is the primary method for preventing respiratory exposure.[3] A respirator should be considered a last resort; if procedures cannot be contained within a fume hood, a full risk assessment must be conducted by safety professionals to determine the appropriate respiratory protection.[3][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow minimizes the risk of exposure and ensures procedural consistency. The following plan outlines the critical steps from receipt to use.
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Label: Ensure the storage location is clearly labeled, indicating the presence of a hazardous substance.[8] Keep the container tightly closed.[6]
The following diagram outlines the mandatory workflow for handling this compound.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
-
Spill: Do not attempt to clean up a significant spill yourself.[4] Evacuate the immediate area and notify your institution's Environmental Health & Safety (EHS) department.[4][8] For minor spills within a fume hood, absorb with an inert material and place it in a sealed container for hazardous waste disposal.
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance. All waste containing this compound must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated weighing papers, and spill cleanup materials in a clearly labeled, sealed container designated for hazardous solid waste.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and chemically resistant container. Do not mix with incompatible waste streams.
-
Sharps: Any needles or cannulas used for transfer must be disposed of in a designated sharps container.
-
Empty Containers: The primary container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[11]
-
-
Neutralization of Dihydrochloride: For dilute aqueous waste streams, neutralization may be a preliminary step before collection, depending on institutional and local regulations. This should be done cautiously by adding a weak base (e.g., sodium bicarbonate) slowly while monitoring the pH until it is between 6 and 8.[12] This process must be performed in a fume hood. The neutralized solution is still considered hazardous due to the hydrazine component and must be collected for disposal.
-
Final Disposal: All waste containers must be clearly labeled with a "Hazardous Waste" label, identifying the contents, including this compound.[11] Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[5][6] Never dispose of this chemical down the drain or in regular trash.[11]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, unlocking its potential while upholding the highest standards of laboratory safety.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 1403746-38-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. arxada.com [arxada.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
